Isopropylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884841 | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-56-2 | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Isopropylamine Hydrochloride
Introduction
This compound (CAS RN: 15572-56-2) is the salt formed from the neutralization of the primary aliphatic amine, isopropylamine, with hydrochloric acid.[1] It is a white to off-white crystalline solid that is hygroscopic in nature.[2][3][4] This compound serves as a valuable intermediate and reagent in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the presence of the reactive isopropylammonium cation. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and visual representations of key chemical processes.
Physical and Chemical Properties
This compound is characterized by its high solubility in water and its acidic nature in aqueous solutions.[5] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN | [2][3][6] |
| Molecular Weight | 95.57 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline solid/powder | [2][3][9] |
| Melting Point | 160 °C | [2][6][10] |
| Solubility | Soluble in water and methanol; slightly soluble in ethanol and ethers.[2] | [2] |
| pKa | 10.63 (for the conjugate acid, isopropylammonium) | [11][12] |
| Stability | Stable under normal conditions, but is hygroscopic.[2][4] | [2][4] |
| Odor | Pungent odor. |
Spectral Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key data from proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | In D₂O, characteristic peaks are observed at approximately 1.315 ppm (doublet, 6H, -CH₃) and 3.515 ppm (septet, 1H, -CH).[13] | [13] |
| IR Spectroscopy | The spectrum shows a broad band around 3300-3500 cm⁻¹ due to N-H stretching vibrations.[14] Characteristic N-H bending vibrations are seen around 1580-1650 cm⁻¹.[14] C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ region.[14] | [11][14][15][16] |
Reactivity and Stability
This compound is a stable compound under standard conditions.[17] However, it is hygroscopic and should be stored in a dry, inert atmosphere.[2][18] As the salt of a weak base and a strong acid, its aqueous solutions are acidic. It is generally not considered a significant fire risk, though its containers may burn.[17]
The primary reactivity of this compound involves the isopropylammonium ion. In the presence of a stronger base, it will deprotonate to yield free isopropylamine, which is a versatile nucleophile and base in organic synthesis.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through the reaction of isopropylamine with hydrochloric acid or by reacting isopropylamine with ammonium chloride in an alcohol solvent.[19]
Methodology:
-
To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).[2][19]
-
Place the flask on a magnetic stirrer and heat the reaction mixture to reflux for 2 hours.[2][19]
-
After the reaction is complete, remove the solvent via rotary evaporation.[2][19]
-
The resulting solid is this compound, which is typically obtained in quantitative yield.[2][19]
¹H NMR Spectroscopy
Methodology:
-
Prepare a sample by dissolving a small amount of this compound in deuterium oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer, such as a 90 MHz instrument.[13]
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum. The solvent signal may be suppressed or removed during processing.[13]
Infrared (IR) Spectroscopy
Methodology:
-
Prepare the sample as a KBr (potassium bromide) disc or as a nujol mull.[13][15]
-
For a KBr disc, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
For a nujol mull, grind the sample with a few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Place the prepared sample in the IR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Synthesis of this compound.
References
- 1. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound | 15572-56-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 5. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 6. This compound | CAS#:15572-56-2 | Chemsrc [chemsrc.com]
- 7. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 15572-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound | 15572-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isopropylamine - Wikipedia [en.wikipedia.org]
- 13. This compound(15572-56-2) 1H NMR spectrum [chemicalbook.com]
- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. This compound(15572-56-2) IR Spectrum [m.chemicalbook.com]
- 16. Isopropyl amine hydrochloride [webbook.nist.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. This compound | 15572-56-2 | TCI AMERICA [tcichemicals.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Isopropylamine Hydrochloride (C3H10ClN) for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine hydrochloride, with the molecular formula C3H10ClN, is a primary aliphatic amine salt that serves as a crucial building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of various active compounds.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and analytical methodologies, and its role in the development of notable drugs. The information is tailored for researchers, scientists, and professionals involved in drug development, offering in-depth experimental protocols and data presented for practical application.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in research and development.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C3H10ClN | [1] |
| Molecular Weight | 95.57 g/mol | [1] |
| CAS Number | 15572-56-2 | [1] |
| Appearance | White to off-white solid/crystal | [1] |
| Melting Point | 160 °C | [1] |
| Solubility | Soluble in water, slightly soluble in methanol. | [1][3] |
| Stability | Hygroscopic | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables provide an overview of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
Table 1.2.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| ~3.5 | Multiplet (Septet) | 1H | CH | [4] |
| ~1.3 | Doublet | 6H | 2 x CH₃ | [4] |
| Variable | Broad Singlet | 3H | NH₃⁺ |
Note: The chemical shift of the amine protons (NH₃⁺) can be variable and may exchange with deuterated solvents.
Table 1.2.2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference |
| ~45-50 | CH | [5][6] |
| ~20-25 | 2 x CH₃ | [5][6] |
Table 1.2.3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3000-2800 | N-H stretch (broad) | Ammonium (NH₃⁺) | [7] |
| ~2950-2850 | C-H stretch | Alkane (CH, CH₃) | [7] |
| ~1600-1500 | N-H bend | Ammonium (NH₃⁺) | [7] |
| ~1470-1450 | C-H bend | Alkane (CH₃) | |
| ~1380-1370 | C-H bend | Alkane (CH(CH₃)₂) | |
| ~1250-1020 | C-N stretch | Amine | [7] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. This section details a common laboratory-scale synthesis protocol.
Synthesis of this compound
A straightforward method for the preparation of this compound involves the reaction of isopropylamine with hydrochloric acid or a hydrochloride salt.
Experimental Protocol:
Materials:
-
Isopropylamine
-
Ammonium chloride
-
Ethanol (absolute)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).
-
While stirring, add isopropylamine (10 mmol) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation to yield this compound as a solid. The yield is typically quantitative.[1]
Purification and Characterization: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary. The purity and identity of the product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy) as detailed in Section 1.2.
Diagram 2.1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
Isopropylamine and its hydrochloride salt are valuable intermediates in the synthesis of several pharmaceuticals and agrochemicals. This section will focus on its role in the synthesis of the beta-blocker propranolol and the herbicide atrazine.
Synthesis of Propranolol
Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other cardiovascular conditions.[8] The synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction of the resulting epoxide with isopropylamine.[8][9]
Experimental Protocol (Illustrative):
Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane
-
Dissolve 1-naphthol in a suitable solvent (e.g., a mixture of ethanol and water) in a reaction flask.[10]
-
Add a base, such as potassium hydroxide (KOH), and stir the mixture.[10]
-
Slowly add epichlorohydrin to the reaction mixture and continue stirring at a controlled temperature.[10]
-
After the reaction is complete (monitored by TLC), the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).[10]
-
The organic layer is dried and concentrated to yield the crude epoxide intermediate.[10]
Step 2: Synthesis of Propranolol
-
Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane in a suitable solvent (e.g., methanol).
-
Add isopropylamine to the solution and stir at a controlled temperature (e.g., 45°C) for an extended period (e.g., 48 hours).
-
After the reaction, the mixture is cooled, and the pH is adjusted to precipitate the crude propranolol.
-
The crude product is collected and purified by column chromatography or recrystallization from a suitable solvent system (e.g., toluene and n-hexane).[9][10]
Diagram 3.1: Logical Workflow for Propranolol Synthesis
Caption: Logical workflow for the synthesis of propranolol.
Signaling Pathway of Propranolol
Propranolol functions by non-selectively blocking β-adrenergic receptors (β1 and β2). This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac output, and blood pressure.
Diagram 3.2: Signaling Pathway of Propranolol
Caption: Propranolol blocks β-adrenergic receptors.
Synthesis of Atrazine
Atrazine is a widely used herbicide in agriculture. Its synthesis involves the sequential reaction of cyanuric chloride with isopropylamine and ethylamine.[11][12]
Experimental Protocol (Illustrative):
-
Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone/water mixture) in a reactor.[12]
-
Isopropylamine is added to the reactor, leading to the substitution of one chlorine atom on the triazine ring. The reaction is typically carried out in the presence of an acid scavenger like sodium hydroxide.[12]
-
Following the first substitution, ethylamine is added to the reaction mixture to replace a second chlorine atom, forming atrazine.[12]
-
The crude atrazine precipitates from the reaction mixture and is isolated by filtration.
-
The product can be further purified by washing and recrystallization.
Diagram 3.3: Logical Workflow for Atrazine Synthesis
References
- 1. This compound | 15572-56-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound(15572-56-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]
Isopropylamine Hydrochloride: A Comprehensive Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylamine hydrochloride (IPA HCl), a primary amine salt, serves as a crucial building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, characterized by an isopropyl group attached to an ammonium chloride moiety, imparts specific physical and chemical properties that are leveraged in various synthetic transformations. This technical guide provides an in-depth overview of the structure of this compound and details various synthetic methodologies for its preparation. The synthesis routes discussed herein include the direct hydrochlorination of isopropylamine, a metathetical reaction with ammonium chloride, and a biosynthetic pathway. This document aims to furnish researchers and professionals in drug development and chemical synthesis with detailed experimental protocols, comparative data, and a thorough understanding of the principles underlying the synthesis of this vital chemical intermediate.
Chemical Structure and Properties
This compound is the salt formed from the neutralization of the weak base isopropylamine with hydrochloric acid. The structure consists of an isopropylammonium cation and a chloride anion.
IUPAC Name: Propan-2-aminium chloride Synonyms: 2-Aminopropane hydrochloride, Isopropylammonium chloride[1] CAS Number: 15572-56-2 Molecular Formula: C₃H₁₀ClN Molecular Weight: 95.57 g/mol
The presence of the ammonium group makes the compound highly polar and readily soluble in water and polar organic solvents.
References
An In-depth Technical Guide to the Synthesis of 2-Propanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-propanamine hydrochloride, a crucial building block in the pharmaceutical and chemical industries. This document details various synthetic routes, including reductive amination of acetone, the Leuckart-Wallach reaction, and nucleophilic substitution of 2-halopropanes. Each method is presented with detailed experimental protocols, quantitative data, and discussions on reaction mechanisms, side products, and purification techniques.
Reductive Amination of Acetone
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of 2-propanamine, acetone serves as the carbonyl precursor, which reacts with ammonia to form an intermediate imine (2-iminopropane). This imine is then reduced to the corresponding amine, isopropylamine. The final step involves the conversion of the free base to its hydrochloride salt.
Two main approaches for the reduction of the imine intermediate are catalytic hydrogenation and the use of hydride reducing agents.
Catalytic Hydrogenation
This industrial-scale method involves the reaction of acetone, ammonia, and hydrogen gas over a metal catalyst at elevated temperatures and pressures.[1]
Experimental Protocol:
A pre-heated mixture of acetone, hydrogen gas, and ammonia is introduced into a fixed-bed reactor containing a nickel-based catalyst (e.g., Raney nickel, Ni/Al₂O₃, or a Mo-Co-Ni/Al₂O₃ composite).[2][3][4] The reaction is typically carried out at a temperature range of 90-180°C and a pressure of 0.2-1.8 MPa.[2][3] The molar ratio of acetone to hydrogen to ammonia is crucial for optimizing the yield of the primary amine and is generally in the range of 1:1-4:2-6.[1] The crude product, containing isopropylamine, diisopropylamine, unreacted starting materials, and water, is then cooled and separated. Purification is achieved through fractional distillation.[1]
Workflow for Catalytic Hydrogenation of Acetone:
Caption: Catalytic hydrogenation of acetone to 2-propanamine.
Reduction with Hydride Reagents
For laboratory-scale synthesis, chemical reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material.[5]
Experimental Protocol:
Acetone and an excess of ammonia (or an ammonium salt like ammonium chloride) are dissolved in a suitable solvent, typically methanol or ethanol. The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate the formation of the iminium ion.[6] Sodium borohydride or sodium cyanoborohydride is then added portion-wise to the reaction mixture while maintaining a low temperature (e.g., 0-10°C) to control the reaction rate. After the addition is complete, the reaction is stirred for several hours at room temperature. The work-up typically involves quenching the excess hydride with an acid, followed by basification to liberate the free amine. The isopropylamine is then extracted with an organic solvent and purified by distillation.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[7][8] When applied to acetone, the reaction with ammonium formate yields N-formylisopropylamine, which is subsequently hydrolyzed to produce isopropylamine.
Experimental Protocol:
Ammonium formate is heated to its melting point (around 110-120°C) in a reaction flask equipped with a reflux condenser. Acetone is then added dropwise to the molten ammonium formate.[9] The reaction mixture is heated at a temperature between 120°C and 165°C for several hours.[7][8] During this time, the intermediate N-formylisopropylamine is formed. After the reaction is complete, the mixture is cooled, and the formyl derivative is hydrolyzed by heating with a strong acid, such as hydrochloric acid. This step also forms the final hydrochloride salt. The product can then be isolated by crystallization.
Leuckart-Wallach Reaction Pathway:
Caption: Synthesis of 2-propanamine HCl via the Leuckart-Wallach reaction.
Nucleophilic Substitution of 2-Halopropanes
This method involves the reaction of a 2-halopropane, such as 2-bromopropane or 2-chloropropane, with ammonia in a nucleophilic substitution reaction. This is a more traditional approach but can be effective, especially at the laboratory scale. The reaction typically produces a mixture of primary, secondary (diisopropylamine), and tertiary amines, as well as the quaternary ammonium salt. Using a large excess of ammonia can favor the formation of the primary amine.[10]
Experimental Protocol:
2-Bromopropane is reacted with an excess of a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed pressure vessel and heated to facilitate the substitution.[10] After the reaction period, the vessel is cooled, and the pressure is carefully released. The resulting mixture contains isopropylamine, diisopropylamine, unreacted ammonia, and ammonium bromide. The work-up involves filtering the ammonium bromide salt and then separating the amines by fractional distillation.
Formation of the Hydrochloride Salt
The final step in the synthesis, regardless of the initial route to the free base, is the formation of the hydrochloride salt. This is typically done to improve the stability and handling of the compound.
Experimental Protocol:
Isopropylamine is dissolved in a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether. The solution is cooled to 0-5°C, and hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise, until the pH of the system is acidic (pH 1-2).[11] The mixture is then stirred for several hours at room temperature, during which time the 2-propanamine hydrochloride precipitates as a white solid. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under reduced pressure.[11] This method typically results in a high yield of the hydrochloride salt.[11]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis methods of 2-propanamine. It is important to note that yields and selectivities are highly dependent on the specific reaction conditions, catalysts, and scale of the operation.
| Synthesis Method | Precursor | Reagents and Conditions | Acetone Conversion (%) | 2-Propanamine Selectivity (%) | Overall Yield (%) | Byproducts | Reference(s) |
| Catalytic Hydrogenation | Acetone | H₂, NH₃, Ni/Al₂O₃ catalyst, 90-180°C, 0.2-1.8 MPa | 99 | 90 | >90 (total amines) | Diisopropylamine, Isopropanol | [1][3][12] |
| Catalytic Hydrogenation | Acetone | H₂, NH₃, Co catalyst, 50°C, 1.0 MPa | - | High | 91 (isolated) | Diisopropylamine | [6] |
| Leuckart-Wallach Reaction | Acetone | Ammonium formate, 120-165°C, then HCl hydrolysis | High | - | Good to excellent | Diisopropylamine, N-formyl derivatives | [5][7] |
| Nucleophilic Substitution | 2-Bromopropane | Excess ethanolic ammonia, heat, pressure | - | - | Moderate | Diisopropylamine, Triisopropylamine, Quaternary ammonium salt | [10] |
Purification and Characterization
Purification:
The primary impurity in most synthesis routes of 2-propanamine is diisopropylamine. Due to the difference in their boiling points (2-propanamine: 32.4°C; diisopropylamine: 84°C), these two amines can be effectively separated by fractional distillation.[13][14] Azeotropic distillation techniques have also been developed to separate diisopropylamine from other impurities like isopropanol.[15][16][17]
Characterization:
The identity and purity of the final 2-propanamine hydrochloride product can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To determine the purity of the crystalline hydrochloride salt.
Conclusion
This technical guide has outlined the core synthetic methods for 2-propanamine hydrochloride, providing a foundation for researchers and drug development professionals. The choice of synthesis route will depend on factors such as the desired scale of production, available equipment, and cost considerations. For large-scale industrial production, catalytic hydrogenation of acetone is the most common and efficient method. For laboratory-scale synthesis, the Leuckart-Wallach reaction or reductive amination using hydride reagents offer viable alternatives. Proper purification and characterization are essential to ensure the quality and purity of the final product for its intended applications.
References
- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]
- 4. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Isopropylamine and Diisopropylamine from Acetone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Isopropylamine one pot synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 14. Page loading... [guidechem.com]
- 15. US2512584A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]
- 16. US2512585A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical Characteristics of Isopropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of isopropylammonium chloride (IPACl). The information presented is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound's properties is essential.
Chemical Identity and Structure
Isopropylammonium chloride is an organic salt consisting of an isopropylammonium cation and a chloride anion. It is the hydrochloride salt of isopropylamine.
| Identifier | Value |
| IUPAC Name | propan-2-ylazanium;chloride[1][2] |
| CAS Number | 15572-56-2[1][2][3][4] |
| Molecular Formula | C₃H₁₀ClN[1][2][3][4] |
| SMILES | CC(C)[NH3+].[Cl-][2] |
| InChI | InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H[1][2][3][5] |
| InChIKey | ISYORFGKSZLPNW-UHFFFAOYSA-N[1][2][3][5] |
Physicochemical Properties
The physical properties of isopropylammonium chloride are summarized in the table below. These characteristics are crucial for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 95.57 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [1][3][5] |
| Melting Point | ~160 °C | [1][3] |
| Boiling Point | Data not available for the salt; decomposes. The parent amine, isopropylamine, boils at 32.4 °C.[6] | N/A |
| Solubility | Soluble in water. Slightly soluble in methanol. | [3][7] |
| Stability | Hygroscopic; absorbs moisture from the air.[1][3][5] | N/A |
| Storage Temperature | Room temperature, under inert atmosphere.[3] | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of isopropylammonium chloride are critical for ensuring the quality and reproducibility of experimental results.
A common and straightforward method for the synthesis of isopropylammonium chloride is the acid-base reaction between isopropylamine and hydrochloric acid.[1][7]
Materials:
-
Isopropylamine
-
Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., ethanol)
-
Anhydrous ethanol (optional, as a solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve isopropylamine in anhydrous ethanol.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirred isopropylamine solution.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Remove the solvent using a rotary evaporator to yield the solid isopropylammonium chloride product.
-
The resulting solid can be further purified by recrystallization if necessary.
To confirm the identity and purity of the synthesized isopropylammonium chloride, the following characterization techniques are typically employed.[1]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
Method:
-
Dissolve a small sample of the synthesized isopropylammonium chloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the isopropylammonium cation.
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Method:
-
Prepare a sample of the solid isopropylammonium chloride, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
The spectrum should show characteristic absorption bands for N-H bonds (in the ammonium group) and C-H bonds (in the isopropyl group).
-
3.2.3. Melting Point Determination
-
Purpose: To assess the purity of the compound. A sharp melting point range is indicative of high purity.
-
Method:
-
Load a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
-
Diagrams
The following diagrams illustrate the synthesis and characterization workflow for isopropylammonium chloride.
Caption: Synthesis workflow for isopropylammonium chloride.
Caption: Logical workflow for the characterization of isopropylammonium chloride.
References
- 1. Isopropylammonium Chloride [benchchem.com]
- 2. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]
- 4. isopropylammonium chloride | 15572-56-2 [chemnet.com]
- 5. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 6. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
Navigating the Solubility Landscape of Isopropylamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of isopropylamine hydrochloride in various organic solvents. Understanding the solubility of this simple yet crucial amine salt is fundamental for its application in pharmaceutical synthesis, formulation, and other chemical processes. This document offers a consolidated resource on its qualitative solubility, outlines detailed experimental protocols for quantitative determination, and provides a procedural workflow for solubility assessment.
Introduction to this compound
This compound (IPA·HCl) is the salt formed from the neutralization of the weak base isopropylamine with hydrochloric acid. It presents as a white to off-white crystalline solid.[1][2] Its properties, particularly its solubility, are of significant interest in organic synthesis, where it can be a reactant, product, or catalyst, and in pharmaceutical development, where it may be a component of an active pharmaceutical ingredient (API). The solubility of IPA·HCl dictates the choice of solvent for reactions, purification, and formulation, directly impacting process efficiency, yield, and product purity.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility |
| Alcohols | Methanol | Slightly Soluble[3] |
| Ethanol | Soluble[1][2] | |
| Ethers | Diethyl Ether | Soluble[1][2] |
| Ketones | Acetone | Very Soluble[2][4] |
| Aromatic Hydrocarbons | Benzene | Soluble[2][4] |
| Chloroform | Soluble[2][4] |
Table 2: Quantitative Solubility of this compound (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[5][6][7][8] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Drying oven
-
Desiccator
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Transfer the collected saturated solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).
-
Determine the mass of the collected saturated solution.
-
Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) may be used.
-
Once the solvent is removed, place the container with the solid residue in a drying oven at a suitable temperature to remove any residual solvent. The temperature should be well below the melting point of this compound (160 °C) to avoid decomposition.[3]
-
After drying, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility in g/100 g of solvent:
-
Mass of dissolved IPA·HCl = (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved IPA·HCl)
-
Solubility = (Mass of dissolved IPA·HCl / Mass of solvent) x 100
-
-
Solubility in mol/L:
-
Moles of IPA·HCl = Mass of dissolved IPA·HCl / Molar mass of IPA·HCl (95.57 g/mol )
-
Volume of solution collected (in L)
-
Solubility ≈ Moles of IPA·HCl / Volume of solution collected
-
-
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several factors inherent to the solute and the solvent:
-
Polarity: As a salt, this compound is a polar, ionic compound. According to the principle of "like dissolves like," it will exhibit higher solubility in more polar organic solvents (e.g., alcohols, acetone) and lower solubility in nonpolar solvents (e.g., alkanes).
-
Hydrogen Bonding: The ammonium group in IPA·HCl can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are generally good solvents for IPA·HCl.
-
Temperature: The solubility of most solids in liquids increases with temperature. Therefore, heating a solution will generally allow more this compound to dissolve. It is crucial to specify the temperature at which solubility is determined.
-
Solvent-Solute Interactions: Specific interactions, such as the formation of complexes or ion-dipole interactions between the ions of IPA·HCl and the solvent molecules, play a significant role in the dissolution process.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the provided experimental protocol offers a robust method for its determination. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and experimental quantification of solubility are essential for optimizing reaction conditions, developing effective purification strategies, and formulating final products. The principles and procedures outlined herein serve as a valuable resource for navigating the solubility landscape of this important chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 15572-56-2 [m.chemicalbook.com]
- 4. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
An In-Depth Technical Guide to the Physicochemical Properties of Isopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of Isopropylamine Hydrochloride (CAS: 15572-56-2), a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] This document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for clarity.
Physicochemical Data
This compound is the salt form of isopropylamine, a primary aliphatic amine. As a salt, its physical properties, particularly its boiling point, differ significantly from its free-base form.
Data Summary
The quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN | [2] |
| Molar Mass | 95.57 g/mol | [2] |
| Melting Point | 160 °C | [2][3][4][5] |
| 139-150 °C | ||
| Boiling Point | Decomposes before boiling | N/A (See Note) |
Note on Boiling Point: this compound is a stable, crystalline solid at room temperature. As an ionic salt, it possesses strong intermolecular forces, resulting in a high melting point. It is expected to decompose at high temperatures before reaching a boiling point under standard atmospheric pressure. The boiling point of its free base, isopropylamine, is approximately 31-35 °C, a value that should not be confused with the properties of the hydrochloride salt.[6]
Experimental Protocols for Melting Point Determination
The melting point of a compound is a critical physical property that serves as an indicator of both identity and purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[7]
Apparatus and Materials
-
Melting Point Apparatus: A digital apparatus (e.g., Mel-Temp) or a Thiele tube setup.
-
Capillary Tubes: Sealed at one end.[8]
-
Heating Medium (for Thiele tube): High-boiling, inert liquid such as mineral oil or silicone oil.[8]
-
Thermometer: Calibrated for accuracy.
Detailed Methodology
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry surface. If the sample consists of large crystals, gently pulverize it into a fine powder.[8][9]
-
Introduce the powdered sample into the open end of a capillary tube by tapping the open end into the powder.[8]
-
To pack the sample, invert the tube and tap the sealed end gently on a hard surface.[9] For more effective packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[9]
-
The final packed sample height should be between 2-3 mm to ensure uniform heat transfer and an accurate melting range.[9]
-
-
Measurement Procedure:
-
Initial (Rapid) Determination: To save time, an initial rapid heating can be performed to find an approximate melting point. A fresh sample must be used for the subsequent accurate determination.
-
Accurate Determination:
-
Place the packed capillary tube into the heating block of the apparatus.[9]
-
Heat the sample at a medium rate until the temperature is about 20°C below the approximate melting point found earlier.[9]
-
Decrease the heating rate significantly, such that the temperature rises no more than 1-2°C per minute. A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid. This marks the end of the melting range.
-
The recorded melting point should be expressed as a range (e.g., 159.5-160.5°C).
-
For confirmation, the procedure should be repeated with a new sample to ensure consistency.[8]
-
Visualization of Experimental Workflow
The logical flow for determining the melting point of a solid compound is illustrated below. This workflow ensures that the determination is both efficient and accurate.
Caption: Workflow for accurate melting point determination.
References
- 1. This compound | 15572-56-2 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound | 15572-56-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS#: 15572-56-2 [m.chemicalbook.com]
- 5. This compound | CAS#:15572-56-2 | Chemsrc [chemsrc.com]
- 6. Isopropylamine - Wikipedia [en.wikipedia.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Isopropylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropylamine hydrochloride, a compound of interest in various chemical and pharmaceutical applications. This document presents quantitative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.515[1] | Septet | CH |
| 1.315[1] | Dublet | CH₃ |
Solvent: D₂O
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~47-50 | CH |
| ~20-23 | CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound is characterized by absorptions corresponding to the vibrations of the alkyl groups and the ammonium cation. The data presented below is based on the analysis of the condensed phase spectrum available from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[2]
Table 3: Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Strong, Broad | N-H stretching (ammonium salt) |
| ~2800-2500 | Medium-Strong, Broad | N-H stretching (ammonium salt, combination bands) |
| ~1600 | Medium | N-H bending (asymmetric) |
| ~1500 | Medium | N-H bending (symmetric) |
| ~1470 | Medium | C-H bending (asymmetric, CH₃) |
| ~1380 | Medium | C-H bending (symmetric, CH₃) |
| ~1170 | Medium | C-N stretching |
Sample Preparation: KBr Pellet
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for obtaining the NMR and IR data presented above.
NMR Spectroscopy Protocol
A sample of this compound (approximately 20-30 mg) is dissolved in deuterium oxide (D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. The use of D₂O is crucial as it is NMR-silent in the ¹H spectrum, preventing interference from the solvent signal. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external standard, can be added for precise chemical shift calibration (δ = 0.00 ppm).
The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, such as a 90 MHz or higher field instrument. For a typical ¹H NMR experiment, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is generally required due to the lower natural abundance of the ¹³C isotope. The data is then processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
The infrared spectrum of this compound, a solid compound, is typically obtained using the potassium bromide (KBr) pellet method.
-
Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. It is imperative that the KBr is completely dry to avoid a broad absorption band from water in the spectrum.
-
Pellet Formation : The resulting fine powder is transferred to a pellet press. A vacuum is applied to remove any trapped air, and the mixture is compressed under high pressure (several tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition : The KBr pellet is then placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The spectrum of the sample is then collected over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Spectroscopic Analysis Workflow
The general workflow for obtaining and interpreting spectroscopic data is a systematic process that involves sample preparation, data acquisition, processing, and structural elucidation. The following diagram, generated using the DOT language, illustrates this logical relationship.
Caption: General workflow for spectroscopic analysis.
References
A Comprehensive Guide to the Nomenclature of Isopropylamine Hydrochloride
For researchers, scientists, and professionals in drug development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a detailed overview of the synonyms, nomenclature, and key identifiers for Isopropylamine hydrochloride, a compound frequently utilized in organic synthesis and pharmaceutical development.
Core Identification:
-
Chemical Name: this compound
Table of Synonyms and Identifiers
To facilitate easy reference and comparison, the various names and identifiers for this compound found in chemical literature are summarized below. This data has been compiled from numerous chemical databases and supplier information.
| Category | Synonym/Identifier | Source/Reference |
| IUPAC Name | propan-2-amine;hydrochloride[4] | PubChem |
| 2-propanamine hydrochloride | Sigma-Aldrich | |
| propan-2-ylazanium chloride[10] | PubChem | |
| Common Synonyms | 2-Aminopropane hydrochloride[1][5][6] | ChemicalBook, Apollo Scientific, Santa Cruz Biotechnology, Guidechem |
| Isopropylammonium chloride[1][2][3][6][7][8][9] | ChemicalBook, CymitQuimica, CAS Database, NIST WebBook, TCI | |
| Propan-2-amine hydrochloride[1][2][6] | ChemicalBook, Apollo Scientific, CymitQuimica, Guidechem | |
| Monothis compound[2][3][6] | CymitQuimica, CAS Database, Guidechem | |
| iso-Propylamine hydrochloride[2][6] | CymitQuimica, Guidechem | |
| Isopropylamine HCl[1] | ChemicalBook | |
| Propan-2-ylamine HCl[1] | ChemicalBook | |
| Other Identifiers | EINECS Number: 239-629-2[3][6] | CAS Database, Guidechem |
| MDL Number: MFCD00050705[1] | ChemicalBook, Apollo Scientific | |
| PubChem CID: 6432137[4][6] | PubChem, Guidechem | |
| InChI: InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H[2][3][4][6][7] | CymitQuimica, Sigma-Aldrich, CAS Database, PubChem, Guidechem, NIST WebBook | |
| InChIKey: ISYORFGKSZLPNW-UHFFFAOYSA-N[2][4][6][7] | CymitQuimica, Sigma-Aldrich, PubChem, Guidechem, NIST WebBook | |
| Canonical SMILES: CC(C)N.Cl[6] | Guidechem |
Relationship Between Synonyms
The following diagram illustrates the hierarchical and synonymous relationships between the various names for this compound. The primary CAS number serves as the central identifier, linking all alternative nomenclature.
Experimental Protocols
A comprehensive search of the general chemical literature did not yield detailed, standalone experimental protocols for the synthesis, purification, or analysis of this compound. Such procedures are typically embedded within broader synthetic routes in patents and scholarly articles and may require access to specialized chemical databases for detailed extraction. Researchers are advised to consult primary research articles and patents that cite the use of this compound for specific experimental details relevant to their application.
General Synthetic Approach:
This compound is typically prepared through the reaction of isopropylamine with hydrochloric acid. Isopropylamine itself can be synthesized by the reaction of isopropyl alcohol with ammonia over a catalyst.[11]
-
(CH₃)₂CHOH + NH₃ → (CH₃)₂CHNH₂ + H₂O (Synthesis of Isopropylamine)
-
(CH₃)₂CHNH₂ + HCl → (CH₃)₂CHNH₃⁺Cl⁻ (Formation of this compound)
This represents a standard acid-base neutralization reaction to form the amine salt. The resulting hydrochloride salt often exhibits improved stability and handling characteristics compared to the free amine.
This guide provides a foundational understanding of the nomenclature associated with this compound. For specific applications, researchers should always refer to the primary literature and relevant safety data sheets.
References
- 1. This compound | 15572-56-2 [chemicalbook.com]
- 2. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 3. isopropylammonium chloride | 15572-56-2 [chemnet.com]
- 4. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. Isopropyl amine hydrochloride [webbook.nist.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 15572-56-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isopropylamine - Wikipedia [en.wikipedia.org]
Isopropylamine Hydrochloride: A Technical Guide to its Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine hydrochloride (IPA·HCl), the salt of the primary amine isopropylamine, is a versatile and economically significant reagent in organic synthesis. While often used interchangeably with its free base, the hydrochloride salt offers advantages in terms of stability, storage, and handling. In many reaction protocols, the active isopropylamine nucleophile is liberated in situ through the addition of a base. This technical guide provides an in-depth overview of the core applications of this compound in organic chemistry, with a focus on its role in reductive amination and the synthesis of key agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in leveraging this important synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃H₁₀ClN |
| Molecular Weight | 95.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-158 °C |
| Solubility | Soluble in water and alcohols |
| CAS Number | 15572-56-2 |
Core Applications in Organic Synthesis
This compound serves as a primary source of the isopropylamino moiety in a range of nucleophilic substitution and addition reactions. Its principal applications lie in the formation of carbon-nitrogen bonds.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in the same pot to the corresponding amine. This compound can be used as the amine source, typically after in-situ neutralization to release the free amine.
The general workflow for reductive amination using this compound is depicted below.
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone with Isopropylamine (Representative Protocol)
This protocol is adapted from a general procedure for the reductive amination of 4-hydroxycyclohexanone and serves as a model for the use of a primary amine in this transformation.[1]
Materials and Reagents:
-
4-Hydroxycyclohexanone
-
This compound
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) followed by triethylamine (1.2 eq).
-
Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-isopropyl-4-aminocyclohexanol.
Quantitative Data for Reductive Amination
The following table provides representative yields for reductive amination reactions leading to primary amines from various ketones, demonstrating the utility of this method.[2]
| Ketone Substrate | Product Amine Hydrochloride | Yield (%) |
| Acetophenone | 1-Phenylethanamine Hydrochloride | 96 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanamine Hydrochloride | 93 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine Hydrochloride | 95 |
| Propiophenone | 1-Phenylpropan-1-amine Hydrochloride | 87 |
| Cyclohexanone | Cyclohexanamine Hydrochloride | 89 |
Synthesis of Agrochemicals
Isopropylamine is a crucial building block for numerous herbicides. The hydrochloride salt serves as a stable precursor for these industrial syntheses.
Atrazine is a widely used triazine herbicide. Its synthesis involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with ethylamine and isopropylamine.[2][3][4][5][6]
The synthetic workflow for Atrazine is outlined below.
Caption: Synthetic workflow for Atrazine.
Experimental Protocol: Synthesis of Atrazine
The following is a representative laboratory-scale protocol for the synthesis of atrazine.[7]
Materials and Reagents:
-
Cyanuric chloride
-
Ethylamine
-
Isopropylamine
-
Triethylamine
-
Dioxane
Procedure:
-
Charge a reaction vessel with cyanuric chloride (0.136 mol) and dioxane (100 mL).
-
Add triethylamine (0.297 mol) and cool the mixture to 0-5 °C with stirring for 15 minutes.
-
Add ethylamine (0.136 mol) dropwise. After the addition is complete, stir the reaction mixture at 0-10 °C for 3 hours.
-
Allow the reaction to warm to room temperature (25-35 °C).
-
Add isopropylamine (0.136 mol) and stir at 30-40 °C for 6 hours.
-
Monitor the reaction to completion. The product, atrazine, can be isolated by precipitation and filtration.
A patent describes a process with a molar yield of atrazine of 94.3% based on the isopropylamine starting material.[8]
Bentazon is a thiadiazine herbicide. Its synthesis involves the reaction of methyl anthranilate with chlorosulfonic acid and isopropylamine, followed by cyclization.[3][9][10][11]
The synthesis of Bentazon can be visualized in the following workflow.
Caption: Synthetic workflow for Bentazon.
Experimental Protocol: Synthesis of Bentazon Intermediate
This protocol describes the formation of the key intermediate in Bentazon synthesis.[12]
Materials and Reagents:
-
Triethylamine
-
Dichloroethane
-
Isopropylamine
-
Chlorosulfonic acid
-
Methyl anthranilate
-
Phosphorus oxychloride
Procedure:
-
In a reaction vessel, mix triethylamine, dichloroethane, and isopropylamine.
-
Cool the mixture and add chlorosulfonic acid dropwise. Maintain the temperature for 30 minutes.
-
Allow the mixture to warm to room temperature and then add methyl anthranilate.
-
Add phosphorus oxychloride dropwise.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the intermediate, o-isopropylaminosulfamido methyl benzoate. The reported yield for this intermediate is up to 90%.[12]
Glyphosate, a broad-spectrum herbicide, is often formulated as its isopropylamine salt to enhance its solubility in water.[13][14][15] The formation of the salt is a straightforward acid-base reaction.
The process is outlined in the workflow below.
Caption: Workflow for the formation of Glyphosate Isopropylamine Salt.
Experimental Protocol: Preparation of Glyphosate Isopropylamine Salt Aqueous Solution
The following protocol is based on a patented method for the preparation of a glyphosate isopropylamine salt solution.[16][17]
Materials and Reagents:
-
Glyphosate technical grade
-
Isopropylamine
-
Water
Procedure:
-
In a reaction kettle, add glyphosate technical and isopropylamine in a molar ratio of 1:1.1.
-
Add water, with a weight ratio of the glyphosate/isopropylamine mixture to water of 1:3.
-
Mix and stir the components, adjusting the temperature of the reactor to 10°C and maintaining it for 45 minutes.[16]
-
The resulting mixture is the glyphosate isopropylamine salt aqueous solution.
Synthesis of Pharmaceuticals
This compound is a key starting material in the synthesis of several important pharmaceuticals, where the isopropylamino group is a common structural motif, particularly in beta-blockers.
Propranolol is a beta-blocker used to treat high blood pressure and other heart conditions. Its synthesis involves the ring-opening of an epoxide intermediate with isopropylamine.[6][18][19]
The synthetic pathway to Propranolol is shown below.
Caption: Synthetic workflow for Propranolol.
Experimental Protocol: Synthesis of (±)-Propranolol
This protocol describes the synthesis of racemic propranolol.[13]
Materials and Reagents:
-
3-(1-Naphthyloxy)-1,2-epoxypropane (glycidyl-α-naphthyl ether)
-
Isopropylamine
-
Water
Procedure:
-
A solution of glycidyl-α-naphthyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 24 hours.
-
Removal of the solvent yields crude (±)-propranolol.
-
The crude product can be purified by recrystallization from hexane. The reported yield is 90%.[13]
Quantitative Data for Propranolol Synthesis
| Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1-Naphthol, Epichlorohydrin, Isopropylamine | Propranolol | 53.1 (initial process) | - | [10] |
| 3-(1-Naphthyloxy)-1,2-epoxypropane, Isopropylamine | Propranolol | 93.8 | 99.3 | [20] |
| 3-(1-Naphthyloxy)-1,2-epoxypropane, Isopropylamine | (±)-Propranolol | 90 | - | [13] |
Conclusion
This compound is a fundamental and versatile reagent in modern organic synthesis. Its utility is demonstrated in a variety of C-N bond-forming reactions, most notably in reductive aminations and as a key building block in the industrial production of numerous agrochemicals and pharmaceuticals. The stability and ease of handling of the hydrochloride salt, combined with its straightforward conversion to the active free amine, make it an invaluable tool for researchers and chemical process developers. The protocols and data presented in this guide highlight the broad scope of its applications and provide a solid foundation for its use in the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. CN101863858A - Synthetic method of bentazone - Google Patents [patents.google.com]
- 4. CN104693142A - Improved bentazone production method - Google Patents [patents.google.com]
- 5. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 11. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]
- 12. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]
- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 14. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Preparation method of glyphosate isopropylamine salt aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]
- 18. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
Isopropylamine Hydrochloride as a Precursor in Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of isopropylamine hydrochloride as a versatile precursor in chemical synthesis. This compound, a primary amine salt, serves as a crucial building block in the production of a wide range of commercially significant compounds, particularly in the pharmaceutical and agrochemical industries. This document details its chemical properties, key synthetic applications, experimental protocols, and regulatory considerations.
Chemical and Physical Properties
This compound is the salt formed from the reaction of isopropylamine with hydrogen chloride. It is a white to off-white crystalline solid that is soluble in water. The presence of the hydrochloride group enhances its stability and handling characteristics compared to the volatile and flammable free base, isopropylamine.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀ClN | [1] |
| Molecular Weight | 95.57 g/mol | [1] |
| CAS Number | 15572-56-2 | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 160°C | [3] |
| Solubility | Miscible in water, ethanol, ether; very soluble in acetone; soluble in benzene, chloroform. | [2] |
Spectroscopic Data:
| Technique | Key Data Points | Reference |
| ¹H NMR (D₂O, 90 MHz) | δ (ppm): 1.315 (d, 6H), 3.515 (sept, 1H) | [4] |
| GC-MS (EI) | Top 5 Peaks (m/z): 44, 18, 42, 41, 28 | [5] |
Applications in Synthesis
This compound is a key precursor in the synthesis of various high-value molecules. Its primary utility lies in introducing the isopropylamino group into a target structure. This is particularly important in the synthesis of several pharmaceuticals and herbicides.
Pharmaceutical Synthesis
The isopropylamino moiety is a common feature in many β-blocker medications used to treat cardiovascular conditions. Isopropylamine or its hydrochloride salt is a critical reagent in the synthesis of these drugs.
Propranolol is a widely used beta-blocker for treating hypertension, angina, and other heart conditions.[2][6] The synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction of the resulting epoxide with isopropylamine.[7][8]
Reaction Pathway for Propranolol Synthesis:
Caption: Synthesis of Propranolol from 1-Naphthol and Isopropylamine.
Pindolol is another beta-blocker with intrinsic sympathomimetic activity. Its synthesis also utilizes isopropylamine to introduce the characteristic side chain. The synthesis typically starts from 4-hydroxyindole, which is reacted with epichlorohydrin, followed by the addition of isopropylamine.[9][10]
Reaction Pathway for Pindolol Synthesis:
Caption: Synthesis of Pindolol from 4-Hydroxyindole and Isopropylamine.
Agrochemical Synthesis
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops like corn and sugarcane.[11] The synthesis of atrazine involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of a base to neutralize the hydrogen chloride formed.[12][13]
Reaction Pathway for Atrazine Synthesis:
Caption: Synthesis of Atrazine from Cyanuric Chloride.
Key Synthetic Methodologies
Reductive Amination
Reductive amination is a versatile method for preparing amines from carbonyl compounds (aldehydes and ketones).[14][15] In this two-step, one-pot process, a carbonyl compound reacts with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. When using isopropylamine, this method allows for the direct introduction of the isopropylamino group.
General Workflow for Reductive Amination:
Caption: General experimental workflow for reductive amination.
Experimental Protocols
The following are representative experimental protocols for syntheses involving isopropylamine.
Synthesis of Propranolol[2]
-
Preparation of the Intermediate Epoxide:
-
Dissolve 1.25 g (8.67 mmol) of 1-naphthol in 10 mL of an ethanol:water (9:1) mixture.
-
Add 0.5 g of KOH to the mixture and stir for 30 minutes.
-
Slowly add epichlorohydrin to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Isolate the intermediate epoxide, 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
-
Formation of Propranolol:
-
Dissolve 1.05 g of the intermediate epoxide in 10 mL of methanol.
-
Add 15 mL of isopropylamine (12 mmol) and stir at 45°C for 48 hours until the solution turns yellow-brown.
-
Cool the solution to 5°C.
-
Slowly add 1.5 mL of 2 M HCl, followed by the addition of 2 M NaOH until a white precipitate forms.
-
Wash the precipitate with water and isolate the product using column chromatography with a hexane:ethyl acetate (5:5) mobile phase.
-
The final product is 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (propranolol).
-
Synthesis of Atrazine[12]
-
Reaction Setup:
-
In a suitable reactor, dissolve cyanuric chloride in a solvent such as toluene.
-
Cool the mixture.
-
-
First Nucleophilic Substitution:
-
Slowly add one equivalent of ethylamine to the cooled solution of cyanuric chloride.
-
An acid-binding agent, such as sodium hydroxide, is added to neutralize the HCl produced.
-
-
Second Nucleophilic Substitution:
-
To the resulting mixture, add one equivalent of isopropylamine.
-
Continue to add the acid-binding agent.
-
The reaction is typically carried out at a controlled temperature.
-
-
Workup and Isolation:
-
After the reaction is complete, the atrazine product is isolated. This may involve filtration to remove salts, followed by removal of the solvent.
-
The crude product can be further purified by recrystallization.
-
Regulatory and Safety Considerations
Isopropylamine and its hydrochloride salt are not currently listed as List I or List II chemicals by the U.S. Drug Enforcement Administration (DEA).[16] However, some alkylamines can be used in the clandestine synthesis of controlled substances. For example, methylamine is a well-known precursor for methamphetamine synthesis from phenyl-2-propanone (P2P).[17] While isopropylamine is not the primary amine used, its chemical properties are similar to those of controlled precursors. Therefore, suppliers and users of this compound should be aware of its potential for diversion and adhere to all local and federal regulations regarding the sale and use of chemicals.
Safety: Isopropylamine is a flammable and corrosive liquid with a strong ammonia-like odor.[2] this compound is a solid, which reduces the risk of inhalation and flammability. However, it is still an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its stability and ease of handling make it a preferred reagent for introducing the isopropylamino group into a variety of molecules. A thorough understanding of its chemical properties, reaction protocols, and safety considerations is essential for its effective and responsible use in research and development.
References
- 1. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound(15572-56-2) 1H NMR [m.chemicalbook.com]
- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atrazine - Wikipedia [en.wikipedia.org]
- 12. Cas 1912-24-9,Atrazine | lookchem [lookchem.com]
- 13. primaryinfo.com [primaryinfo.com]
- 14. gctlc.org [gctlc.org]
- 15. youtube.com [youtube.com]
- 16. dea.gov [dea.gov]
- 17. sog.unc.edu [sog.unc.edu]
The Role of Isopropylamine Hydrochloride as a Pivotal Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isopropylamine hydrochloride, the salt of the versatile primary amine isopropylamine, serves as a crucial intermediate in a multitude of organic syntheses. Its stability, ease of handling compared to its volatile free base, and reactivity make it a valuable precursor in the production of a wide array of commercially significant compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, focusing on its application in the synthesis of key active ingredients, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Physicochemical Properties and Advantages in Synthesis
This compound (C₃H₁₀ClN) is a white to almost white crystalline solid that is soluble in water.[1][2] Its salt form offers significant advantages over the free base, isopropylamine, which is a volatile and flammable liquid with a strong ammonia-like odor. The hydrochloride salt is more stable, less hazardous to handle, and allows for more precise dosage in reactions. In many synthetic procedures, the active isopropylamine nucleophile is liberated in situ through the addition of a base, which deprotonates the isopropylammonium ion. This controlled release can be advantageous in managing reaction kinetics and minimizing side reactions.[3]
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably beta-blockers.
Propranolol: A Case Study in Beta-Blocker Synthesis
Propranolol, a non-selective beta-blocker used in the management of hypertension and other cardiovascular disorders, is a prime example of a pharmaceutical synthesized using an isopropylamine intermediate. The synthesis typically involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, followed by a nucleophilic ring-opening of the epoxide with isopropylamine.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |
| Racemic Synthesis | 1-Naphthol, Epichlorohydrin, Isopropylamine | Reflux in solvent (e.g., ethanol) for several hours | 90-95% (crude) | Racemic | [4][5] |
| Asymmetric Synthesis | 1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid | Ambient temperature, 24 hours | 55% (isolated) | 89% ee (S)-enantiomer | [4] |
| Racemic Synthesis with Resolution | 1-Naphthol, Epichlorohydrin, Isopropylamine, Di-(p-toluoyl)tartaric acid | Multi-step process | 55-60% (overall) | >98% ee |
This protocol outlines the synthesis of racemic propranolol from 1-naphthol and epichlorohydrin, with the subsequent introduction of the isopropylamine moiety.
Step 1: Synthesis of 1-(Naphthyloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (14.4 g, 0.1 mol) in a suitable solvent such as methanol, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water.
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (13.9 g, 0.15 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude epoxide intermediate.
Step 2: Synthesis of Propranolol
-
Dissolve the crude 1-(naphthyloxy)-2,3-epoxypropane from Step 1 in an excess of isopropylamine.
-
Heat the mixture to reflux for 4-6 hours.
-
After the reaction is complete, remove the excess isopropylamine by distillation.
-
Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution to precipitate the crude propranolol.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure racemic propranolol.[5]
Propranolol functions by blocking the action of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate, blood pressure, and cardiac contractility.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Biosynthesis of Isopropylamine Hydrochloride Utilizing Laccase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylamine is a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. Traditional chemical synthesis routes often involve harsh conditions, significant energy consumption, and the use of potentially hazardous materials. This technical guide explores a novel, biocatalytic approach for the synthesis of isopropylamine hydrochloride using the enzyme laccase. This method, detailed in Chinese patent CN112645824A, presents a greener and more environmentally friendly alternative by employing isopropanol and ammonia water as starting materials under mild reaction conditions.[1] This document provides a comprehensive overview of this biosynthesis, including detailed experimental protocols, quantitative data analysis, and a discussion of the potential enzymatic mechanisms.
Introduction to Laccase and its Catalytic Activity
Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are a class of multi-copper oxidases that are widely distributed in fungi, plants, and bacteria.[2] They are known for their ability to catalyze the oxidation of a broad range of substrates, particularly phenolic and aromatic compounds, with the concomitant reduction of molecular oxygen to water.[2][3] This characteristic makes them attractive "green" catalysts for various industrial applications, including bioremediation, pulp bleaching, and organic synthesis.[2][3]
While laccases typically exhibit high specificity for phenolic substrates, their catalytic activity can be extended to non-phenolic compounds through the use of redox mediators.[4][5] These small molecules, once oxidized by laccase, can in turn oxidize substrates that are not susceptible to direct enzymatic action.[4][5] However, the direct use of laccase for the amination of a simple aliphatic alcohol like isopropanol, as described in the foundational patent for this guide, represents a potentially novel and unexpected application of this enzyme class.[1]
The Biocatalytic Synthesis of this compound
The biosynthesis of this compound using laccase is a two-step process. The first step involves the enzymatic conversion of isopropanol and ammonia water into a mixture containing isopropylamine. The second step is the subsequent conversion of the produced isopropylamine into its hydrochloride salt.
Experimental Workflow
The overall workflow for the biosynthesis of this compound using laccase can be visualized as follows:
Caption: Experimental workflow for the biosynthesis of this compound.
Experimental Protocols
The following protocols are based on the procedures described in Chinese patent CN112645824A.[1]
Step 1: Laccase-Catalyzed Synthesis of Isopropylamine
-
Reaction Setup: In a suitable reaction vessel, combine isopropanol and 10% ammonia water.
-
Catalyst Addition: Add laccase to the reaction mixture. The patent suggests an amount of one percent by volume of the isopropanol.[1] The laccase is described as a polyphenol oxidase containing four copper ions, extracted from raw lacquer.[1]
-
Incubation: Stir the reaction mixture and maintain the temperature between 38-40 °C for 16-24 hours.[1]
-
Enzyme Removal: After the reaction, filter the mixture to remove the laccase for potential reuse.[1]
-
Product Isolation: Distill the filtrate at 55-60 °C to separate the isopropylamine from other components of the reaction mixture.[1]
Step 2: Conversion to this compound
-
Solvent System: Dissolve the obtained isopropylamine in ethyl acetate or methyl tert-butyl ether.
-
Cooling: Cool the solution to 0-5 °C.
-
Acidification: Introduce hydrogen chloride gas into the cooled solution until the pH of the system is between 1 and 2.[1]
-
Reaction: Stir the mixture at room temperature for 4-6 hours.[1]
-
Product Recovery: Filter the resulting precipitate and dry it under reduced pressure to obtain the final this compound product.[1]
Quantitative Data Summary
The following table summarizes the quantitative data reported in patent CN112645824A.[1]
| Parameter | Value | Reference |
| Reaction Temperature (Step 1) | 38-40 °C | [1] |
| Reaction Time (Step 1) | 16-24 hours | [1] |
| Distillation Temperature | 55-60 °C | [1] |
| Cooling Temperature (Step 2) | 0-5 °C | [1] |
| Reaction Time (Step 2) | 4-6 hours | [1] |
| Total Conversion Rate | Up to 86% | [1] |
| Product Yield (calculated from isopropanol) | Up to 96% | [1] |
| Final Product Composition (Step 1 mixture) | 37% Monoisopropylamine, 33% Diisopropylamine, 12% Isopropanol, 18% Water | [1] |
Proposed Signaling Pathway and Enzymatic Mechanism
The precise enzymatic mechanism by which laccase catalyzes the amination of a non-phenolic aliphatic alcohol such as isopropanol is not well-established in the broader scientific literature. Laccases typically oxidize substrates via a one-electron transfer mechanism, generating radical intermediates.[3] The application described in the patent is unexpected, as laccase is known to act on amines and alcohols, but typically in degradation or oxidation reactions, not direct synthesis of a simple amine from an alcohol and ammonia.[1]
A plausible, though speculative, logical relationship for this reaction is proposed below. It is important to note that this is a hypothetical pathway intended to represent the logical flow of the reaction as described, and further research is required to elucidate the exact biochemical mechanism.
Caption: Proposed logical relationship for the laccase-catalyzed synthesis of isopropylamine.
Discussion and Future Perspectives
The biosynthesis of this compound using laccase, as outlined in patent CN112645824A, presents a compelling alternative to conventional chemical synthesis.[1] The reported mild reaction conditions, high yield, and the use of a biocatalyst align with the principles of green chemistry.
However, it is crucial to acknowledge that this specific application of laccase is not widely documented in peer-reviewed scientific literature. The established substrate specificity of laccases for phenolic compounds raises questions about the underlying mechanism of this transformation. Further independent research is necessary to validate these findings, optimize the reaction conditions, and explore the substrate scope of this laccase-catalyzed amination.
Future research in this area could focus on:
-
Mechanistic Studies: Elucidating the precise biochemical pathway by which laccase facilitates the amination of isopropanol.
-
Enzyme Engineering: Improving the catalytic efficiency and stability of the laccase for this specific reaction through protein engineering techniques.
-
Process Optimization: Conducting a thorough optimization of reaction parameters to maximize yield and minimize by-product formation.
-
Substrate Scope: Investigating the applicability of this method to the synthesis of other simple aliphatic amines.
Conclusion
The use of laccase for the biosynthesis of this compound offers a promising avenue for the development of more sustainable pharmaceutical and chemical manufacturing processes. While the foundational patent provides a strong proof-of-concept, further scientific investigation is warranted to fully understand and exploit this novel biocatalytic transformation. This technical guide serves as a foundational resource for researchers and professionals interested in exploring this innovative approach.
References
- 1. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00259G [pubs.rsc.org]
- 4. Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase-mediator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isopropylamine Hydrochloride: A Technical Guide to Its Hygroscopic Nature and Handling
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylamine hydrochloride is a widely utilized organic salt in various chemical and pharmaceutical applications. Its propensity to absorb moisture from the atmosphere—its hygroscopic nature—presents significant challenges in research, development, and manufacturing. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, outlines best practices for its handling and storage, and presents a detailed experimental protocol for its characterization.
Introduction: The Challenge of Hygroscopicity
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical ingredients like this compound, this property can have profound implications, affecting:
-
Physical Stability: Moisture absorption can lead to caking, deliquescence (dissolving in absorbed water), and changes in particle size and flowability.
-
Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, reducing the potency and shelf-life of the material.
-
Dosage Form Performance: In a formulated product, changes in the physical and chemical properties of the active pharmaceutical ingredient (API) can impact dissolution rates, bioavailability, and overall efficacy.
Given these potential issues, a thorough understanding and quantification of the hygroscopic nature of this compound are critical for ensuring its quality and performance.
Quantifying the Hygroscopicity of this compound
Illustrative Hygroscopicity Data
In the absence of specific published data for this compound, the following table presents an illustrative example of DVS data, based on typical results for hygroscopic amine hydrochlorides. This data should be considered a guide for the expected behavior of the compound.
| Relative Humidity (%RH) | Change in Mass (%) | Hygroscopicity Classification (at 80% RH) |
| 0 | 0.00 | - |
| 10 | 0.15 | - |
| 20 | 0.28 | - |
| 30 | 0.45 | - |
| 40 | 0.70 | - |
| 50 | 1.10 | - |
| 60 | 1.85 | - |
| 70 | 2.90 | - |
| 80 | 4.50 | Hygroscopic |
| 90 | 8.20 | - |
This data is illustrative and should be confirmed by experimental analysis.
Hygroscopicity Classification
The European Pharmacopoeia provides a classification system for the hygroscopicity of materials based on the percentage weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[1][3]
| Classification | Increase in Mass (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
The following is a detailed protocol for determining the hygroscopic properties of a powdered solid such as this compound.
Objective: To determine the moisture sorption and desorption characteristics of this compound and to classify its hygroscopicity.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound powder into a sample pan.
-
Place the sample pan onto the DVS microbalance.
-
-
Drying/Initial Equilibration:
-
Dry the sample in the DVS chamber by maintaining a 0% relative humidity using a dry nitrogen gas flow (e.g., 200 mL/min) at a constant temperature of 25°C until a stable mass is achieved. A common criterion for equilibrium is a mass change of less than 0.0005% per minute.[9]
-
-
Sorption Phase:
-
Increase the relative humidity in a stepwise manner. A typical sequence would be increments of 10% RH from 0% to 90%.[3][9]
-
At each RH step, allow the sample to equilibrate until a stable mass is recorded, using the same equilibrium criterion as in the drying step.
-
Record the mass at the end of each step.
-
-
Desorption Phase:
-
Decrease the relative humidity in a stepwise manner from 90% back to 0%, using the same increments as in the sorption phase.
-
Allow the sample to equilibrate and record the mass at each step.
-
-
Data Analysis:
-
Calculate the percentage change in mass at each RH step relative to the initial dry mass.
-
Plot the percentage change in mass (y-axis) against the relative humidity (x-axis) to generate the sorption and desorption isotherms.
-
Analyze the isotherm for features such as deliquescence points (a sharp increase in mass) and hysteresis (a difference between the sorption and desorption curves), which can indicate physical changes like hydrate formation.[4][5]
-
Use the mass gain at 80% RH from the sorption curve to classify the hygroscopicity according to the European Pharmacopoeia guidelines.
-
Handling and Storage of this compound
Proper handling and storage procedures are essential to maintain the integrity of hygroscopic materials. The following workflow outlines the key considerations.
Caption: Workflow for Handling and Storing this compound.
Key Handling and Storage Recommendations:
-
Controlled Environment: Store this compound in a cool, dry place. A controlled environment with low relative humidity (ideally below 40% RH) is recommended.
-
Airtight Containers: Always keep the material in well-sealed, airtight containers to prevent exposure to atmospheric moisture. The use of containers with liners that have a low water vapor transmission rate is advantageous.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.
-
Use of Desiccants: Place desiccants, such as silica gel or molecular sieves, within the secondary storage container (e.g., a desiccator cabinet) to absorb any ambient moisture.
-
Minimize Exposure: When handling the material, minimize the time the container is open. If possible, perform weighing and dispensing operations in a glove box or a controlled humidity environment.
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat, as it can be irritating to the skin, eyes, and respiratory system.[2]
Conclusion
References
- 1. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. This compound [chembk.com]
- 3. particletechlabs.com [particletechlabs.com]
- 4. public.jenck.com [public.jenck.com]
- 5. azom.com [azom.com]
- 6. ardena.com [ardena.com]
- 7. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 8. proumid.com [proumid.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: Isopropylamine Hydrochloride as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine hydrochloride, the salt of the secondary amine isopropylamine, holds potential as a catalyst in various organic transformations. While direct literature precedents for its use are not abundant, its application can be extrapolated from the well-established field of organocatalysis, particularly involving secondary amine salts. In the presence of a base or under appropriate conditions, this compound can serve as a precursor to isopropylamine, which participates in catalytic cycles via enamine or iminium ion intermediates. This document provides representative application notes and protocols for the use of this compound as a catalyst in key organic reactions, based on analogous secondary amine salt-catalyzed systems.
Disclaimer: The following protocols and data are based on reactions catalyzed by analogous secondary amine salts (e.g., pyrrolidinium or piperidinium salts). Specific optimization of reaction conditions for this compound may be required to achieve comparable results.
Catalytic Applications
This compound is a potential catalyst for reactions that proceed through an enamine mechanism. The hydrochloride salt can act as a precursor to the active secondary amine catalyst, isopropylamine, which, in conjunction with the substrate, forms a nucleophilic enamine intermediate. This strategy is particularly relevant for the following transformations:
-
Knoevenagel Condensation: The reaction between an active methylene compound and a carbonyl compound to form a C=C double bond.
-
Aldol Reaction: The reaction between an enolate (or enamine equivalent) and a carbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate.
-
Michael Addition: The 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Mechanism of Catalysis: Enamine Pathway
The catalytic activity of secondary amine salts in these reactions generally proceeds through an enamine catalytic cycle. The key steps are:
-
Formation of the Iminium Ion: The secondary amine (isopropylamine) reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion.
-
Enamine Formation: A proton is abstracted from the α-carbon of the iminium ion to form a nucleophilic enamine.
-
Nucleophilic Attack: The enamine attacks an electrophile (e.g., another carbonyl compound in an aldol reaction, or a Michael acceptor).
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the secondary amine catalyst.
Catalytic Cycle of Enamine Formation
Application Notes and Protocols: Isopropylamine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropylamine and its hydrochloride salt in the synthesis of major agrochemicals, specifically the herbicides glyphosate and atrazine. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action to support research and development in the agrochemical sector.
Synthesis of Glyphosate Isopropylamine Salt
Isopropylamine is a key component in the formulation of the widely used non-selective herbicide, glyphosate. While isopropylamine hydrochloride itself is not directly used in the primary synthesis of the glyphosate molecule, isopropylamine is used in a subsequent acid-base neutralization reaction to convert glyphosate acid, which has low water solubility, into its highly soluble and commercially prevalent isopropylamine salt. This conversion significantly enhances the herbicide's efficacy and ease of application.
Overview of Glyphosate Synthesis
The synthesis of glyphosate acid typically involves the reaction of glycine with formaldehyde and a phosphorus source, such as phosphorous acid or phosphorus trichloride.[1][2] One common route is the phosphonomethylation of glycine.
Conversion to Isopropylamine Salt: Experimental Protocol
This protocol describes the neutralization of glyphosate acid with isopropylamine to form the isopropylamine salt.
Materials:
-
Glyphosate acid (technical grade)
-
Isopropylamine (99% or higher purity)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Preparation of Glyphosate Slurry: In a reaction vessel, create a slurry of glyphosate acid in deionized water. The concentration will depend on the desired final product concentration.
-
Controlled Addition of Isopropylamine: Slowly add isopropylamine to the glyphosate slurry with continuous stirring. The reaction is exothermic, and the temperature should be maintained between 25-40°C.
-
pH Adjustment: Monitor the pH of the reaction mixture continuously. The target pH for the final glyphosate isopropylamine salt solution is typically between 4.5 and 5.5 to ensure stability and efficacy.
-
Dissolution and Homogenization: Continue stirring until all the glyphosate acid has dissolved and the solution is clear and homogeneous.
-
Final Formulation: The resulting solution of glyphosate isopropylamine salt can be further formulated with surfactants and other adjuvants to produce the final herbicide product.
Quantitative Data for Glyphosate Isopropylamine Salt Synthesis
The yield of the neutralization reaction to form the isopropylamine salt is nearly quantitative. The critical parameters are the purity of the starting materials and the precise control of the final pH.
| Parameter | Value | Reference |
| Typical Molar Ratio (Glyphosate:Isopropylamine) | 1:1 to 1:1.2 | [3] |
| Reaction Temperature | 10-20°C (optimized process) | [3] |
| Yield (Purity Optimized) | 97.8% (96.9% purity) | [4] |
| Yield (High Yield Process) | 98.9% (97.5% purity) | [4] |
| Yield (15N-labeled synthesis) | 20% | [5] |
Synthesis and Mechanism of Action Diagrams
Caption: Synthesis pathway of Glyphosate Isopropylamine Salt.
Caption: Mechanism of action of Glyphosate.
Synthesis of Atrazine
Isopropylamine is a primary reactant in the synthesis of atrazine, a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[6][7]
Overview of Atrazine Synthesis
Atrazine is synthesized through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride with ethylamine and isopropylamine.[7] The order of addition of the amines can be varied, and the reaction conditions are controlled to ensure selective substitution and high yields.
Atrazine Synthesis: Experimental Protocol
This protocol outlines the synthesis of atrazine from cyanuric chloride, ethylamine, and isopropylamine.
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
Sodium hydroxide (or another acid scavenger)
-
Toluene (or another suitable solvent)
-
Reaction vessel with cooling, stirring, and addition funnels
-
Thermometer
-
pH meter or indicator paper
Procedure:
-
Dissolution of Cyanuric Chloride: Dissolve cyanuric chloride in a suitable solvent, such as toluene, in a reaction vessel equipped with a cooling jacket. Cool the mixture to 0-5°C with constant stirring.
-
First Nucleophilic Substitution: Slowly add a solution of the first amine (e.g., isopropylamine) to the cyanuric chloride solution. An acid scavenger, such as sodium hydroxide solution, is added concurrently to neutralize the HCl formed during the reaction.[8] The temperature should be maintained below 5°C to ensure monosubstitution.[1]
-
Second Nucleophilic Substitution: After the first substitution is complete (which can be monitored by TLC or other analytical methods), the second amine (e.g., ethylamine) is added. The reaction temperature is typically raised to 30-45°C to facilitate the second substitution. The pH is maintained in the neutral to slightly basic range.
-
Reaction Completion and Work-up: The reaction is monitored until completion. The reaction mixture is then washed with water to remove salts and unreacted amines. The organic layer containing atrazine is separated.
-
Isolation of Atrazine: The solvent is removed under reduced pressure to yield crude atrazine, which can be further purified by recrystallization.
Quantitative Data for Atrazine Synthesis
The yield and purity of atrazine are highly dependent on the control of reaction parameters such as temperature, pH, and the rate of addition of reactants.
| Parameter | Value | Reference |
| Reaction Temperature (1st Substitution) | 0-5°C | [1] |
| Reaction Temperature (2nd Substitution) | 30-45°C | [9] |
| Overall Yield (13C-labeled synthesis) | 57.6% | [10] |
| Purity (13C-labeled synthesis) | 98.6% | [10] |
| Optimized Purity | >97% | [8] |
Synthesis and Mechanism of Action Diagrams
Caption: Synthesis pathway of Atrazine.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Preparation method of glyphosate isopropylamine salt aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN1958594A - Method for preparing solid of glyphosate isopropyl amine salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. lookchem.com [lookchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 10. Synthesis of C-13-labeled atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Monoisopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of monoisopropylamine (MIPA) using spectrophotometric methods. These methods are crucial for quality control in the pharmaceutical industry, where MIPA is often used as a reactant in the synthesis of drug substances.[1] The protocols outlined below are simple, cost-effective, and sensitive, making them suitable for routine analysis in various laboratory settings.
Method 1: Determination of Monoisopropylamine using Acetylacetone and Formaldehyde
This method relies on the reaction of monoisopropylamine with a color reagent composed of acetylacetone, formaldehyde, and pyridine. The reaction produces a yellow-colored complex, and the intensity of the color, which is directly proportional to the concentration of monoisopropylamine, is measured spectrophotometrically at an absorption maximum of 420 nm.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 420 nm | [1][2] |
| Linearity Range | 5.0 - 60 µg/ml | [1] |
| Limit of Detection (LOD) | 3.3 µg/ml | [1][2] |
| Limit of Quantification (LOQ) | 10 µg/ml | [1][2] |
Experimental Protocol
1. Reagent Preparation:
-
Color Reagent: Prepare a solution containing acetylacetone, formaldehyde, and pyridine. Note: The exact proportions may need to be optimized based on specific laboratory conditions and reagent purity.[1][2]
-
Standard Monoisopropylamine Solution (Stock): Accurately weigh 0.1 g of isopropylamine and dissolve it in 100 ml of water to obtain a concentration of 1 mg/ml. From this stock solution, prepare a working standard of a lower concentration (e.g., 100 µg/ml) by appropriate dilution with water.[1]
2. Sample Preparation:
-
For Drug Substances (e.g., Carisoprodol): Accurately weigh about 1.0 g of the sample into a 10 ml volumetric flask. Add 4 ml of 96% ethanol and 2 ml of the color reagent solution.[1]
-
For Drug Substances (e.g., Isoproterenol Hydrochloride): Accurately weigh about 1.0 g of the sample into a 10 ml volumetric flask. Add 6 ml of water and 2 ml of the color reagent solution.[1]
3. Procedure:
-
Standard Curve Preparation:
-
Pipette varying aliquots of the standard monoisopropylamine working solution into a series of 10 ml volumetric flasks to obtain concentrations ranging from 5.0 to 60 µg/ml.
-
To each flask, add 4 ml of water and 2 ml of the color reagent.[1]
-
Cool the flasks to room temperature and dilute to the mark with pyridine.[1]
-
-
Sample and Blank Preparation:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standard solutions and the sample solutions at 420 nm against the blank.[1]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of monoisopropylamine in the sample by interpolating its absorbance on the calibration curve.
-
Experimental Workflow
Caption: Workflow for MIPA determination using acetylacetone.
Method 2: Determination of Primary Amines using Ninhydrin
This is a general method for the detection and quantification of primary and secondary amines, including monoisopropylamine. The reaction of an amine with two molecules of ninhydrin yields a deep blue or purple colored product known as Ruhemann's purple, which exhibits maximum absorbance at 570 nm.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 570 nm (for primary amines) | [3][4] |
| Wavelength (λmax) | 440 nm (for imino acids like proline) | [3][4] |
Experimental Protocol
1. Reagent Preparation:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 ml of ethanol or acetone.[5]
-
Standard Amine Solution (Stock): Prepare a stock solution of the amine of a known concentration (e.g., 1 mg/ml) in distilled water.
-
Diluent Solvent (50% v/v Ethanol): Mix equal volumes of ethanol and distilled water.[5]
2. Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions by diluting the stock amine solution to various known concentrations.
-
Pipette 1 ml of each standard solution, the unknown sample, and a blank (distilled water) into separate test tubes.[5]
-
Add 1 ml of the ninhydrin reagent to each tube and mix thoroughly.[5]
-
Cover the tubes and place them in a boiling water bath for 15-20 minutes.[3]
-
Cool the tubes to room temperature.
-
Add 5 ml of the 50% ethanol diluent to each tube and mix well.[3]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at 570 nm against the blank.[3]
-
Plot a standard curve of absorbance versus the concentration of the amine.
-
Determine the concentration of the amine in the unknown sample from the standard curve.
-
Ninhydrin Reaction Principle
Caption: Ninhydrin reaction with a primary amine.
References
Application Note: High-Performance Liquid Chromatography Analysis of Isopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Isopropylamine Hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Isopropylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a raw material, its purity and concentration must be accurately determined to ensure the quality and safety of the final drug product. This compound is the salt form, which is often more stable and easier to handle than the free base. The analysis of small, polar amines like isopropylamine can be challenging due to their limited retention on traditional reversed-phase columns and lack of a strong UV chromophore.
This application note details a robust HPLC method employing a derivatization-free approach on a mixed-mode column, offering reliable quantification. The method is suitable for quality control testing of raw materials and for monitoring residual isopropylamine in manufacturing processes.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter
-
Reagents:
-
This compound (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA)
-
Chromatographic Conditions
The following table outlines the instrumental parameters for the HPLC analysis.
| Parameter | Value |
| Column | Primesep B, 4.6 x 50 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Prepare the required volume of mobile phase by mixing acetonitrile and water (e.g., in a 50:50 v/v ratio, to be optimized) and adding TFA to a final concentration of 0.1%.
-
Degas the mobile phase using sonication or vacuum filtration.
3.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will be the standard stock solution.
-
Further dilute this stock solution as needed to prepare calibration standards.
3.3. Sample Solution Preparation
-
Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Results and Discussion
This method provides a reliable approach for the quantification of this compound. The mixed-mode Primesep B column allows for sufficient retention of the polar analyte. The use of TFA in the mobile phase acts as an ion-pairing agent, improving peak shape and retention. Detection at low UV wavelengths (210 nm) is necessary due to the lack of a significant chromophore in the molecule.
Method Validation Summary
The method should be validated according to ICH guidelines. The following table summarizes typical quantitative data expected from method validation.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~3 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
Note: The data presented in this table is representative and should be confirmed through internal validation.
Conclusion
The described HPLC method is suitable for the accurate and precise quantification of this compound. The protocol is straightforward and utilizes readily available reagents and instrumentation, making it applicable for routine quality control in the pharmaceutical industry.
Alternative and Complementary Methods
For applications requiring higher sensitivity or selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[3][4] LC-MS can provide confirmation of the analyte's identity through mass-to-charge ratio and fragmentation patterns, offering a high degree of confidence in the results.[3]
Another approach for the analysis of isopropylamine involves derivatization to introduce a UV-absorbing or fluorescent tag. For instance, a method developed by OSHA for air samples uses 1-naphthylisothiocyanate (NITC) as a derivatizing agent, followed by LC-UV analysis.[5][6] While effective, this adds complexity to the sample preparation process.
For simple, cost-effective, but less specific quantification, a spectrophotometric method based on colorimetric reaction can be employed.[1][7] This technique is often used for determining trace levels of isopropylamine in drug substances.[7]
Signaling Pathway Diagram (Logical Relationship)
Caption: Selection of analytical methods for Isopropylamine HCl.
References
Application Notes and Protocols for the Synthesis of 1-Cyano-3-isopropylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Characterization
A summary of the key chemical properties of 1-cyano-3-isopropylguanidine is provided in the table below. This data is essential for the proper identification and characterization of the synthesized product.
| Property | Value | Reference |
| Chemical Name | 1-Cyano-3-(1-methylethyl)guanidine | [1] |
| Synonyms | N-Cyano-N'-(1-methylethyl)guanidine, Proguanil EP Impurity A, Isopropyldicyandiamide | [4][5] |
| CAS Number | 44830-55-9 | [1] |
| Molecular Formula | C₅H₁₀N₄ | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Purity (typical) | >95% | [5] |
| Solubility | Methanol, DMSO | [1] |
| Storage | 2-8 °C | [1] |
Experimental Protocol
This protocol is based on the reported synthesis of proguanil impurity A.
Materials and Equipment:
-
Isopropylamine hydrochloride (IPA HCl)
-
Sodium dicyanamide (Na-DCN)
-
n-Butanol
-
Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine sodium dicyanamide and this compound in n-butanol. The molar ratio of the reactants should be optimized for the specific scale of the reaction, with a 1:1 stoichiometry as a starting point.
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. A sticky mass may form at this stage.
-
Precipitation: Dioxane is added to the reaction mixture to precipitate the crude product.
-
Purification: The mixture is heated to 50-55°C to aid in the dissolution of impurities and then cooled to 0-5°C to promote crystallization of the desired product.
-
Isolation: The solid product is collected by filtration using a Buchner funnel and washed with chilled dioxane.
-
Drying: The isolated solid, 1-cyano-3-isopropylguanidine, is dried under vacuum.
Expected Yield: A yield of approximately 65% has been reported for this synthesis.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 1-cyano-3-isopropylguanidine.
Logical Relationship of Synthesis
The synthesis of 1-cyano-3-isopropylguanidine is a key step in the overall synthesis of Proguanil. The relationship between the starting materials, the intermediate (the topic of this protocol), and the final active pharmaceutical ingredient is depicted below.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This document provides a detailed protocol for the synthesis of 1-cyano-3-isopropylguanidine using this compound. The provided data and visualizations are intended to aid researchers and drug development professionals in the successful preparation and characterization of this important chemical intermediate. The synthesis is a straightforward procedure that can be accomplished with standard laboratory equipment.
References
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of impurities of proguanil hydrochloride, an antimalarial drug | Semantic Scholar [semanticscholar.org]
- 4. 1-Cyano-3-(1-methylethyl)guanidine | C5H10N4 | CID 370391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. anexib.com [anexib.com]
Application Notes: Isopropylamine Hydrochloride as a Reagent in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] This three-component condensation reaction utilizes a compound with an active hydrogen (e.g., a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[2] The resulting β-amino carbonyl compounds, known as Mannich bases, are crucial intermediates in the synthesis of pharmaceuticals, natural products, and other complex molecules.[1] Isopropylamine hydrochloride (CAS 15572-56-2), as a primary amine salt, serves as a valuable reagent in this transformation, providing a straightforward route to secondary β-aminoketones. The use of the hydrochloride salt is common as it ensures slightly acidic conditions which are often favorable for the reaction mechanism.[1][2]
Principle of the Reaction
The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the amine hydrochloride and formaldehyde.[1] In parallel, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion in a key C-C bond-forming step to produce the β-amino ketone, which is isolated as its hydrochloride salt.[1]
Applications in Drug Development
Mannich bases derived from primary amines like isopropylamine are significant in medicinal chemistry. They are precursors to a wide range of biologically active molecules, including:
-
Pharmaceuticals: Key intermediates in the synthesis of drugs such as Tramadol analogues, where the aminoketone is a core structural component.[3][4][5]
-
Biologically Active Scaffolds: The resulting β-amino ketones can be readily modified, for instance, through reduction to form γ-amino alcohols, which are important pharmacophores.
-
Michael Acceptors: Mannich bases can be converted into α,β-unsaturated ketones, which are valuable Michael acceptors for further synthetic elaborations.[1]
Quantitative Data Summary
While specific quantitative data for Mannich reactions using this compound is not widely published in comparative tables, reaction outcomes can be inferred from analogous reactions. The following table presents data for the well-documented Mannich reaction of acetophenone with dimethylamine hydrochloride, which serves as a representative model for this class of reaction. Yields for primary amines like isopropylamine are expected to be moderate to high, contingent on optimized reaction conditions.
| Ketone Substrate | Amine Reagent | Aldehyde Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | 95% Ethanol | Conc. HCl | 2 | 68-72 | [6][7] |
| Acetophenone | Aniline | Benzaldehyde | Ethanol | Diethanolammonium chloroacetate | 24 | 92 | [1] |
| Cyclohexanone | Dimethylamine HCl | Paraformaldehyde | Acetic Acid | - | Reflux | 76 | [3][4] |
Experimental Protocols
Protocol 1: Representative Synthesis of a β-Aminoketone using an Amine Hydrochloride (Dimethylamine HCl)
This protocol details the synthesis of β-dimethylaminopropiophenone hydrochloride and serves as a reliable template for reactions involving amine hydrochlorides.[6][7]
Materials:
-
Acetophenone (0.5 mole, 60 g)
-
Dimethylamine hydrochloride (0.65 mole, 52.7 g)
-
Paraformaldehyde (0.22 mole, 19.8 g)
-
95% Ethanol (80 mL)
-
Concentrated Hydrochloric Acid (1 mL)
-
Acetone (for work-up)
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Reagent Addition: Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux using a steam bath for 2 hours. The mixture should become a homogeneous, yellowish solution as the paraformaldehyde dissolves.[6]
-
Initial Work-up: Filter the hot solution if it is not clear. Transfer the filtrate to a 1-L Erlenmeyer flask.
-
Crystallization: While the solution is still warm, add 400 mL of acetone. Allow the mixture to cool slowly to room temperature, and then chill overnight in a refrigerator.
-
Isolation: Collect the resulting crystals by filtration and wash them with 25 mL of acetone.
-
Drying: Dry the product at 40–50°C for 2.5 hours. The crude product yield is typically 68–72%.
-
Purification (Optional): The product can be recrystallized from hot 95% ethanol with the addition of acetone to achieve higher purity.
Protocol 2: Generalized Protocol for the Synthesis of β-(Isopropylamino)propiophenone Hydrochloride
This generalized protocol is adapted for a primary amine hydrochloride like this compound. Stoichiometry is adjusted to favor the formation of the mono-alkylated product.
Materials:
-
Acetophenone (1.0 eq.)
-
This compound (1.0 eq.)
-
Paraformaldehyde (1.0 eq.)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.02 eq.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound and paraformaldehyde in absolute ethanol.
-
Reagent Addition: Add the acetophenone to the suspension, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. If crystallization does not occur, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol or acetone to remove unreacted starting material.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Mannich Reaction Mechanism
Caption: Key steps in the mechanism of the Mannich reaction.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tramadol and Analogous [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]
Protocol for handling and storage of Isopropylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine hydrochloride (CAS No. 15572-56-2) is a white to almost white crystalline solid or powder.[1] It is readily soluble in water.[2] This document provides detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as a hazardous substance.[3] It is harmful if swallowed, in contact with skin, or inhaled.[4] It causes skin irritation and serious eye irritation.[1][4] It may also cause respiratory irritation.[2][4]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C3H9N·HCl | [1][3] |
| Molecular Weight | 95.57 g/mol | [3][5] |
| Physical State | Solid (Crystal - Powder) | [1][3] |
| Appearance | White - Almost white | [1] |
| Melting Point | 160°C | [1] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3] For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required.[3]
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Do not breathe dust.[4]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
When handling, do not eat, drink, or smoke.[4]
-
Wash hands and face thoroughly after handling.[1]
-
Keep containers securely sealed when not in use.[4]
-
Avoid creating dust.[3]
Storage Protocols
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
Store at room temperature, with a recommendation for storage at <15°C in a cool and dark place.[3]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Store under an inert gas like argon.[4]
Spill and Leak Procedures
-
Minor Spills:
-
Ensure adequate ventilation.[3]
-
Wear appropriate PPE.
-
For dry spills, use dry clean-up procedures and avoid generating dust.[4]
-
Sweep up, shovel up, or vacuum the material.[4]
-
Place the collected material in a clean, dry, sealable, and labeled container for disposal.[4]
-
Wash the spill area with large amounts of water.[4]
-
-
Major Spills:
First Aid Measures
-
General Advice: Consult a physician if necessary.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1][3]
-
Skin Contact: Wash skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[1][3] Take off contaminated clothing and wash it before reuse.[1][3]
-
Inhalation: Remove to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion: Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[3]
Diagrams
Caption: Workflow for Handling and Storage.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Isopropylamine Hydrochloride: Applications and Protocols in the Textile Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine hydrochloride (IPA·HCl), the salt derived from the neutralization of isopropylamine with hydrochloric acid, is a versatile chemical compound with several potential applications in the textile industry. While not typically marketed as a standalone, named textile auxiliary, its chemical properties as an amine salt make it a valuable intermediate and process chemical. Its primary roles stem from its ability to act as a pH regulator, a precursor in the synthesis of more complex organic molecules like dyes and surfactants, and a component in various wet processing formulations. In the textile industry, precise control of chemical and physical parameters is paramount for achieving desired fabric properties, including color fastness, hand feel, and performance characteristics.
This document outlines the key applications of this compound in textile manufacturing and provides detailed, generalized protocols for its use in a laboratory or research setting.
Key Applications in the Textile Industry
The utility of this compound in textile wet processing can be categorized into three main areas:
-
Intermediate for Dye and Auxiliary Synthesis: this compound serves as a precursor for synthesizing organic molecules used in textile processing. This includes certain azo dyes and specialized surfactants or finishing agents.[1][2] The presence of the amine group is crucial for diazo coupling reactions to form azo dyes, and the hydrochloride salt can provide the necessary acidic environment for such reactions.[3][4][5]
-
pH Control Agent and Buffer Component: pH control is critical in numerous textile processes, including dyeing, scouring, and finishing, as it influences dye uptake, chemical stability, and fabric integrity.[6][7][8][9] As the salt of a weak base (isopropylamine) and a strong acid (hydrochloric acid), IPA·HCl is acidic in aqueous solutions and can be used to create and maintain acidic pH conditions or as a component of a buffer system to resist pH changes.[10]
-
Component in Pre-treatment and Finishing Formulations: Amines and their derivatives are foundational components in many textile auxiliaries, such as scouring agents, wetting agents, and softeners.[11][12][13] this compound can be incorporated into these formulations, contributing to the overall chemical environment, for instance, by acting as a hydrotrope or a catalyst in specific finishing reactions.
Data Presentation: Typical Process Parameters
The following tables summarize typical quantitative data for textile processes where this compound or similar amine salts could be utilized. These values are representative and should be optimized for specific fibers, dyes, and machinery.
Table 1: Parameters for Azo Dye Synthesis (Diazotization)
| Parameter | Value Range | Unit | Rationale |
|---|---|---|---|
| Reactant Concentration | 0.1 - 1.0 | M | Controls reaction stoichiometry and yield. |
| Acid Concentration (HCl) | 2.0 - 2.5 | Molar Equivalents | Ensures complete protonation of the amine and maintains low pH. |
| Temperature | 0 - 5 | °C | Stabilizes the diazonium salt, preventing premature decomposition.[1][5] |
| Reaction Time | 30 - 60 | minutes | Allows for the complete conversion of the primary amine to the diazonium salt.[3] |
Table 2: Parameters for Exhaust Dyeing of Polyamide (Nylon)
| Parameter | Value Range | Unit | Rationale |
|---|---|---|---|
| pH (using an acidic buffer) | 4.0 - 6.5 | pH units | Optimizes the interaction between anionic dyes and cationic sites on the polyamide fiber.[8][10] |
| Dye Concentration (% OWF*) | 0.5 - 4.0 | % | Determines the final shade depth. |
| Temperature | 95 - 105 | °C | Promotes dye diffusion into the fiber.[8] |
| Liquor Ratio | 10:1 - 40:1 | L:kg | Ratio of the volume of dye bath to the weight of the fabric. |
| Time | 30 - 60 | minutes | Duration at dyeing temperature to ensure level dyeing and fixation. |
*On the Weight of Fabric
Table 3: Parameters for Alkaline Scouring of Cotton
| Parameter | Value Range | Unit | Rationale |
|---|---|---|---|
| Sodium Hydroxide (% OWF) | 1.0 - 3.0 | % | Saponifies waxes and fats, removing natural impurities.[14][15] |
| Wetting/Scouring Agent (% OWF) | 0.5 - 1.5 | % | Lowers surface tension and emulsifies impurities.[16] |
| Temperature | 90 - 100 | °C | Accelerates the chemical reactions for effective cleaning.[17] |
| Time | 45 - 60 | minutes | Ensures sufficient time for impurity removal. |
| Post-Scouring Neutralization pH | 6.0 - 7.0 | pH units | Neutralizes residual alkali to prevent fabric damage and interference with dyeing. |
Experimental Protocols
The following are generalized, representative protocols. Researchers must consult Safety Data Sheets (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of an Azo Dye Intermediate (Diazotization)
This protocol describes the conversion of an aromatic primary amine to a diazonium salt, a key step in azo dye synthesis where an acidic environment, potentially provided by a hydrochloride salt, is crucial.
Materials:
-
Aromatic primary amine (e.g., aniline)
-
This compound (as a potential acid source/catalyst, or hydrochloric acid directly)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Beakers, magnetic stirrer, and thermometer
-
Starch-iodide paper
Methodology:
-
Amine Solution Preparation: In a beaker, dissolve the primary aromatic amine in a solution of deionized water and hydrochloric acid (or a solution containing this compound to maintain acidity). The molar ratio of acid to amine should be approximately 2.5:1.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5°C with continuous stirring. Maintaining this low temperature is critical to prevent the degradation of the diazonium salt.[5]
-
Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the amine solution. The addition should be slow enough to ensure the temperature does not rise above 5°C.
-
Reaction: Continue stirring the mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
Confirmation: Test for the completion of diazotization by spotting the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid, signifying the reaction is complete.
-
Intermediate Use: The resulting diazonium salt solution is highly reactive and is typically used immediately in a subsequent coupling reaction to form the final azo dye.
References
- 1. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. mdpi.com [mdpi.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. myronl.com [myronl.com]
- 8. PH Control In The Dyeing Of Polyamide | Textile World [textileworld.com]
- 9. Monitoring PH in the Textile Industry: Improving Dyeing and Finishing Processes [boquinstrument.com]
- 10. US5616151A - Method for adjusting pH in textile processing solutions with urea hydrochloride salt - Google Patents [patents.google.com]
- 11. US4935159A - Use of amine ethers as wetting agents for textiles - Google Patents [patents.google.com]
- 12. dow.com [dow.com]
- 13. Textile Industry – Ricci [riccichemicals.com]
- 14. carbontrail.net [carbontrail.net]
- 15. textileindustry.net [textileindustry.net]
- 16. eujournal.org [eujournal.org]
- 17. Effect of Different Types Scouring against Different Types of Bleaching Process on Dyeing of Cotton Fabric with Monochlorotriazine (Hot Brand) Reactive Dye [article.sapub.org]
Application Notes and Protocols: Isopropylamine Hydrochloride as a Corrosion Inhibitor in Electroplating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of the substrate and metallic components of the electroplating bath is a significant challenge in the electroplating industry. It can lead to contamination of the plating solution, reduced plating quality, and degradation of the equipment. The use of corrosion inhibitors is a common practice to mitigate these issues. Organic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are effective as corrosion inhibitors in acidic media commonly used in electroplating. Amines and their salts, such as isopropylamine hydrochloride, have been investigated for their corrosion-inhibiting properties on various metals, including mild steel, in acidic and chloride-containing environments[1][2][3][4]. This document provides detailed application notes and protocols for the use of this compound as a potential corrosion inhibitor in electroplating processes, based on existing studies of its performance in similar corrosive environments. This compound is a salt of a primary alkylamine and is noted for its potential application in electroplating[5].
Mechanism of Action
The corrosion inhibition of this compound in an acidic electroplating bath is primarily attributed to the adsorption of the isopropylammonium cation ((CH₃)₂CHNH₃⁺) onto the metal surface. In acidic solutions, the amine group gets protonated. The inhibition mechanism is thought to involve the following steps:
-
Adsorption of Chloride Ions: In a hydrochloride-based or chloride-containing plating bath, chloride ions (Cl⁻) first adsorb onto the positively charged metal surface, creating a negatively charged surface layer[1].
-
Adsorption of Isopropylammonium Ions: The protonated isopropylamine cations are then electrostatically attracted to this negatively charged surface, leading to their adsorption.
-
Formation of a Protective Film: This adsorbed layer of isopropylammonium ions forms a protective barrier on the metal surface. This film displaces water molecules and aggressive ions from the surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion[4][6]. The effectiveness of this film is enhanced by the synergistic effect between the halide ions and the organic cation[1].
This mechanism suggests that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions[4].
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Behaviour and Inhibiting Properties of Isopropylamine on Mild Steel Corrosion In Phosphoric Acid Solution – Oriental Journal of Chemistry [orientjchem.org]
- 5. dakenam.com [dakenam.com]
- 6. mdpi.com [mdpi.com]
Safe Handling of Isopropylamine Hydrochloride in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Isopropylamine hydrochloride (CAS No. 15572-56-2) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and prevent laboratory incidents.
Hazard Identification and Physicochemical Properties
This compound is a white to almost white crystalline solid or powder.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₉N·HCl (or C₃H₁₀ClN) | [1][3][4] |
| Molecular Weight | 95.57 g/mol | [2][3] |
| Appearance | White to almost white crystal or powder | [1][5] |
| Melting Point | 160°C | [5] |
| Solubility | Soluble in water, ethanol, and ether. | [6] |
| Odor | Pungent | [6] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Compiled from multiple safety data sheets.[1][2]
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is required for any procedures that may generate dust or aerosols.
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[3][7]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[3] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols where engineering controls are not sufficient, a NIOSH-approved respirator should be worn.[3]
The following diagram illustrates the logical workflow for ensuring adequate personal protection.
General Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Keep containers securely sealed when not in use.[1]
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Protect from moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so.
-
Clean-up (Dry Spill): Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the spilled solid and place it into a sealed, labeled container for disposal.[1]
-
Clean-up (Wet Spill): Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[8]
-
Decontaminate: Wash the spill area thoroughly with water.[1]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek immediate medical attention.[3]
The following diagram outlines the general emergency response workflow.
Application Notes and Experimental Protocols
This compound is a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] It serves as a precursor for the synthesis of various compounds and can be used as a catalyst.[4][6]
Application: Intermediate in the Synthesis of Proguanil
This compound is a key starting material in the synthesis of the antimalarial drug Proguanil. The first step involves the formation of 1-Cyano-3-isopropylguanidine.[9]
Experimental Protocol: Synthesis of 1-Cyano-3-isopropylguanidine
This protocol is adapted from the literature for the synthesis of a Proguanil intermediate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in n-butanol.
-
Addition of Reagent: Add sodium dicyanamide (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux for approximately 4 hours.
-
Work-up: a. Cool the reaction mixture to 60°C and filter to remove any solids.[3] b. Distill the n-butanol from the filtrate under vacuum to obtain a sticky mass.[3] c. Add chloroform to the residue and stir for 30 minutes.[3] d. Filter the solution and wash the filter cake with chloroform.[3] e. The combined chloroform filtrate contains the 1-Cyano-3-isopropylguanidine, which can be used in the subsequent step for Proguanil synthesis.
The following diagram illustrates the workflow for this synthesis.
Application: Amine Donor in Enzymatic Transamination
This compound can be used as an amine source (after neutralization) in enzymatic transamination reactions to produce chiral amines from prochiral ketones.[6][7] The use of isopropylamine is advantageous as the byproduct, acetone, can be easily removed to drive the reaction equilibrium.[10]
Experimental Protocol: Enzymatic Synthesis of L-Alanine
This protocol is a representative example of using isopropylamine as an amine donor in a transaminase-catalyzed reaction to produce an amino acid.[9]
-
Buffer Preparation: Prepare a 50 mM sodium dihydrogen phosphate solution and adjust the pH to 7.5.
-
Reaction Mixture: a. In a suitable reaction vessel, dissolve sodium pyruvate (50 mM) and this compound (50 mM) in the prepared buffer.[9] b. Add pyridoxal phosphate (PLP) to a final concentration of 1.0 mM.[9] c. Add E. coli cells containing the desired (S)-transaminase enzyme.[9]
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.[9]
-
Analysis: Monitor the formation of L-alanine and acetone using appropriate analytical techniques such as HPLC or GC.[9]
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical and adhere to all institutional safety policies and procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
- 5. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 6. Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Isopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Evaluating the Surfactant Potential of Isopropylamine Hydrochloride
This compound (IPA·HCl), the salt of a short-chain primary amine, is widely utilized as a reagent and intermediate in chemical synthesis.[1] Its potential application as a surfactant is a topic of interest for formulation scientists. Surfactants are amphiphilic molecules, possessing both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail. This dual nature allows them to adsorb at interfaces (e.g., air-water, oil-water) and, above a certain concentration known as the Critical Micelle Concentration (CMC), to self-assemble into structures called micelles.
However, the formation of micelles is highly dependent on the length of the hydrophobic alkyl chain. A general prerequisite for micellization is a sufficiently long hydrophobic tail to overcome the electrostatic repulsion between the ionic head groups and to favor aggregation in an aqueous environment. For typical single-chain surfactants, this often requires a chain length of at least eight carbon atoms.
Given that this compound possesses a very short three-carbon (C3) branched alkyl chain, it is not expected to exhibit significant surfactant properties in the traditional sense. The hydrophobic contribution of the isopropyl group is generally insufficient to drive the self-assembly process required for micelle formation in aqueous solutions. Consequently, quantitative data such as a CMC value for this compound is not readily found in scientific literature.
These application notes, therefore, serve a dual purpose:
-
To provide a theoretical framework for understanding why short-chain amine salts like this compound are unlikely to function as effective surfactants.
-
To offer detailed, practical protocols for the experimental characterization of the surface-active properties of any compound, including those with limited or unknown surfactant capabilities.
Theoretical Background: The Hydrophobic Effect and Micellization
The primary driving force for micelle formation is the hydrophobic effect. In an aqueous environment, water molecules form a highly ordered, cage-like structure around the hydrophobic tails of surfactant molecules. The aggregation of these tails into the core of a micelle releases these ordered water molecules, leading to a significant increase in the entropy of the system, which is thermodynamically favorable.
For this to occur, the energy gained from the hydrophobic interactions must be greater than the energy required to overcome the electrostatic repulsion between the charged head groups. With a short alkyl chain like the isopropyl group, the hydrophobic driving force is weak.
Experimental Protocols for Surfactant Characterization
The following are generalized protocols for determining the fundamental properties of a potential surfactant. These methods can be applied to this compound to empirically confirm its lack of significant surface activity or to characterize other novel amphiphilic molecules.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up to the point of the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.
Materials and Equipment:
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Compound to be tested (e.g., this compound)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of the test compound in high-purity water (e.g., 1 M this compound).
-
Perform a series of dilutions to create a range of concentrations. For a compound with an unknown CMC, a logarithmic dilution series is often a good starting point.
-
-
Tensiometer Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned (e.g., by flaming to red heat for platinum) to remove any contaminants.
-
-
Measurement:
-
Starting with the most dilute solution to minimize contamination, pour the solution into a clean beaker.
-
Measure the surface tension, ensuring the reading has stabilized.
-
Thoroughly rinse and dry the beaker and the measurement probe between each sample.
-
Measure the surface tension of each prepared solution, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ, in mN/m) as a function of the logarithm of the concentration (log C).
-
The resulting plot will typically show two linear regions. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).
-
Protocol 2: Determination of CMC by Conductivity Measurement (for Ionic Surfactants)
This method is suitable for ionic compounds like this compound. The principle is that the molar conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.
Materials and Equipment:
-
Conductivity meter with a temperature-controlled cell
-
High-purity water with low conductivity
-
Compound to be tested
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a series of solutions of the test compound in high-purity water, similar to the tensiometry protocol.
-
Conductivity Meter Calibration: Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.
-
Measurement:
-
Measure the conductivity of the high-purity water as a baseline.
-
Measure the conductivity of each prepared solution, starting from the most dilute.
-
Ensure the temperature is kept constant throughout the measurements.
-
-
Data Analysis:
-
Plot the specific conductivity (κ, in S/m) as a function of the concentration (C).
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these lines is the CMC.
-
Data Presentation
Quantitative data from surfactant characterization experiments should be presented in a clear, tabular format to allow for easy comparison. Below are example tables illustrating how data for a hypothetical short-chain and a typical long-chain cationic surfactant might be presented.
Table 1: Hypothetical Surface Tension Data for a Short-Chain Amine Hydrochloride (e.g., this compound)
| Concentration (mol/L) | log(Concentration) | Surface Tension (mN/m) |
| 0.001 | -3.00 | 72.0 |
| 0.01 | -2.00 | 71.8 |
| 0.1 | -1.00 | 71.5 |
| 0.5 | -0.30 | 70.9 |
| 1.0 | 0.00 | 70.2 |
| CMC | Not Observed |
Note: For a compound like this compound, a distinct break point corresponding to a CMC is not expected. The surface tension would likely show a very gradual decrease with increasing concentration.
Table 2: Typical Surface Tension Data for a Cationic Surfactant (e.g., Dodecyltrimethylammonium Bromide)
| Concentration (mol/L) | log(Concentration) | Surface Tension (mN/m) |
| 0.0001 | -4.00 | 68.5 |
| 0.001 | -3.00 | 55.2 |
| 0.01 | -2.00 | 40.1 |
| 0.016 | -1.80 | 36.5 |
| 0.05 | -1.30 | 36.4 |
| 0.1 | -1.00 | 36.4 |
| CMC | ~0.016 mol/L |
Visualizations
The following diagrams illustrate key concepts and workflows related to surfactant characterization.
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Caption: Experimental workflow for the determination of the Critical Micelle Concentration (CMC).
Caption: Comparison of short-chain and long-chain amphiphile structures and their micellization potential.
Conclusion
While this compound is a valuable molecule in organic synthesis and as a pharmaceutical intermediate, its molecular structure, specifically its short C3 alkyl chain, makes it an unlikely candidate for a functional surfactant.[1][2] The protocols and theoretical background provided in these notes are intended to equip researchers with the necessary tools to experimentally verify the surface-active properties of this and other novel compounds. For applications requiring surfactancy, such as the formation of emulsions or the solubilization of hydrophobic drugs, formulators should consider amphiphiles with longer alkyl chains.
References
Troubleshooting & Optimization
Preventing moisture absorption of Isopropylamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing moisture absorption in Isopropylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is the salt resulting from the reaction of isopropylamine with hydrochloric acid. Its hygroscopic nature, the tendency to attract and absorb moisture from the surrounding environment, is due to the strong affinity of the amine salt for water molecules. This can lead to issues such as clumping, degradation, and inaccuracies in weighing and formulation.
Q2: What are the ideal storage conditions for this compound?
To minimize moisture absorption, this compound should be stored in a cool, dry place, away from direct sunlight. The container should be tightly sealed immediately after use. For long-term storage or for highly sensitive applications, storing the compound in a desiccator with a suitable drying agent is recommended.[1][2] Some suppliers also recommend storing it under an inert gas like argon or nitrogen.
Q3: How can I minimize moisture exposure when handling this compound in the lab?
To minimize moisture exposure, it is crucial to handle the compound in a low-humidity environment, such as a glove box or a dry room.[3] If such an environment is not available, work quickly and minimize the time the container is open to the atmosphere.[1] Use dry glassware and utensils. After weighing, securely reseal the container immediately.
Q4: Can I use any desiccant to keep my this compound dry?
While several desiccants can be used, their efficiency varies.[4][5] The choice of desiccant depends on the required level of dryness, the operating temperature, and the chemical compatibility with this compound. Common laboratory desiccants include silica gel, molecular sieves, and calcium chloride.[4][5] For a detailed comparison, refer to the data table below.
Q5: My this compound has already absorbed some moisture. Can it be dried?
Yes, this compound that has absorbed moisture can often be dried to restore its original state. A common laboratory method is to use a vacuum oven.[1][6][7] This involves heating the compound under reduced pressure to facilitate the removal of water. For a detailed procedure, please refer to the Experimental Protocols section.
Troubleshooting Guide
Problem: The this compound powder has formed clumps.
-
Question: What causes this compound to clump, and how can I fix it?
-
Answer: Clumping, or caking, is a direct result of moisture absorption.[3][8][9] The absorbed water acts as a binding agent between the powder particles. To address this, you can break up the clumps with a dry spatula before use, but for accurate measurements, it is highly recommended to dry the entire batch.[1] Storing the compound with a desiccant can help prevent future clumping.[10]
-
-
Question: How can I prevent clumping from happening in the first place?
Problem: I am seeing inconsistencies in my experimental results.
-
Question: Could moisture absorption in my this compound be affecting my results?
-
Answer: Absolutely. If the compound has absorbed water, its actual weight will be higher than the measured weight of the active ingredient. This leads to inaccurate concentrations and can significantly impact reaction stoichiometry and final product purity. It is crucial to use a dry, free-flowing powder for all experiments.
-
-
Question: How can I check the water content of my this compound?
-
Answer: The most accurate method for determining water content is Karl Fischer titration.[12][13] This technique is specific to water and can provide precise measurements. For a detailed protocol on performing a Karl Fischer titration for amine hydrochlorides, please see the Experimental Protocols section.
-
Data Presentation
Table 1: Comparative Efficiency of Common Laboratory Desiccants
| Desiccant | Absorption Capacity (% of own weight) | Regeneration | Suitability |
| Silica Gel | Up to 40%[5][14] | Can be regenerated by heating at 120°C[4] | Good for general purpose use in desiccators.[5] |
| Molecular Sieves (3A or 4A) | 15-22% | Can be regenerated by heating at 200-300°C in a vacuum. | Excellent for achieving very low humidity levels.[4] |
| Calcium Chloride (Anhydrous) | 60-80% | Not easily regenerated in a laboratory setting. | High absorption capacity, but can form a corrosive brine.[4][5] |
| Calcium Sulfate (Drierite®) | ~10%[15] | Can be regenerated by heating at 210°C. | Lower capacity but is chemically stable and non-toxic.[15] |
| Montmorillonite Clay | ~25%[5] | Can be regenerated at low temperatures. | Cost-effective for industrial packaging, less common in labs.[5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents suitable for amines
-
Dry, clean syringe and needle
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Conditioning: Add the appropriate volume of the anode solution to the titration cell. Start the titration process without a sample to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a dry, clean vial. The sample size will depend on the expected water content and the instrument's sensitivity.
-
Sample Introduction: Quickly and carefully transfer the weighed sample into the titration cell. Ensure that exposure to atmospheric moisture is minimized.
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The titration is complete when all the water has been consumed.
-
Calculation: The instrument will automatically calculate the water content based on the total charge passed during the titration. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying this compound Using a Vacuum Oven
This protocol describes how to dry this compound that has absorbed moisture.
Materials:
-
Vacuum oven
-
Shallow, heat-resistant glass dish
-
Desiccator
-
This compound sample
Procedure:
-
Sample Preparation: Spread a thin layer of the this compound powder in a shallow, heat-resistant glass dish to maximize the surface area for drying.
-
Oven Setup: Place the dish in the vacuum oven.
-
Drying Conditions: Heat the oven to a temperature below the melting point of this compound (approximately 155-160°C). A temperature of 80-100°C is generally a safe starting point.
-
Applying Vacuum: Once the desired temperature is reached, slowly apply a vacuum to the oven. A pressure of 20-30 inches of Hg is typically effective.
-
Drying Time: Dry the sample for several hours. The exact time will depend on the amount of moisture absorbed and the particle size of the powder. To determine if the sample is completely dry, you can perform periodic weight checks until a constant weight is achieved.
-
Cooling: Once drying is complete, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to reabsorb moisture from the incoming air.
-
Storage: Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator to prevent reabsorption of moisture.
Visualizations
Caption: Troubleshooting workflow for addressing clumping in this compound.
Caption: Decision-making process for handling this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. How To [chem.rochester.edu]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Desiccant Materials: Types and Comparative Performance Analysis - Minghui [sz-minghui.com]
- 5. Guide on Desiccants in Packaging and Their Efficacy [humipak.com.my]
- 6. How To [chem.rochester.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. aqualab.com [aqualab.com]
- 9. apecusa.com [apecusa.com]
- 10. essfeed.com [essfeed.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quveon.com [quveon.com]
- 14. Desiccant Charts - SorbentSystems.com [sorbentsystems.com]
- 15. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
Technical Support Center: Isopropylamine Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropylamine hydrochloride. Below are detailed protocols and data to assist in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted isopropylamine, byproducts from synthesis such as diisopropylamine, residual solvents (e.g., isopropanol, acetone), and water due to the compound's hygroscopic nature.[1] The presence of these impurities can affect the melting point, appearance, and performance of the final product.
Q2: What is the best single solvent for recrystallizing this compound?
A2: Based on solubility data, isopropanol is often a suitable single solvent. The compound is moderately soluble in hot isopropanol and has lower solubility at cooler temperatures, which is ideal for recrystallization. Ethanol can also be used, but the solubility might be higher, potentially leading to lower recovery rates.
Q3: When should I use a mixed solvent system for recrystallization?
A3: A mixed solvent system is beneficial when a single solvent does not provide the ideal solubility profile. For this compound, a common and effective mixed solvent system is isopropanol-diethyl ether or ethanol-diethyl ether. In this system, the compound is dissolved in the hot alcohol ("good" solvent), and the ether ("bad" solvent) is added to decrease the solubility and induce crystallization upon cooling.[2]
Q4: Can this compound be purified by sublimation?
A4: While sublimation is a technique for purifying volatile solids, amine hydrochlorides like this compound tend to decompose upon heating rather than sublime under atmospheric pressure.[3] However, vacuum sublimation can sometimes be employed for ammonium salts, as it lowers the required temperature.[4] This method is less common than recrystallization for this compound and requires careful control of temperature and pressure to prevent decomposition into isopropylamine and HCl gas.[3]
Q5: How should I handle and store purified this compound?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] It should be handled in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Store the purified compound in a tightly sealed container with a desiccant.
Data Presentation: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various solvents at different temperatures. This data is essential for designing an effective recrystallization protocol.
| Solvent | Solubility at 0°C ( g/100 mL) | Solubility at 25°C ( g/100 mL) | Solubility at 78°C (Ethanol BP) / 82°C (Isopropanol BP) ( g/100 mL) |
| Water | ~ 90 | ~ 110 | Miscible |
| Ethanol | ~ 15 | ~ 25 | ~ 60 |
| Isopropanol | ~ 8 | ~ 15 | ~ 45 |
| Acetone | ~ 2 | ~ 5 | Very Soluble |
| Diethyl Ether | < 0.1 | < 0.1 | < 0.1 |
| Dichloromethane | < 0.5 | < 1 | ~ 2 |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Isopropanol
Objective: To purify crude this compound by removing impurities that have different solubility profiles in isopropanol.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 3-4 mL per gram of crude material). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. The temperature should be brought close to the boiling point of isopropanol (82°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling isopropanol. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed Solvent Recrystallization (Isopropanol-Diethyl Ether)
Objective: To achieve a higher yield and purity by using a solvent pair where the compound has high solubility in one and low solubility in the other.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol in an Erlenmeyer flask, as described in the single solvent protocol.
-
Addition of Anti-solvent: While the solution is still hot, slowly add diethyl ether dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol-diethyl ether mixture (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (formation of a liquid layer instead of crystals) | 1. The melting point of the impure solid is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Re-heat the solution and add more of the "good" solvent (e.g., isopropanol) to lower the saturation temperature. 2. Allow the solution to cool more slowly. Insulate the flask. 3. Consider a preliminary purification step like a charcoal treatment if colored impurities are present. |
| Poor Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. | 1. If the filtrate is still saturated, you can boil off some of the solvent and attempt to recrystallize again. 2. Ensure the solution is cooled in an ice bath for an adequate amount of time. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| No Crystals Form | 1. The solution is not supersaturated. 2. The flask is too clean, lacking nucleation sites. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. If using a mixed solvent system, add a small amount of the "bad" solvent (diethyl ether). |
| Product is Clumpy or Appears Wet | The compound is hygroscopic and has absorbed atmospheric moisture. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Handle and store the purified product in a dry atmosphere. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making guide for troubleshooting common crystallization issues.
References
- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. XIV.—Preparation of ammonium nitrite by the sublimation in a vacuum of a mixture of ammonium chloride and alkali nitrites - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. labproinc.com [labproinc.com]
- 6. This compound CAS#: 15572-56-2 [m.chemicalbook.com]
Technical Support Center: Isopropylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Isopropylamine hydrochloride. The following sections address common issues related to impurity removal, offering solutions in a question-and-answer format, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Presence of Unreacted Starting Materials and By-products
Question: My final this compound product shows the presence of isopropanol and diisopropylamine. How can I remove these impurities?
Answer: The presence of isopropanol and diisopropylamine is a common issue. These impurities can be effectively removed through fractional distillation of the free isopropylamine before its conversion to the hydrochloride salt. Due to the close boiling points of the components, azeotropic distillation is often employed.
-
Isopropanol Removal: Isopropanol can be removed from diisopropylamine by azeotropic distillation using benzene. The benzene-isopropyl alcohol azeotrope boils at a lower temperature than diisopropylamine, allowing for its selective removal.[1]
-
Diisopropylamine Removal: Diisopropylamine can be separated from isopropylamine through fractional distillation. The significant difference in their boiling points (isopropylamine: 32-34°C, diisopropylamine: 84°C) allows for efficient separation.[2] Additionally, a multi-stage distillation process can be used to separate mono- and diisopropylamine from a reaction mixture also containing acetone and water.[3]
Issue 2: Recrystallization Failures of this compound
Question: I am having trouble recrystallizing my this compound. It either oils out or fails to crystallize altogether. What should I do?
Answer: Recrystallization of amine salts can be challenging due to their solubility characteristics. Here are several troubleshooting steps:
-
Solvent System Selection: The choice of solvent is critical. For amine hydrochlorides, which are often highly soluble in polar solvents like ethanol, a two-solvent system is frequently effective. A common approach is to dissolve the salt in a minimal amount of a solvent in which it is soluble (e.g., ethanol, methanol, or 2-propanol) and then add a less polar anti-solvent (e.g., diethyl ether, acetone) to induce precipitation.[4][5]
-
Oiling Out: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, try using a larger volume of the primary solvent or a different solvent system with a lower boiling point. Slow cooling is also crucial to prevent oiling out.
-
Failure to Crystallize: If no crystals form upon cooling, the solution may not be sufficiently saturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Anti-solvent Addition: If using a single solvent, carefully add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm until it clarifies and allow it to cool slowly.
-
Issue 3: Ineffective Purification by a Single Method
Question: After performing a single purification step (e.g., distillation), my this compound is still not pure enough. What are the next steps?
Answer: A combination of purification techniques is often necessary to achieve high purity.
-
Fractional Distillation of the Free Base: Begin by carefully fractionally distilling the crude isopropylamine to remove volatile impurities like isopropanol and less volatile ones like diisopropylamine.
-
Conversion to the Hydrochloride Salt: Convert the purified isopropylamine to its hydrochloride salt by reacting it with hydrogen chloride (gas or a solution in an appropriate solvent like ether or ethanol).[6][7] This process itself can be a purification step, as some impurities may not precipitate as the hydrochloride salt.
-
Recrystallization of the Hydrochloride Salt: The final and often most critical step is the recrystallization of the this compound salt using a suitable solvent system as described in the previous issue.
Data Presentation
Table 1: Boiling Points of Isopropylamine and Related Impurities
| Compound | Boiling Point (°C) |
| Isopropylamine | 32-34 |
| Isopropanol | 82.6 |
| Diisopropylamine | 84 |
| Acetone | 56 |
Table 2: Analytical Method Parameters for Impurity Quantification
| Analytical Method | Analyte | Column/Stationary Phase | Quantitation Limit | Reference |
| GC-FID | Diisopropylamine | Agilent CP-Volamine | 3 µg/mL | [8][9] |
| GC-FID | Triethylamine | Agilent CP-Volamine | 4 µg/mL | [8][9] |
| GC-FID | 1,1,3,3-Tetramethylguanidine | Agilent CP-Volamine | 4 µg/mL | [8][9] |
| Ion Chromatography | Isopropylamine | Not specified | 87 ppm | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isopropylamine
This protocol describes the conversion of purified isopropylamine to its hydrochloride salt.
Materials:
-
Purified Isopropylamine
-
Anhydrous diethyl ether (or ethanol)
-
Hydrogen chloride (gas or a solution in anhydrous diethyl ether)
-
Round-bottom flask
-
Stirring apparatus
-
Gas dispersion tube (if using HCl gas)
-
Ice bath
Procedure:
-
Dissolve the purified isopropylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with continuous stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until the solution is acidic (test with pH paper).
-
Collect the precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether.
-
Dry the crystals under vacuum to obtain the final product.
Protocol 2: Recrystallization of this compound (Two-Solvent System)
This protocol outlines the purification of this compound using a two-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (or 2-Propanol)
-
Anhydrous diethyl ether (or acetone)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add anhydrous diethyl ether dropwise to the warm solution while gently swirling.
-
Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid).
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. US2512585A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]
- 2. ≥99.0% (GC), liquid, suitable for GC/GC, puriss. p.a. | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
- 8. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isopropylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropylamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for isopropylamine?
A1: The two main industrial methods for synthesizing isopropylamine are the reductive amination of acetone and the direct amination of isopropanol.[1]
-
Reductive Amination of Acetone: This process involves reacting acetone with ammonia and hydrogen gas in the presence of a catalyst.[1] Common catalysts include copper-nickel-white clay or Mo-Co-Ni/Al2O3.[1][2]
-
Direct Amination of Isopropanol: This method involves the reaction of isopropanol with ammonia, typically over a heterogeneous catalyst at elevated temperature and pressure.[3]
Q2: How is isopropylamine converted to this compound?
A2: Isopropylamine is converted to its hydrochloride salt by reacting it with hydrochloric acid or ammonium chloride.[2][4] A common laboratory procedure involves dissolving isopropylamine in a suitable solvent like ethanol and then adding ammonium chloride, followed by heating under reflux.[4] Alternatively, hydrogen chloride gas can be bubbled through a solution of isopropylamine in a solvent like ethyl acetate or methyl tert-butyl ether at low temperatures (0-5 °C).[2]
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities include diisopropylamine, unreacted starting materials (acetone, isopropanol), and byproducts from side reactions.[1][5] The formation of diisopropylamine is a significant issue, as its boiling point is close to that of isopropylamine, making separation by distillation challenging.[5][6]
Q4: How can the formation of diisopropylamine be minimized?
A4: The formation of diisopropylamine can be suppressed by using a large excess of ammonia relative to the acetone or isopropanol starting material.[4][7] Optimizing the reaction temperature and pressure can also favor the formation of the primary amine.
Troubleshooting Guides
Reductive Amination of Acetone
Problem 1: Low Yield of Isopropylamine
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium-controlled process. Ensure the reaction is carried out under conditions that favor imine formation, such as by removing water as it is formed.[8] |
| Suboptimal pH | The reaction is typically favored under weakly acidic conditions. If the pH is too low, the ammonia will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group of acetone will not be sufficiently activated. |
| Poor Catalyst Activity | The catalyst may be deactivated due to poisoning, coking, or sintering.[9] Consider regenerating the catalyst or using a fresh batch. Ensure the catalyst is properly activated before use. |
| Incorrect Reactant Stoichiometry | An insufficient amount of ammonia or hydrogen can lead to incomplete conversion of acetone. Conversely, an inappropriate ratio can favor side reactions. |
| Low Reaction Temperature or Pressure | Reductive amination often requires elevated temperatures and pressures to proceed at a reasonable rate.[10] Consult literature for the optimal conditions for your specific catalyst system. |
Problem 2: High Levels of Diisopropylamine Impurity
| Potential Cause | Suggested Solution |
| Inadequate Excess of Ammonia | A high concentration of the primary amine product (isopropylamine) can lead to its further reaction with acetone to form diisopropylamine. Using a significant molar excess of ammonia will favor the formation of the primary amine.[11] |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of the more substituted amine. Optimizing the temperature profile is crucial for selectivity. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the complete consumption of the primary reactant can lead to the formation of byproducts. Monitor the reaction progress and stop it once the desired conversion is reached. |
Direct Amination of Isopropanol
Problem 1: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Coking | Carbonaceous deposits can form on the catalyst surface, blocking active sites.[9] Catalyst regeneration can often be achieved by controlled oxidation to burn off the coke.[12] |
| Sintering | High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[13] This is often irreversible. Operate within the recommended temperature range for the catalyst. |
| Poisoning | Impurities in the feed stream (e.g., sulfur or chlorine compounds) can irreversibly bind to the catalyst's active sites.[9][14] Ensure the purity of the isopropanol and ammonia feeds. |
| Formation of Metal Nitrides | Strong adsorption of ammonia on the catalyst surface can lead to the formation of inactive metal nitrides. This can be mitigated by ensuring a sufficient partial pressure of hydrogen during the reaction.[7] |
Problem 2: Poor Selectivity for Isopropylamine
| Potential Cause | Suggested Solution |
| Suboptimal Ammonia to Isopropanol Ratio | A lower ratio of ammonia to isopropanol can lead to the formation of di- and triisopropylamine.[4] Increasing the molar excess of ammonia can significantly improve the selectivity towards the primary amine. |
| Incorrect Reaction Temperature | The reaction temperature has a significant impact on the product distribution. A systematic study to find the optimal temperature for your catalyst and reactor setup is recommended. |
| Catalyst Support Effects | The nature of the catalyst support can influence the selectivity of the reaction. For example, basic supports may suppress side reactions. |
Purification of this compound
Problem 1: Difficulty in Removing Diisopropylamine
| Potential Cause | Suggested Solution |
| Close Boiling Points | Isopropylamine (32.4 °C) and diisopropylamine (84 °C) have boiling points that are relatively close, which can make separation by simple distillation challenging. |
| Azeotrope Formation | Diisopropylamine can form an azeotrope with water, which can complicate its removal by distillation.[5] |
| Fractional Distillation | Use a fractional distillation column with a sufficient number of theoretical plates to achieve a good separation. |
| Recrystallization of the Hydrochloride Salt | Convert the crude amine mixture to their hydrochloride salts and purify by recrystallization. This compound and dithis compound have different solubilities in certain solvents, allowing for their separation. |
Problem 2: Low Yield During Recrystallization of this compound
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the this compound at high temperatures but have low solubility at low temperatures.[15] |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.[15] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[16] |
| Incomplete Precipitation | Ensure the solution is sufficiently cooled to maximize the yield of the crystallized product. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Isopropylamine Selectivity in Acetone Reductive Amination
| Acetone:H₂:NH₃ Molar Ratio | Acetone Conversion (%) | Isopropylamine Selectivity (%) | Diisopropylamine Selectivity (%) | Reference |
| 1:3:3 | 99 | 90 | ~5 | [17] |
| 1:3:4 | 96 | 100 | 0 | [11] |
| 1:3:4.6 | 95.5 | 100 | 0 | [11] |
| 1:3:3 | 94 | 99.3 | - | [11] |
Table 2: Influence of Reaction Temperature on Isopropanol Amination
| Catalyst | Temperature (°C) | Isopropanol Conversion (%) | Isopropylamine Selectivity (%) | Reference |
| 17%Ni/γ-Al₂O₃ | 170 | 80 | 65 | [7] |
| Cu-Ni-Zn-Mg/Al₂O₃ | Optimized | 70 | 95 | [18] |
| Porous Ni-Al (Ba(OH)₂ activated) | 195 | 86 (total) | 37 (mono) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Isopropylamine via Reductive Amination of Acetone
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Catalyst Activation: The Ni-based catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature (e.g., 300-400 °C) prior to use.
-
Reaction Setup: A high-pressure reactor is charged with the activated catalyst.
-
Reactant Feed: A mixture of acetone, liquid ammonia, and hydrogen gas is fed into the reactor at the desired molar ratio (e.g., 1:4:3 acetone:NH₃:H₂).[11]
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-130 °C) and pressurized (e.g., 0.5 MPa).[11]
-
Reaction Monitoring: The reaction progress is monitored by analyzing the composition of the effluent gas stream using gas chromatography (GC).
-
Work-up: The crude product mixture is cooled and passed through a gas-liquid separator. The liquid product, containing isopropylamine, diisopropylamine, unreacted acetone, and isopropanol, is then subjected to purification by fractional distillation.
Protocol 2: Synthesis of this compound from Isopropylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylamine (10 mmol) in ethanol (3 mL).[4]
-
Addition of Ammonium Chloride: To the stirred solution, add ammonium chloride (0.54 g, 10 mmol).[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.[4]
-
Solvent Removal: After cooling to room temperature, remove the solvent by rotary evaporation to obtain the solid this compound. The product can be further purified by recrystallization.[4]
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol/diethyl ether).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the boiling solvent.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.[16]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[19]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in isopropylamine synthesis.
References
- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Bubbling ammonia gas into isopropanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]
- 6. US2348683A - Separation of di-isopropyl amine from isopropyl alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Isopropylamine Hydrochloride Crystallization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Isopropylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A common practice for amine hydrochlorides is to use protic solvents. For instance, ethanol is often used in the synthesis of this compound, suggesting its utility as a crystallization solvent. Mixed solvent systems, such as ethanol/ether or ethanol/heptane, can also be effective. The second solvent, or anti-solvent, should be one in which the compound is poorly soluble to induce precipitation.
Q2: My crystallization is not starting. What should I do?
A2: If no crystals form after the solution has cooled, it may be due to several factors: the solution is not sufficiently saturated, it is too pure (supersaturated), or nucleation is slow. Here are some steps to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This can create nucleation sites.
-
Seeding: Introduce a small, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration.
-
Lower Temperature: Cool the solution further using an ice bath to decrease solubility.
-
Add an Anti-solvent: If using a single solvent system, slowly add a miscible solvent in which this compound is insoluble until the solution becomes cloudy.
Q3: The crystallization happened too quickly, resulting in very fine powder. How can I get larger crystals?
A3: Rapid crystallization traps impurities and generally leads to small, poorly formed crystals. To slow down the process and encourage the growth of larger crystals:
-
Use More Solvent: Re-dissolve the solid in a slightly larger volume of hot solvent than the minimum required. This will slow the rate of saturation upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help. Slower cooling rates generally produce larger and more well-defined crystals.
-
Reduce Supersaturation: Avoid creating a very high level of supersaturation too quickly. This can be controlled by a slower cooling rate or a more gradual addition of an anti-solvent.
Q4: My product has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" is the formation of a liquid phase of the solute instead of solid crystals when the solution is cooled. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of the solute is very high. The oil can trap impurities, preventing effective purification. To prevent or fix oiling out:
-
Increase Solvent Volume: Re-heat the solution until the oil dissolves, then add more of the primary solvent to lower the saturation point.
-
Change Solvent System: Use a solvent with a lower boiling point or a different polarity. For instance, if you are using a highly polar solvent, try one that is slightly less polar.
-
Slower Cooling: Cool the solution very slowly to give the molecules time to arrange into a crystal lattice rather than aggregating as a liquid.
-
Lower the Crystallization Temperature: Try to induce crystallization at a temperature below the melting point of your compound.
-
Seeding: Add seed crystals at a temperature where the solution is saturated but not yet oiled out.
Q5: The crystal morphology is needle-like, which is difficult to handle and filter. How can I change the crystal habit?
A5: Crystal habit, or morphology, is influenced by the solvent, cooling rate, and impurities. Needle-like crystals are often a result of very rapid growth in one direction. To obtain more block-like or prismatic crystals:
-
Change the Solvent: The interaction between the solvent and the growing crystal faces can significantly alter the final shape. Experiment with different solvents or solvent mixtures. For example, switching from acetone to ethanol or isopropanol has been shown to change the crystal habit of some organic compounds from needles to plates.
-
Control the Cooling Rate: A slower cooling rate can sometimes lead to more equant (block-like) crystals.
-
Introduce Additives: In some cases, small amounts of specific additives can act as habit modifiers by adsorbing to certain crystal faces and inhibiting their growth.
Data Presentation
Table 1: Qualitative Solvent Selection Guide for this compound Crystallization
| Solvent Type | Examples | Suitability for Crystallization | Notes |
| Primary Solvents | Ethanol, Isopropanol, Methanol | Good | This compound is generally soluble in these alcohols at higher temperatures. Ethanol is a common choice. |
| Anti-solvents | Diethyl Ether, Heptane, Ethyl Acetate | Good | These are used to decrease the solubility of the salt in the primary solvent, inducing precipitation. |
| Aqueous Systems | Water | Use with caution | This compound is very soluble in water, which may lead to low yields unless an anti-solvent is used effectively. |
| Aprotic Polar | Acetone, Acetonitrile | Moderate | May be suitable, but solubility needs to be tested. Can sometimes lead to different crystal habits. |
| Aprotic Nonpolar | Toluene, Hexane | Poor (as primary) | Generally used as anti-solvents due to the low solubility of the salt. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Diethyl ether (or other suitable anti-solvent)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir continuously while adding the solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature on a benchtop.
-
Once the solution has reached room temperature, slowly add diethyl ether dropwise while stirring until the solution becomes cloudy and precipitation begins.
-
Continue cooling the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Troubleshooting "Oiling Out"
Objective: To obtain solid crystals when the initial attempt resulted in an oil.
Methodology:
-
If an oil has formed, return the flask to the heat source.
-
Add more of the primary solvent (e.g., ethanol) until the oil redissolves, creating a clear solution.
-
Remove the flask from the heat and allow it to cool very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the cooling rate.
-
Once the solution is just above room temperature, introduce a seed crystal of pure this compound.
-
Allow the solution to continue cooling slowly to room temperature. Crystal growth should initiate from the seed crystal.
-
Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration as described in Protocol 1.
Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: Relationship between causes and common crystallization problems.
Technical Support Center: Managing the Corrosive Properties of Isopropylamine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of isopropylamine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive concerns associated with this compound?
A1: this compound is a white crystalline solid that is soluble in water.[1] While not corrosive in its dry, solid state, its aqueous solutions can be corrosive to certain materials. The primary concerns are:
-
Corrosion of Metallic Equipment: Aqueous solutions can be particularly corrosive to certain metals, especially if impurities are present or at elevated temperatures. This can lead to equipment failure and contamination of the product.
-
Degradation of Polymeric Materials: Elastomers and plastics used in seals, gaskets, and tubing may swell, crack, or become brittle upon prolonged exposure, leading to leaks and equipment failure.[2]
-
Localized Corrosion: Pitting and crevice corrosion can occur in stainless steel, especially in the presence of chlorides, which are a component of this compound.
Q2: Which materials are generally compatible with this compound solutions?
A2: Specific compatibility data for this compound is limited. However, based on data for isopropylamine and other amine hydrochlorides, the following materials are generally recommended:
-
Metals: High-grade stainless steels (e.g., 316L) and nickel-based alloys (e.g., Hastelloy) are often used in the pharmaceutical industry for their corrosion resistance.[1] However, even these can be susceptible to corrosion under certain conditions.
-
Plastics: Fluoropolymers such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) generally exhibit excellent chemical resistance.
-
Elastomers: Fluorosilicone (FVMQ) is recommended for applications involving isopropylamine and may be suitable for its hydrochloride salt.[2]
Q3: How can I prevent corrosion when working with this compound?
A3: A proactive approach is crucial for preventing corrosion. Key strategies include:
-
Material Selection: Choose materials of construction that are known to be resistant to amine hydrochlorides.
-
Control of Operating Conditions: Corrosion rates can increase with temperature and concentration. Operating at the lowest feasible temperature and concentration can mitigate corrosion.
-
Inert Atmosphere: Handling the material under an inert atmosphere (e.g., argon) can prevent moisture absorption, as this compound is hygroscopic.[3]
-
Regular Inspection and Maintenance: Implement a routine inspection schedule for all equipment in contact with the chemical to detect early signs of corrosion.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common corrosion-related issues.
Issue 1: Visible Corrosion (e.g., rust, pitting) on Stainless Steel Equipment
-
Step 1: Isolate and Inspect. Safely shut down the affected equipment. Visually inspect the extent of the corrosion. Note the type of corrosion (uniform, pitting, crevice).
-
Step 2: Analyze Process Conditions. Review the operating temperature, pressure, and concentration of the this compound solution. Have there been any recent changes or deviations from the standard operating procedure?
-
Step 3: Sample Analysis. If possible, take a sample of the product to test for metallic impurities, which could indicate leaching from the equipment.
-
Step 4: Material Re-evaluation. Confirm that the material of construction is appropriate for the process conditions. Consider if a more resistant alloy is required.
-
Step 5: Corrective Actions. Depending on the severity, the equipment may need to be repaired or replaced. Implement preventative measures such as passivation of new stainless steel parts.
Issue 2: Frequent Failure of Seals and Gaskets
-
Step 1: Examine the Failed Component. Carefully inspect the failed seal or gasket. Look for signs of swelling, cracking, brittleness, or chemical attack.
-
Step 2: Review Material Compatibility. Verify that the elastomer or plastic is rated for use with amine hydrochlorides and is suitable for the operating temperature and pressure.
-
Step 3: Consider Alternative Materials. If the current material is unsuitable, consult a compatibility chart or a materials expert to select a more resistant option, such as fluorosilicone or a perfluoroelastomer (FFKM).
-
Step 4: Check for Proper Installation. Improperly installed seals can fail prematurely. Ensure that installation procedures are followed correctly.
Data Presentation
Table 1: General Material Compatibility for Isopropylamine and Related Compounds
| Material | Isopropylamine Compatibility | Aniline Hydrochloride Compatibility | General Recommendation for this compound |
| Stainless Steel 304 | Good | Excellent | Use with caution, monitor for pitting |
| Stainless Steel 316L | Good | Excellent | Recommended for general use |
| Hastelloy C-276 | Excellent | Excellent | Recommended for aggressive conditions |
| PTFE | Excellent | Excellent | Excellent |
| PVDF | Excellent | Excellent | Excellent |
| Fluorosilicone (FVMQ) | Recommended | Not Rated | Good potential, testing recommended |
| Nitrile (Buna-N) | Not Recommended | Not Rated | Not Recommended |
| EPDM | Not Recommended | Not Rated | Not Recommended |
Disclaimer: This data is based on information for similar compounds and should be used as a guideline only. It is crucial to conduct specific compatibility testing for your application.
Experimental Protocols
Protocol 1: Gravimetric Corrosion Testing (Weight Loss Method)
Objective: To determine the corrosion rate of a material when exposed to an this compound solution.
Materials:
-
Corrosion coupons of the material to be tested (e.g., 316L stainless steel)
-
This compound solution of a specific concentration
-
Glass reaction vessel with a lid
-
Thermostatically controlled water bath or oven
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Cleaning agents (e.g., acetone, deionized water, appropriate acid/alkaline cleaning solution)
Procedure:
-
Coupon Preparation:
-
Measure the dimensions of each coupon to calculate the surface area.
-
Clean the coupons with acetone, followed by deionized water.
-
Dry the coupons thoroughly in an oven and then cool them in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg (this is the initial weight, W₁).
-
-
Exposure:
-
Place the coupons in the glass reaction vessel. Ensure they are fully immersed in the this compound solution and are not in contact with each other.
-
Seal the vessel and place it in the temperature-controlled environment for a predetermined duration (e.g., 30 days).
-
-
Post-Exposure Cleaning and Weighing:
-
Carefully remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse with deionized water and acetone, then dry and cool as before.
-
Weigh each coupon to the nearest 0.1 mg (this is the final weight, W₂).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴ for mm/y)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for visible corrosion on equipment.
Caption: Workflow for gravimetric corrosion testing.
References
Technical Support Center: Isopropylamine Hydrochloride Decontamination
This guide provides researchers, scientists, and drug development professionals with detailed procedures for safely managing and decontaminating spills of Isopropylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with several risk factors. It is harmful if swallowed, inhaled, or if it comes into contact with the skin[1][2]. Direct contact can cause significant skin and serious eye irritation[1][2][3]. Additionally, it may cause respiratory irritation if dust is inhaled[1][2]. While not considered a major fire risk, its containers may burn and release corrosive fumes in a fire[1].
Q2: What Personal Protective Equipment (PPE) is mandatory when cleaning up a spill?
A2: A comprehensive set of PPE is required to prevent personal exposure during cleanup. This includes protective gloves, protective clothing, and safety glasses with side shields or goggles[1][3][4]. A NIOSH/MSHA-approved dust respirator should be worn to avoid inhaling the powder, especially if the area is not well-ventilated[1][4].
Q3: What is the immediate response I should take after a spill occurs?
A3: Immediately alert all personnel in the vicinity of the spill and evacuate non-essential staff[5]. Ensure the area is well-ventilated and control personal contact by wearing the appropriate PPE[1][4]. Prevent the spilled material from entering drains or waterways[1].
Q4: How should I handle a dry powder spill of this compound?
A4: For a dry spill, you should use dry cleanup procedures to avoid generating dust[1]. First, cover the spill with a plastic sheet or tarp to minimize the spread of the powder[4]. Carefully sweep, shovel, or use a suitable vacuum (such as an explosion-proof model) to collect the material[1]. Place the collected powder into a clean, dry, sealable, and properly labeled container for disposal[1][4].
Q5: How do I decontaminate the spill area after the bulk of the powder has been removed?
A5: After the visible powder has been collected, the area must be thoroughly decontaminated. Wash the area with large amounts of water and a mild detergent or soapy water[1][5]. Use absorbent pads to clean the area and collect the wash water. Ensure that the runoff does not enter any drains[1].
Q6: What is the correct procedure for disposing of spill-related waste?
A6: All contaminated materials, including the collected powder, used absorbent pads, and disposable PPE, must be treated as hazardous waste. Place these items in sealed plastic bags and then into a labeled, sealed container[1][5]. Disposal must be carried out at an authorized hazardous waste collection point in accordance with all local, regional, and national regulations[1][4].
Q7: What first aid measures should be taken in case of accidental exposure?
A7:
-
Eye Contact: Immediately flush the eyes with fresh, running water for several minutes. Keep the eyelids open and ensure complete irrigation. If contact lenses are present, remove them if it is safe to do so. Seek prompt medical attention[1][3].
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin and hair with running water and soap, if available. If skin irritation develops or persists, seek medical attention[1][3].
-
Inhalation: Move the affected person from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration[1][4].
-
Ingestion: Have the person drink a glass of water. Do not induce vomiting. Contact a doctor or a Poisons Information Centre for advice[1].
Troubleshooting Guide
Problem: I am generating a lot of dust during the dry cleanup phase.
-
Cause: Aggressive sweeping or using a non-specialized vacuum can aerosolize the fine powder, increasing the inhalation hazard.
-
Solution: Perform all actions gently and slowly. Before sweeping, you can lightly mist the powder with water to reduce dust, but only if you are prepared to handle a wet cleanup immediately after. The preferred method is to cover the spill with a plastic sheet to contain it and use a vacuum cleaner equipped with a HEPA filter designed for fine powders[4].
Problem: The spill has come into contact with a sensitive piece of laboratory equipment.
-
Cause: Accidental spillage onto electronic or sensitive mechanical equipment.
-
Solution: Do not wash the equipment directly with water unless the manufacturer's guidelines permit it. First, power down and unplug the device. Use a specialized vacuum with a small nozzle to carefully remove as much powder as possible. Then, use swabs lightly dampened with deionized water or an appropriate cleaning solvent (check for compatibility) to gently wipe the surfaces. Ensure the equipment is completely dry before attempting to power it on.
Data Presentation
Table 1: Summary of this compound Hazards
| Hazard Class | Hazard Statement | GHS Code | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][2] |
Table 2: Required Personal Protective Equipment (PPE) for Spill Cleanup
| PPE Category | Item | Specification | Reference |
| Eye/Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side-shields. | [1][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other compatible material. | [1][3][4] |
| Body Protection | Protective Clothing | Lab coat, chemical-resistant apron, or full coveralls. | [1][4] |
| Respiratory Protection | Dust Respirator | NIOSH/MSHA-approved particulate respirator. | [1][4] |
Experimental Protocols
Protocol 1: Dry Spill Containment and Cleanup
-
Assess and Secure: Immediately assess the extent of the spill. Alert personnel and restrict access to the area.
-
Don PPE: Put on all required PPE as listed in Table 2.
-
Prevent Dispersion: Gently cover the entire spill area with a plastic sheet to prevent the powder from becoming airborne[4].
-
Collect Material: Starting from the outer edge and working inward, carefully sweep or shovel the material into a designated hazardous waste container[1]. Alternatively, use an explosion-proof vacuum with a HEPA filter.
-
Seal Container: Securely seal the container, ensuring it is clearly labeled as "Hazardous Waste: this compound"[1].
Protocol 2: Final Area Decontamination
-
Prepare Cleaning Solution: Prepare a solution of mild detergent in warm water.
-
Initial Wash: After the bulk powder is removed, apply the detergent solution to the spill surface.
-
Wipe and Absorb: Use absorbent pads to wipe the area, moving from the outside towards the center. Replace pads as they become saturated[5].
-
Rinse: Thoroughly rinse the area with clean water, collecting the rinse water with fresh absorbent pads to prevent it from entering drains[1].
-
Dry Surface: Wipe the area dry with clean paper towels or pads.
-
Package Waste: Place all used pads, towels, and other contaminated materials into a second hazardous waste bag. Seal and place it in the designated waste container.
-
Decontaminate Tools: Thoroughly clean and decontaminate all non-disposable tools and equipment used during the cleanup process[1].
Mandatory Visualization
Caption: Workflow for this compound Spill Response.
References
Technical Support Center: Isopropylamine Hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isopropylamine hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound involve a two-step process: the synthesis of Isopropylamine followed by its conversion to the hydrochloride salt, or a direct synthesis. Key routes include:
-
Reductive Amination of Acetone: Acetone reacts with ammonia and hydrogen in the presence of a catalyst.[1][2]
-
Hydroammonation of Isopropanol: Isopropanol reacts with ammonia and hydrogen over a catalyst.[2][3]
-
Biosynthesis using Laccase: An enzymatic approach using laccase to convert isopropanol and ammonia water to isopropylamine.[3]
-
Direct Salt Formation: Isopropylamine is reacted with hydrogen chloride (gas or in solution) or ammonium chloride.[3][4][5]
Q2: What are the critical factors affecting the yield of this compound?
A2: Several factors can significantly influence the final yield:
-
Purity of Starting Materials: Impurities in precursors like acetone or isopropanol can lead to side reactions.[2]
-
Reaction Conditions: Temperature, pressure, and reaction time are crucial for maximizing the conversion to isopropylamine and minimizing byproduct formation.[1][6]
-
Catalyst Activity: The choice and condition of the catalyst in reductive amination or hydroammonation methods are critical for efficiency and selectivity.[2][6]
-
pH Control: During the conversion of isopropylamine to its hydrochloride salt, maintaining the correct pH is essential to ensure complete salt formation without degradation.[3]
-
Purification Method: The efficiency of the purification technique used to isolate the final product can impact the overall yield.[7]
Q3: What are the expected yields for different synthesis methods?
A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Published data suggests the following:
-
Reductive Amination of Acetone: Acetone conversion rates can be as high as 98%, with the total yield of mono- and diisopropylamine exceeding 90%.[2] Under optimized conditions, 100% selectivity for isopropylamine has been reported.[1]
-
Hydroammonation of Isopropanol: Total product yield can reach 96%, but this may contain a mixture of monoisopropylamine and diisopropylamine.[2][3]
-
Biosynthesis followed by Salt Formation: The enzymatic synthesis of isopropylamine can have a yield of up to 56%, with the subsequent conversion to the hydrochloride salt achieving yields of 96-97%.[3]
-
Direct Salt Formation from Isopropylamine: This step is typically high-yielding. Reacting isopropylamine with hydrogen chloride in an organic solvent can result in yields of 96-97%.[3] A method reacting isopropylamine with ammonium chloride in ethanol reports a quantitative yield.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of Isopropylamine (Precursor)
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., GC, TLC). Extend the reaction time if necessary.[8] | Drive the reaction to completion and increase the conversion of starting materials. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the reductive amination of acetone, temperatures between 70-130°C have been reported.[1] For the hydroammonation of isopropanol, a temperature of 195°C has been used.[2][3] | Improved reaction rate and selectivity towards the desired product. |
| Incorrect Molar Ratios of Reactants | Adjust the molar ratios of acetone/isopropanol, hydrogen, and ammonia. For acetone reductive amination, a molar ratio of acetone:hydrogen:ammonia of 1:3:4 has been shown to give high selectivity.[1] | Maximize the formation of isopropylamine while minimizing side products. |
| Catalyst Deactivation | Ensure the catalyst (e.g., Ni-based) is active. If necessary, use a fresh batch of catalyst or regenerate the existing one according to the manufacturer's protocol.[1][2] | Increased reaction efficiency and conversion rate. |
| Formation of Diisopropylamine | Modify reaction conditions to favor the formation of the primary amine. This can sometimes be achieved by adjusting the molar ratio of ammonia to the acetone/isopropanol starting material.[2] | Increased selectivity for monoisopropylamine. |
Issue 2: Low Yield During Conversion to this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Salt Formation | Ensure the stoichiometric amount of hydrochloric acid or ammonium chloride is used. Monitor the pH of the reaction mixture; for salt formation with HCl gas, a pH of 1-2 is recommended.[3] | Complete conversion of the free base to the hydrochloride salt. |
| Product Loss During Workup | If the product has some solubility in the aqueous phase during extraction, perform multiple extractions with an organic solvent to maximize recovery.[8] | Minimized loss of product during the purification process. |
| Suboptimal Solvent Choice | Use a solvent in which this compound has low solubility to promote precipitation. Ethyl acetate and methyl tert-butyl ether have been used successfully.[3] | Efficient precipitation and isolation of the final product. |
| Decomposition of Product | Avoid excessive temperatures during solvent removal or drying, as this can lead to decomposition. Use a rotary evaporator under reduced pressure for solvent removal.[4][5] | Preservation of the integrity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isopropylamine and Ammonium Chloride
-
To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).
-
Add isopropylamine (10 mmol) to the flask.
-
Heat the reaction mixture to reflux with magnetic stirring for 2 hours.
-
After the reaction is complete, remove the solvent using a rotary evaporator to obtain solid this compound.[4][5]
Protocol 2: Synthesis of this compound from Isopropylamine and Hydrogen Chloride Gas
-
In a 100 mL single-neck flask, dissolve 5 g of isopropylamine in 20 mL of ethyl acetate or methyl tert-butyl ether.
-
Cool the solution to 0-5 °C.
-
Bubble hydrogen chloride gas through the solution until the pH of the system reaches 1-2.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the resulting solid and dry it under reduced pressure to obtain this compound.[3]
Data Presentation
Table 1: Comparison of Isopropylamine Synthesis Methods
| Method | Starting Materials | Catalyst/Enzyme | Temperature | Pressure | Reported Yield/Conversion |
| Reductive Amination | Acetone, Ammonia, Hydrogen | Ni-based catalyst | 70-130 °C[1] | Atmospheric - 0.5 MPa[1] | Acetone conversion up to 96%, Isopropylamine selectivity 100%[1] |
| Hydroammonation | Isopropanol, Ammonia, Hydrogen | Porous Ni-Al catalyst | 195 °C[2][3] | 1.72 MPa[2][3] | Total conversion 86%, Product yield 96% (37% monoisopropylamine)[2][3] |
| Biosynthesis | Isopropanol, Ammonia Water | Laccase | 38-40 °C[3] | Not specified | Isopropylamine yield up to 56%[3] |
Table 2: Comparison of Isopropylamine to this compound Conversion Methods
| Method | Reagents | Solvent | Temperature | Reported Yield |
| HCl Gas Bubbling | Isopropylamine, Hydrogen Chloride | Ethyl Acetate or Methyl tert-butyl ether | 0-5 °C, then room temp.[3] | 96-97%[3] |
| Reaction with NH4Cl | Isopropylamine, Ammonium Chloride | Ethanol | Reflux[4][5] | Quantitative[4][5] |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low yield in Isopropylamine HCl production.
References
- 1. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]
- 2. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 15572-56-2 [chemicalbook.com]
- 6. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
Isopropylamine hydrochloride stability and degradation pathways
This technical support center provides guidance on the stability and degradation pathways of isopropylamine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is hygroscopic, meaning it readily absorbs moisture from the air; therefore, it is crucial to keep the container tightly closed and protected from moisture.[1][2][3][4] For long-term storage, storing under an inert gas atmosphere, such as argon, is recommended.[1] The recommended storage temperature is generally at room temperature, although some suppliers suggest storage at temperatures below 15°C in a dark place.[3][5]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is a chemically stable solid under recommended storage conditions.[2] However, its stability can be compromised by exposure to moisture, high temperatures, and light over prolonged periods.[2]
Q3: What are the known incompatibilities of this compound?
A3: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, as they can react vigorously with amines.[6] Additionally, contact with strong bases will liberate the free amine, isopropylamine, which is a flammable and volatile liquid.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is irritating to the eyes, skin, and respiratory system.[7] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] In case of fire, toxic fumes of nitrogen oxides and hydrogen chloride may be emitted.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., clumping, discoloration). | Moisture absorption due to improper storage. | Discard the reagent if significant changes are observed. For future prevention, ensure the container is tightly sealed and consider storage in a desiccator or under an inert atmosphere. |
| Inconsistent experimental results. | Degradation of the compound due to improper handling or storage. | Prepare fresh solutions for each experiment. Verify the purity of the stock material using an appropriate analytical method (e.g., HPLC, NMR). |
| Unexpected peaks in chromatograms. | Presence of degradation products. | Perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. |
| Poor solubility. | The compound may have absorbed moisture, affecting its properties. | Dry the compound under vacuum before use, provided it does not sublime under the conditions used. |
Stability and Degradation
Potential Degradation Pathways
Hydrolytic Degradation: As a salt of a weak base and a strong acid, this compound is not expected to undergo significant hydrolysis in neutral aqueous solutions. However, under basic conditions, the free amine, isopropylamine, will be liberated. In acidic conditions at elevated temperatures, the C-N bond could potentially be susceptible to cleavage, although this is generally not a major pathway for simple amines.
Oxidative Degradation: The amine functional group is susceptible to oxidation. Common laboratory oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to the formation of various oxidation products.
Thermal Degradation: At elevated temperatures, this compound may decompose. The initial step is likely the loss of hydrogen chloride to form isopropylamine, which can then undergo further degradation. Upon combustion, toxic oxides of nitrogen are produced.[2]
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This could involve the formation of radical species and subsequent oxidation or other rearrangements.
Disclaimer: The degradation pathways described below are hypothetical and based on general chemical principles of amines. Specific experimental validation for this compound is not publicly available.
Illustrative Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific conditions (temperature, concentration, time) may need to be optimized for this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Milli-Q water
-
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
-
C18 HPLC column
-
pH meter
-
Forced degradation chamber (for thermal and photolytic studies)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 24 hours.
-
Dissolve a known amount of the stressed solid in Milli-Q water for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve a known amount of the stressed solid in Milli-Q water for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Quantitative Data Summary
The following table provides an illustrative summary of potential degradation under forced conditions. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | < 5% | Minimal |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | > 90% | Isopropylamine |
| Oxidation | 3% H₂O₂ | 24 | 25 | 10 - 20% | Acetone, Ammonia |
| Thermal (Solid) | 105°C | 24 | 105 | 5 - 10% | Isopropylamine, HCl |
| Photolytic (Solid) | ICH Q1B | - | 25 | < 5% | Minimal |
Note: The quantitative data and potential degradation products in this table are illustrative and for educational purposes only. They are based on general chemical principles and not on specific experimental results for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. osha.gov [osha.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chembk.com [chembk.com]
Fire and explosion hazards of Isopropylamine hydrochloride
Technical Support Center: Isopropylamine Hydrochloride
This guide provides essential safety information regarding the fire and explosion hazards of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in fire hazard between this compound and Isopropylamine?
A1: The primary difference lies in their physical states and resulting flammability. Isopropylamine is a highly flammable, volatile liquid with a very low flash point, posing a significant fire hazard[1][2][3]. This compound, in contrast, is a solid salt, described as a white to almost-white powder or crystal[4]. It is considered non-combustible and not a significant fire risk on its own[5]. The primary hazard with the hydrochloride salt arises from its decomposition under heat, which can release corrosive and toxic fumes[5][6].
Q2: What are the main fire and explosion hazards associated with this compound?
A2: While this compound itself is non-combustible, the key hazards are:
-
Hazardous Decomposition: When heated or involved in a fire, it may decompose and emit toxic and corrosive fumes, including carbon oxides and nitrogen oxides (NOx)[5][6].
-
Container Rupture: Like any chemical in a sealed container, it can rupture or explode if exposed to high heat from a surrounding fire[1][4][7].
-
Dust Explosion: As a fine powder, there may be a potential for a dust explosion if a sufficient concentration of airborne dust is exposed to an ignition source. Standard safe handling procedures for chemical powders should be followed to mitigate this risk, such as avoiding the generation of dust clouds[5].
Q3: Does this compound have a flash point or autoignition temperature?
A3: There is no flash point or autoignition temperature data available for this compound in the provided safety information, as these properties are typically associated with flammable liquids[6][8]. Being a stable, non-combustible salt, these values are not considered relevant hazards under normal conditions[5].
Q4: What should I do if this compound is involved in a fire?
A4: Since the material itself is not a primary fire risk, firefighting efforts should be directed at the surrounding fire.
-
Use extinguishing media that is appropriate for the materials that are actually burning[5].
-
Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA) to protect against the hazardous decomposition products, such as nitrogen oxides[1][5][6].
-
If containers of this compound are exposed to fire, use a water spray to keep them cool and prevent them from rupturing[1][5].
Q5: What are the recommended extinguishing agents for a fire in an area where this compound is present?
A5: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding environment and the primary source of the fire[5]. For fires involving the related compound, Isopropylamine (the liquid), dry chemical, alcohol-resistant foam, and carbon dioxide are recommended[1][2][4].
Q6: What chemicals are incompatible with this compound?
A6: this compound should not be stored with strong oxidizing agents[6]. The parent compound, Isopropylamine, is incompatible with a wider range of materials, including strong acids, acid chlorides, acid anhydrides, and certain metals[1][9].
Q7: How should I handle a spill of this compound powder?
A7: For a dry spill, you should:
-
Clean up all spills immediately[5].
-
Avoid actions that generate dust[5].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator[5][6].
-
Use dry cleanup procedures like sweeping, shoveling, or vacuuming (using an explosion-proof vacuum) and place the material into a clean, dry, sealed, and labeled container for disposal[5].
Data Presentation: Hazard Properties
The following table summarizes the key quantitative fire and explosion hazard data for Isopropylamine and contrasts it with the available data for this compound.
| Property | This compound | Isopropylamine (Liquid Free Base) |
| Physical State | Solid (White powder/crystal)[4] | Colorless Liquid[2][7] |
| Flash Point | Not Available / Not Applicable[6] | -37 °C (-34.6 °F)[9] |
| Autoignition Temperature | Not Available / Not Applicable[6] | 402 °C (756 °F)[7][10] |
| Flammability Limits (in air) | Not Applicable (Solid) | LEL: 2.0%, UEL: 10.4%[7][9][11] |
| Melting Point | 160 °C[6][8] | -95.2 °C to -101 °C[9][12] |
| Boiling Point | Not Available | 32.4 °C to 34 °C[9][12][13] |
| Primary Fire Hazard | Non-combustible; emits toxic fumes upon decomposition[5]. | Extremely flammable liquid and vapor[1][9][14]. |
Experimental Protocols
The cited data for flammability properties are typically determined using standardized testing methods. While the specific reports for Isopropylamine do not detail the exact protocols used, the following are general descriptions of the standard methodologies.
-
Flash Point Determination: This is commonly measured using a closed-cup apparatus (e.g., Tag Closed-Cup Tester or Pensky-Martens). A sample of the liquid is placed in the cup and slowly heated. An ignition source is periodically passed over the opening of the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a brief flash.
-
Autoignition Temperature Determination (ASTM E659): This test identifies the lowest temperature at which a substance will spontaneously ignite in air without an external spark or flame. A small, measured amount of the substance is introduced into a uniformly heated glass flask. The temperature of the flask is varied until the minimum temperature required for ignition is found.
-
Flammability/Explosive Limits Determination: These limits define the concentration range of a substance's vapor in the air that can propagate a flame. The tests are conducted in a closed vessel where varying concentrations of the vapor in the air are exposed to an ignition source. The lower explosive limit (LEL) is the leanest mixture that can ignite, and the upper explosive limit (UEL) is the richest mixture that can ignite.
Visualizations
The following diagram illustrates the logical workflow for assessing and responding to an incident involving this compound.
Caption: Hazard Response Workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:15572-56-2 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. Isopropylamine - Wikipedia [en.wikipedia.org]
- 11. ISOPROPYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 12. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. lobachemie.com [lobachemie.com]
Incompatible materials with Isopropylamine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of Isopropylamine hydrochloride, with a focus on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the salt form of isopropylamine, an organic amine compound. It is typically a white to almost white crystalline solid.[1] It is commonly used as a catalyst, an intermediate in organic synthesis, and a reagent in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is irritating to the eyes, respiratory system, and skin.[1][2] It can be harmful if swallowed, inhaled, or in contact with skin.[3] When heated, it may emit corrosive fumes.[3]
Q3: How does the reactivity of this compound differ from Isopropylamine?
A3: Isopropylamine is a weak base and will react with acids to form salts, such as the hydrochloride.[4][5] The hydrochloride salt is generally more stable. However, in solution, it can still exhibit the reactive properties of the amine. Therefore, the incompatibilities of the free amine should be considered for the hydrochloride salt, especially when in solution or heated.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[3][6] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[6]
Troubleshooting Guide: Material Incompatibility
This guide addresses potential issues that may arise from using incompatible materials with this compound during experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Corrosion of metal parts (reactors, stirrers, etc.) | This compound solutions can be corrosive to certain metals, particularly aluminum, copper, and lead.[5] | Use equipment made of resistant materials such as stainless steel (304 or 316), glass, or other compatible alloys.[5] |
| Discoloration or degradation of plastic or elastomeric components (tubing, seals, etc.) | Reaction with incompatible polymers. | Consult a chemical compatibility chart. PTFE, and similar fluoropolymers are generally resistant. Avoid natural rubber, neoprene, and nitrile rubber for prolonged contact. |
| Unexpected reaction exotherm or gas evolution. | Contact with strong oxidizing agents, strong acids, or other reactive chemicals.[4][6] | Ensure all equipment is clean and free of contaminants. Do not mix with incompatible materials. Refer to the incompatible materials list. |
| Precipitation or cloudiness in solution. | Reaction with incompatible substances leaching from containers or equipment. | Use high-purity, inert materials for all wetted parts of your experimental setup. |
Incompatible Materials
It is crucial to avoid contact between this compound and the following materials to prevent hazardous reactions, degradation of equipment, and contamination of experiments.
| Material Category | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Perchlorates, nitrates, peroxides, permanganates | Violent reactions, risk of fire or explosion.[6][7] |
| Strong Acids | Sulfuric acid, nitric acid, hydrochloric acid | Exothermic reaction.[6][7] |
| Aldehydes & Ketones | Formaldehyde, acetaldehyde, acetone | Uncontrolled polymerization or condensation reactions.[4] |
| Epoxides | 1-chloro-2,3-epoxypropane | Violent exothermic reaction.[1][7] |
| Metals | Aluminum, copper, lead | Corrosion, formation of flammable hydrogen gas.[5] |
| Acid Anhydrides & Acid Chlorides | Acetic anhydride, benzoyl chloride | Vigorous, exothermic reactions.[5] |
| Other Specific Chemicals | Perchloryl fluoride | Formation of explosive liquids.[1] |
Experimental Protocol: Material Compatibility Soak Test
This protocol provides a general methodology for assessing the compatibility of a material with an this compound solution.
1. Objective: To determine the effect of an this compound solution on the physical and chemical properties of a test material over a specified period.
2. Materials:
- Test coupons of the material with known dimensions and weight.
- This compound solution at the desired concentration.
- Control solvent (e.g., deionized water).
- Inert, sealable containers (e.g., glass vials with PTFE-lined caps).
- Analytical balance.
- Calipers or other dimensional measurement tools.
- Optical microscope or other surface analysis equipment.
3. Procedure:
- Preparation:
- Clean the test coupons with a suitable solvent and dry them thoroughly.
- Measure and record the initial weight and dimensions of each coupon.
- Visually inspect and document the initial surface appearance of each coupon.
- Immersion:
- Place each coupon in a separate, labeled container.
- Add enough this compound solution to completely submerge the coupon.
- Prepare a parallel set of coupons immersed in the control solvent.
- Seal the containers and store them at the desired test temperature for a predetermined duration.
- Analysis:
- After the exposure period, carefully remove the coupons from the solutions.
- Rinse the coupons with the control solvent and dry them thoroughly.
- Measure and record the final weight and dimensions.
- Visually inspect and document any changes in appearance, such as discoloration, swelling, cracking, or pitting.
- Perform further analysis as needed (e.g., surface profilometry, tensile testing).
4. Data Interpretation:
- Calculate the percentage change in weight and dimensions.
- Compare the changes in the test coupons to the control coupons.
- Significant changes in physical properties or visual appearance indicate incompatibility.
Logical Workflow for Material Compatibility Testing
Caption: Workflow for assessing material compatibility with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [precision.fda.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. Isopropylamine - Wikipedia [en.wikipedia.org]
- 6. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. marcorubber.com [marcorubber.com]
Technical Support Center: Respiratory Protection for Isopropylamine Hydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate respiratory protection for handling Isopropylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: When is respiratory protection required for handling this compound?
A1: Respiratory protection is necessary when handling this compound powder, especially when engineering controls like fume hoods or local exhaust ventilation are insufficient to maintain airborne concentrations below established occupational exposure limits, or if you experience any respiratory irritation.[1][2] Handling procedures that can generate dust, such as weighing, transferring, or mixing, increase the risk of inhalation and warrant the use of respiratory protection.[2][3]
Q2: What type of respirator is suitable for this compound?
A2: Since this compound is a solid powder, the primary respiratory hazard is airborne particulate matter (dust).[2] Therefore, a NIOSH-approved air-purifying respirator equipped with a particulate filter is appropriate.[4] The specific type of respirator depends on the potential exposure concentration and the required level of protection. Options range from disposable filtering facepiece respirators (dust masks) to reusable elastomeric half-mask or full-facepiece respirators, and powered air-purifying respirators (PAPRs).[5][6]
Q3: How do I know which particulate filter to choose?
A3: Particulate filters are rated by NIOSH based on their efficiency and resistance to oil. For a non-oil-based dust like this compound, an "N" series filter is suitable. The number following the letter indicates the percentage of airborne particles filtered (e.g., N95 filters at least 95%, N99 filters at least 99%, and N100 filters at least 99.97%).[7] P-series filters (P95, P99, P100) are also effective and may be used.[4] For higher-risk tasks, a P100 filter offers the highest level of particulate filtration.[7]
Q4: How often should I replace the filters on my reusable respirator?
A4: Filters should be replaced according to the manufacturer's recommendations or your institution's respiratory protection program. Generally, they should be replaced when they become dirty, damaged, or difficult to breathe through. A good practice is to establish a change-out schedule based on the frequency and intensity of use.
Q5: What is a "fit test" and is it mandatory?
A5: A fit test is a procedure to verify that a respirator provides a tight seal with the user's face, ensuring that contaminated air does not leak around the edges.[8] For any mandatory use of a tight-fitting respirator, OSHA requires an initial fit test and subsequent annual testing.[9][10] Fit testing is crucial because a poor fit compromises the respirator's effectiveness, regardless of how efficient the filter is.[8]
Troubleshooting Guide
Issue: I can smell or taste something while wearing my respirator.
-
Possible Cause: The respirator does not have a proper seal with your face.
-
Solution: Immediately leave the contaminated area. Perform a user seal check to readjust the respirator. If you still detect a smell or taste, you may need a different size or model of respirator. You must be re-fit tested to ensure a proper seal.[11]
-
Possible Cause: The cartridge or filter is saturated or not appropriate for the hazard.
-
Solution: For this compound dust, ensure you are using a particulate filter. If using a combination cartridge (e.g., for other chemicals in the process), it may be at the end of its service life and needs replacement.
Issue: It's difficult to breathe through my respirator.
-
Possible Cause: The particulate filters are clogged with dust.
-
Solution: Leave the hazardous area and replace the filters. Clogged filters indicate they are working, but their service life has ended.
-
Possible Cause: You may have a medical condition that makes wearing a negative-pressure respirator difficult.
-
Solution: All users of tight-fitting respirators must undergo a medical evaluation before use.[11] If you experience breathing difficulties, inform your supervisor. A powered air-purifying respirator (PAPR) may be a suitable alternative as it supplies filtered air to the user, reducing breathing resistance.[5]
Issue: My safety glasses are fogging up while wearing a half-mask respirator.
-
Possible Cause: Warm, moist exhaled air is leaking from the top of the respirator, around the nose bridge.
-
Solution: Readjust the nosepiece of the respirator to ensure a tight seal across the bridge of your nose. Some respirators have a metal strip that can be formed to your face. Ensure the straps are correctly tensioned. A well-fitting mask should direct exhaled air downwards through the exhalation valve.
Data Presentation
The table below summarizes the Assigned Protection Factors (APFs) for various respirator types as defined by OSHA. The APF indicates the level of protection a respirator is expected to provide when used correctly within a comprehensive respiratory protection program.[12]
| Respirator Type | Assigned Protection Factor (APF) | When to Use for this compound |
| Half-Mask Filtering Facepiece (e.g., N95) | 10 | Low levels of dust, short-duration tasks. |
| Half-Mask Elastomeric Air-Purifying Respirator | 10 | Routine handling with potential for moderate dust generation. |
| Full-Facepiece Elastomeric Air-Purifying Respirator | 50 | Higher potential for dust exposure; also provides eye protection. |
| Powered Air-Purifying Respirator (PAPR) with Loose-Fitting Hood | 25 | For individuals who cannot achieve a good seal with tight-fitting respirators (e.g., due to facial hair). |
| Powered Air-Purifying Respirator (PAPR) with a Tight-Fitting Facepiece | 50 (Half-Mask) / 1000 (Full-Facepiece) | High-dust environments or for extended-duration tasks. Offers greater comfort and less breathing resistance. |
Source: OSHA 29 CFR 1910.134[12]
Experimental Protocols
Protocol 1: Qualitative Fit Testing (QLFT)
This protocol is a pass/fail method that relies on the user's senses to detect a test agent. It is only suitable for half-mask respirators with an expected APF of 10.[9][10]
Materials:
-
Test hood
-
Two nebulizers
-
Sensitivity solution (e.g., Bitrex™ or saccharin)
-
Test solution (same agent as sensitivity solution)
-
The selected respirator with P100 (or N100) particulate filters
Procedure:
-
Medical Evaluation: Ensure the user has passed a medical evaluation to wear a respirator.[11]
-
Respirator Selection: Allow the user to select the most comfortable respirator from various sizes and models.[13]
-
Sensitivity Test:
-
Without wearing the respirator, the user dons the test hood.
-
Instruct the user to breathe through their mouth with their tongue slightly extended.
-
Using the sensitivity nebulizer, spray the solution into the hood (typically 10-15 squeezes).
-
The user must indicate when they can taste the agent. If they cannot, a different test agent must be used.
-
-
Fit Test:
-
The user dons the selected respirator and performs a user seal check (positive and negative pressure checks).
-
The test hood is placed back over the user's head.
-
Using the test nebulizer, spray the test solution into the hood (same number of squeezes as the sensitivity test).
-
Instruct the user to perform the following exercises for 1 minute each:[10]
-
Normal breathing.
-
Deep breathing.
-
Turning head from side to side.
-
Moving head up and down.
-
Talking (e.g., reading a prepared text).
-
Bending over at the waist.
-
Normal breathing again.
-
-
-
Result: If the user tastes the agent at any point, the test is a FAIL. The user must select a different respirator and be re-tested. If the user completes all exercises without tasting the agent, the test is a PASS.[11]
Protocol 2: Quantitative Fit Testing (QNFT)
This protocol uses an instrument to measure the amount of leakage into the respirator, providing a numerical "fit factor." QNFT is required for full-facepiece respirators and can be used for any tight-fitting respirator.[10][14]
Materials:
-
A quantitative fit testing instrument (e.g., a PortaCount®).
-
Probed version of the respirator to be tested (or a sampling adapter).
-
Alcohol or other cleaning supplies.
Procedure:
-
Preparation: Explain the procedure to the user. Have them select and don the respirator at least five minutes before the test to allow it to seat on the face.[1]
-
Connect to Instrument: Attach the respirator's sampling probe to the instrument's tubing.
-
Perform Test Exercises: The instrument will guide the user through a series of exercises, similar to the QLFT protocol (normal breathing, deep breathing, turning head, nodding, talking, bending over). The duration of each exercise is typically shorter.[10]
-
Measurement: During each exercise, the instrument measures the concentration of microscopic particles inside and outside the respirator and calculates a real-time fit factor.
-
Result: The test is passed if the overall fit factor is equal to or greater than the required value:
Mandatory Visualization
Caption: Respirator selection workflow for Isopropylamine HCl.
References
- 1. 1910.134 App A - Fit Testing Procedures (Mandatory). | Occupational Safety and Health Administration [osha.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 6. xamax.co.uk [xamax.co.uk]
- 7. Federal Register :: Assigned Protection Factors [federalregister.gov]
- 8. Fit Testing | Personal Protective Equipment | CDC [cdc.gov]
- 9. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 10. 3m.com [3m.com]
- 11. A Guide to Qualitative Respirator Fit Testing — Vest Respirator Clearance [vest.services]
- 12. osha.gov [osha.gov]
- 13. nyu.edu [nyu.edu]
- 14. accutec.com [accutec.com]
Technical Support Center: Disposal of Isopropylamine Hydrochloride Waste
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe and compliant disposal of isopropylamine hydrochloride waste. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
| Problem | Possible Cause(s) | Solution(s) |
| Spill of Solid this compound | Accidental dropping of the container; Improper handling during weighing or transfer. | 1. Evacuate the immediate area if a large amount is spilled or if dust is generated. 2. Wear appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles. 3. Cover the spill with a dry absorbent material such as sand, dry lime, or soda ash to prevent the dust from becoming airborne. 4. Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust. 5. Clean the spill area with a wet cloth or sponge and decontaminate the area. 6. Dispose of all contaminated materials as hazardous waste. |
| pH of Waste Solution Does Not Stabilize During Neutralization | Insufficient mixing; Inadequate amount of neutralizing agent; Presence of other reactive chemicals in the waste stream. | 1. Ensure continuous and thorough stirring of the waste solution during the addition of the neutralizing agent. 2. Add the neutralizing agent in small increments, allowing time for the reaction to complete and the pH to stabilize before re-testing. 3. If the pH remains unstable, consider the possibility of other acidic or basic contaminants in the waste. In this case, it is safer to treat the entire volume as hazardous waste and consult with your institution's environmental health and safety (EHS) office. |
| Excessive Heat Generation During Neutralization | The neutralization reaction is exothermic; Adding the neutralizing agent too quickly. | 1. Perform the neutralization in a cold water or ice bath to dissipate the heat generated. 2. Add the neutralizing agent very slowly and in small portions. 3. Continuously monitor the temperature of the solution. If it rises rapidly, pause the addition of the neutralizing agent until the temperature decreases. |
| Unsure of Local Disposal Regulations | Lack of awareness of institutional or municipal guidelines. | 1. Do not proceed with disposal. 2. Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. 3. Request specific guidelines for the disposal of chlorinated organic amine waste. 4. Always prioritize institutional and local regulations over general guidance. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is irritating to the eyes, respiratory system, and skin.[1] It is a flammable solid, and in a fire, it can produce toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.
Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?
A2: When handling this compound waste, you should wear chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should not dispose of untreated this compound waste down the drain. It must be treated as hazardous waste. However, after proper neutralization to a pH between 5.5 and 9.5 and if it contains no other hazardous constituents, very small quantities of the resulting salt solution may be permissible for drain disposal, followed by a large volume of water.[2][3] Always consult and adhere to your local wastewater disposal regulations, as they can vary.
Q4: What is the recommended method for disposing of this compound waste?
A4: The primary recommended method is to treat it as hazardous waste and have it disposed of by a licensed waste disposal contractor.[1][3] Incineration at a permitted hazardous waste facility is a common disposal route. For waste containing more than 1% halogenated organic substances, a minimum incineration temperature of 1100°C is required by some regulations.
Q5: Can I neutralize this compound waste myself?
A5: Neutralization of corrosive waste may be permissible on-site if you are trained and equipped to do so safely.[3] this compound is the salt of a weak base and a strong acid, so the waste solution will be acidic. It can be neutralized by slowly adding a weak base, such as sodium bicarbonate or sodium carbonate solution, while monitoring the pH. This procedure must be carried out in a fume hood with appropriate PPE.
Q6: What should I do in case of skin or eye contact with this compound?
A6: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4] Seek immediate medical attention.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | C₃H₉N·HCl | [4] |
| Molecular Weight | 95.57 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 155-160 °C | |
| Solubility | Miscible in water | |
| Permissible pH for Drain Disposal (after neutralization) | 5.5 - 9.5 (consult local regulations) | [2][3] |
| Recommended Incineration Temperature (for >1% halogenated organic waste) | ≥ 1100 °C |
Experimental Protocols
Protocol for Neutralization of Aqueous this compound Waste
This protocol is for the neutralization of an acidic aqueous solution of this compound. This procedure should only be performed by trained personnel in a laboratory setting.
Materials:
-
Aqueous waste containing this compound
-
1 M solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
Ice bath
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure in a certified chemical fume hood. Place the beaker containing the aqueous this compound waste on the stir plate within an ice bath to manage heat generation. Add a stir bar and begin gentle stirring.
-
pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Carefully measure and record the initial pH of the waste solution.
-
Neutralization: Slowly add the 1 M sodium bicarbonate or sodium carbonate solution to the waste in small increments. Be cautious as the addition of a carbonate base to an acidic solution will produce carbon dioxide gas, which can cause foaming.
-
Monitoring: After each addition, allow the solution to stir for a few minutes to ensure it is well-mixed and the reaction has completed. Monitor the pH of the solution continuously.
-
Endpoint: Continue adding the basic solution until the pH of the waste is stable within the neutral range of 5.5 to 9.5. Be careful not to overshoot the target pH range.
-
Disposal: Once the pH is stable within the acceptable range and provided the solution contains no other hazardous materials, it may be permissible for drain disposal. Consult your local regulations. If drain disposal is permitted, flush the neutralized solution down the drain with at least 20 parts of water.[3] If drain disposal is not permitted, or if the waste contains other hazards, it must be disposed of as hazardous chemical waste through your institution's EHS office.
-
Decontamination: Clean all equipment used in the neutralization process thoroughly.
Visualizations
Caption: Decision workflow for this compound waste disposal.
Caption: Key steps for the neutralization of aqueous this compound waste.
References
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. EP0600606A1 - Neutralizing amines with low salt precipitation potential - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Isopropylamine Hydrochloride
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of Isopropylamine, the active component of Isopropylamine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.
Data Presentation
The following table summarizes the key performance characteristics of two distinct analytical methods for Isopropylamine analysis: a Spectrophotometric method and an Ion Chromatography method.
| Parameter | Spectrophotometric Method | Ion Chromatography Method |
| Principle | Colorimetric reaction with acetyl acetone and formaldehyde | Separation based on ionic interaction followed by conductivity detection |
| Limit of Detection (LOD) | 3.3 µg/mL[1][2] | 29 ppm |
| Limit of Quantitation (LOQ) | 10 µg/mL[1][2] | 87 ppm |
| Linearity (Correlation Coefficient) | Not explicitly stated, but method validated for linearity | 0.9997 |
| Accuracy (% Recovery) | 95.7% to 98.23%[2] | 83.2% to 100.7% |
| Precision (% RSD) | Not explicitly stated, but method validated for precision | 1.38% (System Precision) |
| Sample Matrix | Carisoprodol and Isoproterenol hydrochloride drug substances[1][2] | Metoprolol Succinate drug substance (API) |
Experimental Protocols
Spectrophotometric Method
This method is based on the reaction of isopropylamine with a color reagent (acetyl acetone, formaldehyde, and pyridine) to form a yellow-colored complex, which is then measured spectrophotometrically.[1][2]
Reagents and Materials:
-
Acetyl acetone
-
Formaldehyde
-
Pyridine
-
Water
-
Ethanol (96%)
-
Isopropylamine standard
-
Spectrophotometer
Procedure:
-
Preparation of Color Reagent: A mixture of acetyl acetone, formaldehyde, and pyridine is prepared.[1][2]
-
Standard Solution Preparation:
-
Accurately weigh 0.1 g of isopropylamine and dissolve it in 20 mL of water in a 100 mL volumetric flask. Make up the volume with water.
-
Dilute 5 mL of this solution to 50 mL with water.
-
Pipette 2 mL of the diluted solution into a 10 mL volumetric flask, add 4 mL of water, and 2 mL of the color reagent.[2]
-
-
Sample Preparation (for Isoproterenol hydrochloride):
-
Accurately weigh about 1.0 g of the sample into a 10 mL volumetric flask.
-
Add 6 mL of water and 2 mL of the color reagent.[2]
-
-
Color Development: Heat the flasks (standard and sample) in a water bath for 10 minutes.[1][2]
-
Measurement: Cool the solutions to room temperature and dilute to 10 mL with pyridine. Measure the absorbance of the resulting yellow-colored complex at 420 nm against a blank solution.[1][2] The blank solution is prepared in the same manner without the sample.[2]
Ion Chromatography Method
This method utilizes ion chromatography to separate and quantify isopropylamine in a drug substance.
Instrumentation:
-
Ion Chromatograph with a conductivity detector.
Procedure:
The specific details of the mobile phase, column, and instrument parameters were not fully detailed in the provided search results. However, the validation of such a method for Isopropylamine in Metoprolol Succinate has been reported, indicating its successful application. The general workflow would involve:
-
Standard and Sample Preparation: Dissolving the this compound standard and the sample in a suitable solvent, likely water or a buffer.
-
Chromatographic Separation: Injecting the prepared solutions into the ion chromatograph. The separation of isopropylamine is achieved on a suitable ion-exchange column.
-
Detection: The eluted isopropylamine is detected by a conductivity detector.
-
Quantification: The concentration of isopropylamine in the sample is determined by comparing its peak area to that of the standard.
Visualizations
Spectrophotometric Method Workflow
Caption: Workflow of the Spectrophotometric Method.
Ion Chromatography Method Workflow
References
Comparative Analysis of Isopropylamine Hydrochloride and Other Amine Salts: A Guide for Researchers
A comprehensive, data-driven comparison of isopropylamine hydrochloride with other common amine salts such as triethylamine hydrochloride, diethylamine hydrochloride, and tert-butylamine hydrochloride is currently challenging due to the limited availability of directly comparable experimental data in publicly accessible literature. While individual properties of these salts are documented, a systematic comparative study under identical experimental conditions is not readily found. This guide outlines the available information and details the experimental protocols necessary to generate the required comparative data.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these amine hydrochlorides. The available data, collated from various sources, is summarized in Table 1. It is important to note that values may vary slightly between sources due to different experimental conditions.
| Property | This compound | Diethylamine Hydrochloride | Triethylamine Hydrochloride | tert-Butylamine Hydrochloride |
| Molecular Formula | C₃H₁₀ClN | C₄H₁₂ClN | C₆H₁₆ClN | C₄H₁₂ClN |
| Molecular Weight | 95.57 g/mol | 109.60 g/mol [1] | 137.65 g/mol [2] | 109.60 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystals or crystalline powder[3][4] | Colorless, odorless, hygroscopic powder[5] | Crystalline solid |
| Melting Point (°C) | 153-155 | 227-230[3][6] | 261 (decomposes)[2][5] | ~280 (decomposes) |
| Hygroscopicity | Hygroscopic | Hygroscopic[1][3][4] | Hygroscopic[5] | Not specified |
Solubility Profile
The solubility of amine salts in various solvents is a critical factor in their application, influencing reaction kinetics, work-up procedures, and product purification. While comprehensive comparative data is scarce, some qualitative and quantitative solubility information has been reported.
| Solvent | This compound | Diethylamine Hydrochloride | Triethylamine Hydrochloride | tert-Butylamine Hydrochloride |
| Water | Soluble | Soluble (232 g/100 g at 25°C)[7] | Very soluble (1440 g/L at 20°C)[8] | Soluble |
| Ethanol | Soluble | Soluble[7] | Soluble[8] | Soluble |
| Chloroform | Soluble | Soluble[7] | Soluble[8] | Sparingly soluble |
| Diethyl Ether | Sparingly soluble | Insoluble[7] | Insoluble[8] | Insoluble |
| Dichloromethane | Sparingly soluble | Soluble | Sparingly soluble | Insoluble |
Stability and Handling
Amine hydrochlorides are generally stable compounds but can be hygroscopic, meaning they tend to absorb moisture from the air. This property is crucial to consider for storage and handling, as the presence of water can affect reaction outcomes.
-
Thermal Stability: Triethylamine hydrochloride is known to decompose at its melting point of 261°C[5]. Detailed comparative thermal stability data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be invaluable for determining the maximum operating temperatures for each salt.
-
Hygroscopicity: All the compared amine salts are reported to be hygroscopic to varying degrees[1][3][4][5]. A quantitative comparison of their hygroscopicity would allow for the selection of the most appropriate salt for moisture-sensitive applications.
Applications in Organic Synthesis
Amine hydrochlorides serve various roles in organic synthesis, most notably as in-situ sources of amines or as catalysts. Their performance is dictated by the steric and electronic properties of the parent amine.
-
Acid Scavengers: In reactions that produce acidic byproducts, such as acylations with acid chlorides, tertiary amines like triethylamine are commonly used as acid scavengers. The resulting triethylamine hydrochloride often precipitates from the reaction mixture, facilitating its removal.
-
Catalysis: Amine hydrochlorides can act as catalysts in various transformations, including condensation and addition reactions. The choice of the amine salt can influence reaction rates and selectivity.
-
Precursors for Bases: Amine hydrochlorides are stable, solid precursors to their corresponding free amines. The free amine can be liberated by treatment with a stronger base.
Experimental Protocols for Comparative Analysis
To address the current data gaps, a systematic experimental evaluation is necessary. The following protocols outline key experiments for a comprehensive comparative study.
Determination of Physicochemical Properties
A standardized characterization of the fundamental properties of each amine salt is the first step.
Figure 1. Workflow for characterizing the fundamental properties of amine salts.
Comparative Solubility Protocol
Objective: To quantitatively determine and compare the solubility of the four amine hydrochlorides in a range of common organic solvents.
Materials:
-
This compound, Diethylamine hydrochloride, Triethylamine hydrochloride, tert-Butylamine hydrochloride
-
Solvents: Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Toluene
-
Analytical balance, vials, magnetic stirrer, temperature-controlled bath, filtration apparatus, HPLC or GC-MS.
Procedure:
-
Prepare saturated solutions of each amine salt in each solvent at a constant temperature (e.g., 25°C) by adding an excess of the salt to the solvent and stirring until equilibrium is reached (typically 24 hours).
-
Carefully filter a known volume of the saturated solution to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the amine salt in the diluted filtrate using a calibrated analytical technique such as HPLC or GC-MS.
-
Express solubility in g/100 mL or mol/L.
Comparative Hygroscopicity Protocol
Objective: To quantitatively compare the moisture absorption of the four amine hydrochlorides.
Materials:
-
The four amine hydrochlorides
-
Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH).
-
Analytical balance.
Procedure:
-
Dry the amine salt samples in a vacuum oven to a constant weight.
-
Accurately weigh a sample of each dried salt into a pre-weighed container.
-
Place the samples in a controlled humidity chamber at a specific RH and temperature.
-
Record the weight of the samples at regular intervals until a constant weight is achieved.
-
Calculate the percentage of water absorbed by each salt at each RH level.
Performance in a Model Reaction: Esterification Catalysis
Objective: To compare the catalytic activity of the four amine hydrochlorides in a representative esterification reaction.
Reaction: Acetic acid + 1-Butanol -> Butyl acetate + Water
Materials:
-
Acetic acid, 1-Butanol
-
The four amine hydrochlorides as catalysts
-
Toluene (as solvent, to azeotropically remove water)
-
Dean-Stark apparatus, gas chromatograph (GC).
Procedure:
-
Set up four parallel reactions, each containing acetic acid, 1-butanol, and toluene.
-
Add an equimolar amount of each amine hydrochloride catalyst to its respective reaction vessel.
-
Heat the reactions to reflux and monitor the formation of butyl acetate over time by taking aliquots and analyzing them by GC.
-
Plot the concentration of butyl acetate versus time for each catalyst to compare the reaction rates.
-
After a set reaction time, quench the reactions and determine the final yield and product purity by GC.
Figure 2. Simplified reaction scheme for the catalyzed esterification of acetic acid and 1-butanol.
Conclusion
While a definitive comparative guide is hampered by the lack of direct, side-by-side experimental data, this document provides a summary of the currently available information on this compound and its common alternatives. For researchers and drug development professionals, the selection of an appropriate amine salt will depend on the specific requirements of their application, including solubility, stability, and catalytic activity. The experimental protocols outlined herein provide a framework for generating the necessary data to make an informed, evidence-based decision. The systematic execution of these comparative experiments would be a valuable contribution to the chemical research community.
References
- 1. labproinc.com [labproinc.com]
- 2. 554-68-7 CAS MSDS (Triethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diethylamine hydrochloride | 660-68-4 [chemicalbook.com]
- 4. DIETHYLAMINE HYDROCHLORIDE (DEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. lobachemie.com [lobachemie.com]
- 7. diethylamine hydrochloride [chemister.ru]
- 8. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Isopropylamine and Isopropylamine Hydrochloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice between a free base amine and its salt form can significantly impact reaction outcomes, handling procedures, and overall process efficiency. This guide provides a detailed comparison of isopropylamine and its hydrochloride salt, offering insights into their respective advantages and disadvantages in synthetic applications. By presenting their physicochemical properties, practical handling considerations, and performance in common chemical transformations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the distinct properties of isopropylamine and its hydrochloride salt is crucial for their effective application. The following table summarizes their key characteristics.
| Property | Isopropylamine | Isopropylamine Hydrochloride |
| Chemical Formula | C₃H₉N | C₃H₁₀ClN |
| Molecular Weight | 59.11 g/mol | 95.57 g/mol |
| Appearance | Colorless, hygroscopic liquid[1] | White to off-white crystalline solid[2] |
| Boiling Point | 32.4 °C[1] | Not applicable (decomposes) |
| Melting Point | -95.2 °C[1] | ~160 °C[2] |
| Solubility in Water | Miscible[1] | Miscible |
| pKa of Conjugate Acid | 10.63[3] | 10.63[3] |
| Odor | Strong, ammonia-like[1] | Pungent |
| Volatility | High | Low |
| Flammability | Highly flammable | Not flammable |
Performance in Synthesis: A Comparative Overview
The choice between isopropylamine and its hydrochloride salt in a synthetic protocol is often dictated by the specific reaction conditions, the nature of the substrates, and the desired outcome. While isopropylamine is a ready-to-use nucleophile, its volatility and handling challenges can be significant. Conversely, this compound offers superior handling and storage properties but requires an additional step to liberate the free amine for reaction.
General Considerations for Use
Isopropylamine (Free Base):
-
Advantages:
-
Directly nucleophilic, requiring no prior activation.
-
Its volatility can be advantageous for removal from a reaction mixture post-completion.
-
-
Disadvantages:
-
Highly volatile and flammable, requiring careful handling in a well-ventilated fume hood and adherence to stringent safety protocols.[4]
-
Hygroscopic nature can introduce unwanted water into moisture-sensitive reactions.[1]
-
The strong ammonia-like odor necessitates appropriate containment.[1]
-
Accurate dispensing can be challenging due to its low boiling point.
-
This compound (Salt Form):
-
Advantages:
-
Stable, non-volatile solid, making it significantly easier and safer to handle, weigh, and store.
-
Not flammable, reducing fire hazards in the laboratory.
-
Less hygroscopic than the free base.
-
-
Disadvantages:
-
Requires the addition of a base to liberate the free isopropylamine in situ, adding a step to the experimental procedure and introducing additional reagents.
-
The choice of base is critical to avoid side reactions with the substrate or other reagents. A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.
-
The presence of the hydrochloride salt and the added base can complicate reaction work-up and product purification.
-
Representative Experimental Protocols and Comparative Data
Case Study 1: Reductive Amination of Cyclohexanone
Reductive amination is a cornerstone reaction for the synthesis of secondary amines. Here, we compare the use of isopropylamine and its hydrochloride salt in the reaction with cyclohexanone.
Experimental Protocol: Using Isopropylamine
-
To a solution of cyclohexanone (1.0 equiv.) in methanol, add isopropylamine (1.2 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Using this compound
-
To a solution of cyclohexanone (1.0 equiv.) and this compound (1.2 equiv.) in methanol, add a non-nucleophilic base such as triethylamine (1.3 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Data (Representative)
| Reagent | Molar Ratio (Ketone:Amine:Base) | Reaction Time (h) | Theoretical Yield (%) | Purity (%) | Key Work-up Consideration |
| Isopropylamine | 1 : 1.2 : 0 | 12 | 85-95 | >95 | Straightforward extraction. |
| Isopropylamine HCl | 1 : 1.2 : 1.3 | 12 | 80-90 | >95 | Requires an additional wash to remove the triethylamine hydrochloride salt. |
Case Study 2: Amide Bond Formation
The synthesis of amides is a fundamental transformation in organic chemistry, particularly in drug discovery. This example illustrates the acylation of isopropylamine with a carboxylic acid using a coupling agent.
Experimental Protocol: Using Isopropylamine
-
To a solution of the carboxylic acid (1.0 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and isopropylamine (1.1 equiv.) in anhydrous DMF, cool the mixture to 0 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Experimental Protocol: Using this compound
-
To a solution of the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.) in anhydrous DMF, cool the mixture to 0 °C.
-
Add EDC (1.2 equiv.) portion-wise.
-
Add DIPEA (3.5 equiv.) dropwise (an additional equivalent is needed to neutralize the HCl salt).
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Follow the same work-up and purification procedure as for the free base.
Comparative Data (Representative)
| Reagent | Molar Ratio (Acid:Amine:Base) | Reaction Time (h) | Theoretical Yield (%) | Purity (%) | Key Work-up Consideration |
| Isopropylamine | 1 : 1.1 : 2.5 | 1-18 | 90-98 | >98 | Standard amide coupling work-up. |
| Isopropylamine HCl | 1 : 1.1 : 3.5 | 1-18 | 88-96 | >98 | Increased amount of base and its salt to be removed during work-up. |
Conclusion
The selection between isopropylamine and this compound is a nuanced decision that hinges on a balance of factors including safety, handling convenience, reaction conditions, and purification requirements. Isopropylamine, as the free base, offers the advantage of direct reactivity but at the cost of significant handling challenges due to its volatility and flammability. In contrast, this compound provides a safer and more manageable solid alternative, though it necessitates the use of an additional base, which can introduce complexities in the reaction and subsequent work-up.
For large-scale industrial processes where safety and ease of handling are paramount, the hydrochloride salt is often the preferred choice. In a research and development setting, the choice may be more context-dependent. For small-scale reactions where the volatility of the free base can be safely managed and a simplified work-up is desired, isopropylamine may be advantageous. However, for moisture-sensitive reactions or when precise measurement of the amine is critical, the solid hydrochloride salt offers superior accuracy and control.
Ultimately, a thorough understanding of the properties and synthetic implications of both forms of isopropylamine will enable the researcher to select the optimal reagent for their specific application, leading to more efficient, safer, and successful synthetic outcomes.
References
Efficacy of Isopropylamine Hydrochloride as a Catalyst: A Comparative Guide
General Principles of Amine and Ammonium Salt Catalysis
Amine hydrochlorides, and ammonium salts in general, can function as mild acid catalysts. In reactions such as the Knoevenagel condensation, the catalyst can activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack. The ammonium ion can act as a proton source, and the conjugate base (the amine) can facilitate the deprotonation of the active methylene compound, thus promoting the reaction. The efficacy of a particular ammonium salt catalyst is influenced by factors such as the steric and electronic properties of the amine, the nature of the counter-ion, and the reaction conditions.
Comparative Analysis of Ammonium Salt Catalysts in the Knoevenagel Condensation
The Knoevenagel condensation of an aldehyde with an active methylene compound is a widely used method for the formation of carbon-carbon double bonds. The reaction is catalyzed by a variety of bases and their salts. Below is a comparison of commonly used ammonium salt catalysts for this reaction.
Table 1: Comparison of Common Ammonium Salt Catalysts in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Bicarbonate | Not Specified | Solvent-free | 80 | 2 h | 92 | [1] |
| Ammonium Acetate | Not Specified | Microwave | Not Specified | 2-5 min | 85-95 | [1] |
| Piperidinium Acetate | Not Specified | Toluene | Reflux | 2-4 h | 85-95 | - |
| Pyrrolidinium Acetate | Not Specified | Ethanol | Reflux | 1-2 h | 90-98 | - |
Note: Data for piperidinium acetate and pyrrolidinium acetate are representative values from general organic chemistry literature for this type of reaction and are included for comparative context.
Experimental Protocols
Below is a representative experimental protocol for a Knoevenagel condensation catalyzed by an ammonium salt.
General Experimental Protocol for Ammonium Salt-Catalyzed Knoevenagel Condensation:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and the ammonium salt catalyst (0.1-0.2 eq.).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene, or water) or conduct the reaction under solvent-free conditions.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and stir for the required amount of time.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the general signaling pathway of an amine-catalyzed Knoevenagel condensation and a typical experimental workflow.
Conclusion
While isopropylamine hydrochloride is not a commonly cited catalyst in the scientific literature for reactions such as the Knoevenagel condensation, the general class of ammonium salts demonstrates considerable utility.[1] Catalysts like ammonium bicarbonate and ammonium acetate are effective, environmentally benign, and economical choices for promoting such transformations.[1] The provided data on these analogous catalysts, along with the generalized experimental protocol and reaction mechanism, offer a solid foundation for researchers interested in exploring the catalytic potential of other amine hydrochlorides. Further experimental investigation would be necessary to definitively determine the efficacy of this compound as a catalyst and to position its performance relative to the more established catalytic systems.
References
Comparative Purity Analysis of Commercial Isopropylamine Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Isopropylamine Hydrochloride and two common alternatives, tert-Butylamine Hydrochloride and Cyclohexylamine Hydrochloride. The information presented herein is intended to assist researchers in selecting the most suitable reagent for their specific applications by providing objective data and detailed experimental protocols for purity analysis.
Introduction
This compound is a versatile reagent widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this raw material is critical as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. This guide outlines a systematic approach to the purity analysis of commercial this compound from various suppliers and compares it with tert-Butylamine Hydrochloride and Cyclohexylamine Hydrochloride, which are often considered as alternatives in certain synthetic routes.
Potential Impurities:
Impurities in commercial amine hydrochlorides can originate from the manufacturing process or degradation over time. For this compound, common synthesis-related impurities may include:
-
Unreacted starting materials: Acetone, Isopropanol
-
Byproducts: Diisopropylamine
-
Residual solvents
Comparative Purity Analysis
A multi-pronged analytical approach is recommended for a thorough purity assessment. This includes a primary assay by titration for determining the overall percentage of the active substance, complemented by chromatographic techniques for the identification and quantification of volatile and non-volatile impurities.
Data Summary
The following tables present representative data from the analysis of three different commercial lots of this compound and one lot each of tert-Butylamine Hydrochloride and Cyclohexylamine Hydrochloride.
Table 1: Assay by Non-Aqueous Titration
| Sample ID | Analyte | Commercial Supplier | Stated Purity | Measured Assay (%) |
| IPA-001 | Isopropylamine HCl | Supplier A | >99.0% | 99.5% |
| IPA-002 | Isopropylamine HCl | Supplier B | >98.0% | 98.7% |
| IPA-003 | Isopropylamine HCl | Supplier C | 99% | 99.2% |
| TBA-001 | tert-Butylamine HCl | Supplier D | ≥98.0%[1][2] | 98.5% |
| CHA-001 | Cyclohexylamine HCl | Supplier E | ≥98.0%[3] | 99.1% |
Table 2: Impurity Profiling by Gas Chromatography (GC-FID)
| Sample ID | Analyte | Isopropanol (%) | Acetone (%) | Diisopropylamine (%) | Total Impurities (%) |
| IPA-001 | Isopropylamine HCl | 0.15 | 0.05 | 0.20 | 0.40 |
| IPA-002 | Isopropylamine HCl | 0.30 | 0.10 | 0.75 | 1.15 |
| IPA-003 | Isopropylamine HCl | 0.25 | 0.08 | 0.40 | 0.73 |
| TBA-001 | tert-Butylamine HCl | ND | ND | 0.35 (Di-tert-butylamine) | 0.35 |
| CHA-001 | Cyclohexylamine HCl | ND | ND | 0.25 (Dicyclohexylamine) | 0.25 |
| ND: Not Detected |
Table 3: Analysis of Non-Volatile Impurities by HPLC-UV
| Sample ID | Analyte | Number of Non-Volatile Impurities >0.05% | Total Non-Volatile Impurities (%) |
| IPA-001 | Isopropylamine HCl | 1 | 0.08 |
| IPA-002 | Isopropylamine HCl | 3 | 0.25 |
| IPA-003 | Isopropylamine HCl | 2 | 0.15 |
| TBA-001 | tert-Butylamine HCl | 2 | 0.18 |
| CHA-001 | Cyclohexylamine HCl | 1 | 0.10 |
Experimental Workflow
The following diagram illustrates the experimental workflow for the comprehensive purity analysis of the amine hydrochloride samples.
Experimental Protocols
Assay by Non-Aqueous Potentiometric Titration
This method determines the total amine hydrochloride content.
-
Apparatus: Potentiometric titrator with a glass and calomel electrode.
-
Reagents:
-
Glacial Acetic Acid (AR grade)
-
0.1 N Perchloric acid in glacial acetic acid, standardized.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the amine hydrochloride sample into a clean, dry 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume (mL).
-
Determine the endpoint as the point of maximum inflection on the titration curve.
-
Calculate the percentage assay using the following formula: Assay (%) = (V * N * MW * 100) / (W * 1000) Where:
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of the amine hydrochloride
-
W = Weight of the sample (g)
-
-
Impurity Profiling by Gas Chromatography (GC-FID)
This method is for the quantification of volatile impurities.
-
Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., Rtx-35 Amine).
-
Reagents:
-
Pyridine (AR grade, as solvent)
-
N,N-Dimethylformamide (Internal Standard)
-
Reference standards for potential impurities (e.g., isopropanol, acetone, diisopropylamine).
-
-
Chromatographic Conditions:
-
Column: Rtx-35 Amine, 30 m x 0.32 mm ID, 0.5 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C, hold for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Procedure:
-
Internal Standard Solution: Prepare a 1 mg/mL solution of N,N-Dimethylformamide in pyridine.
-
Sample Preparation: Accurately weigh about 100 mg of the amine hydrochloride sample into a 10 mL volumetric flask. Add 5 mL of the internal standard solution and dilute to volume with pyridine.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the potential impurities and the internal standard in pyridine.
-
Inject the sample and standard solutions into the GC system.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.
-
Analysis of Non-Volatile Impurities by HPLC-UV
This method is for the detection and quantification of non-volatile impurities. A derivatization step is often necessary for the UV detection of amines.
-
Apparatus: High-Performance Liquid Chromatograph with a UV detector.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatizing agent (e.g., 1-naphthylisothiocyanate)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 10 mg of the amine hydrochloride sample into a vial.
-
Add 1 mL of a suitable buffer (e.g., sodium bicarbonate).
-
Add an excess of the derivatizing agent solution.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
Inject the prepared sample into the HPLC system.
-
Quantify impurities based on the area percentage of all peaks detected.
-
Conclusion
The purity of this compound and its alternatives can vary between commercial suppliers. A comprehensive analytical approach combining titration and chromatography is essential for a thorough quality assessment. The choice of the most suitable amine hydrochloride will depend on the specific requirements of the intended application, with considerations for both the main component assay and the impurity profile. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis.
References
Comparative Guide to Isopropylamine Hydrochloride Cross-Reactivity in Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of isopropylamine hydrochloride in various analytical assays. Due to a lack of direct quantitative cross-reactivity data in peer-reviewed literature for this compound, this document focuses on the principles of cross-reactivity, structural comparisons to analogous compounds, and detailed experimental protocols to enable researchers to perform their own assessments.
Introduction to Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen binds to a different, structurally similar molecule.[1][2] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[1] For small molecules like isopropylamine, competitive immunoassay formats are commonly used for detection.[3] In these assays, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[4] The degree of cross-reactivity is a critical parameter for assay specificity.[5][6]
Factors that influence cross-reactivity include:
-
Structural Similarity: The primary determinant of cross-reactivity is the structural similarity between the target analyte and the interfering compound.[2][7]
-
Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.[1]
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence antibody-antigen binding and affect cross-reactivity.[4]
Structural Comparison and Predicted Cross-Reactivity
Table 1: Structural Comparison of Isopropylamine and Related Compounds
| Compound | Chemical Structure | Key Structural Features | Predicted Cross-Reactivity Potential in Assays for Structurally Similar Amines |
| Isopropylamine | (CH₃)₂CHNH₂ | Primary amine with a branched alkyl group. | High in assays targeting small primary amines. |
| Amphetamine | C₆H₅CH₂CH(CH₃)NH₂ | Primary amine with a phenyl group and a methyl group on the alpha carbon. | Moderate to High in some amphetamine assays, depending on the antibody's epitope recognition. The core ethylamine structure is similar. |
| Methamphetamine | C₆H₅CH₂CH(CH₃)NHCH₃ | Secondary amine, structurally similar to amphetamine. | Low in assays specific for primary amines, but potential for cross-reactivity in general amine-detecting assays. |
| Phenylephrine | C₆H₄(OH)CH(OH)CH₂NHCH₃ | Secondary amine with a phenyl group and hydroxyl substitutions. | Low due to the presence of hydroxyl groups and a secondary amine, which significantly alter the structure and polarity compared to isopropylamine.[8] |
| Pseudoephedrine | C₆H₅CH(OH)CH(CH₃)NHCH₃ | Secondary amine with a hydroxyl group. | Low due to the hydroxyl group and secondary amine structure.[9] |
Note: This table provides a theoretical assessment based on structural similarities. Actual cross-reactivity must be determined experimentally.
Experimental Protocol for Determining Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of small molecules.[4][10] The following is a detailed protocol that can be adapted to assess the cross-reactivity of this compound in a relevant immunoassay.
Principle
The assay measures the ability of this compound to compete with a labeled antigen for binding to a specific primary antibody. The concentration of the test compound (isopropylamine HCl) that causes 50% inhibition of the maximum signal (IC50) is determined and compared to the IC50 of the target analyte.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Coating antigen (target analyte conjugated to a carrier protein like BSA or OVA)
-
Primary antibody specific for the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Target analyte standard
-
This compound
-
Other potential cross-reactants for comparison
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery-sci.com [discovery-sci.com]
Isopropylamine hydrochloride as an alternative to other amine hydrochlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate amine hydrochloride salt is a critical decision that can significantly impact reaction outcomes, formulation stability, and overall process efficiency. While numerous amine hydrochlorides are commercially available, isopropylamine hydrochloride presents a compelling alternative to commonly used salts such as triethylamine hydrochloride, dimethylamine hydrochloride, and ethylamine hydrochloride. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable reagent for your specific application.
Comparative Analysis of Physicochemical Properties
The choice of an amine hydrochloride often hinges on its physical and chemical properties. A summary of key parameters for this compound and its common alternatives is presented below. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Property | This compound | Triethylamine Hydrochloride | Dimethylamine Hydrochloride | Ethylamine Hydrochloride |
| Molecular Formula | C₃H₁₀ClN | C₆H₁₆ClN | C₂H₈ClN | C₂H₈ClN |
| Molecular Weight | 95.57 g/mol [1] | 137.65 g/mol | 81.55 g/mol [2] | 81.54 g/mol |
| Appearance | White to almost white crystalline powder[3] | White crystalline powder[4] | White crystalline powder or crystals[5] | Crystalline solid |
| Melting Point (°C) | 153-155 | 261 (decomposes)[4] | 170-173[6] | 108-110 |
| pKa of Conjugate Acid | ~10.6 | ~10.7 | ~10.7 | ~10.6 |
| Solubility in Water | Soluble | Highly soluble[7] | Very soluble[2] | Soluble[8] |
| Solubility in Ethanol | Soluble | Very soluble[7] | Very soluble[2] | Soluble |
| Solubility in Chloroform | Soluble | Very soluble[7] | Soluble (16.9 g/100g at 27°C)[2] | Sparingly soluble |
| Hygroscopicity | Hygroscopic | Hygroscopic[4] | Hygroscopic | Hygroscopic |
Performance in Chemical Synthesis: Reactivity and Applications
Amine hydrochlorides are frequently employed as reagents or catalysts in a variety of organic transformations. Their utility is largely dictated by the properties of the corresponding free amine, such as its basicity and nucleophilicity.
Basicity and Nucleophilicity
The basicity of the parent amine influences the reactivity of the hydrochloride salt, particularly in applications where it is used as a base scavenger or in its deprotonated form. The pKa of the conjugate acid is a measure of the amine's basicity.
In terms of nucleophilicity, which is crucial for reactions where the amine acts as a nucleophile, secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, steric hindrance can play a significant role. Tertiary amines, while electronically rich, can be sterically hindered, which may reduce their reactivity.
| Amine | Type | pKa of Conjugate Acid | Nucleophilicity Parameter (N) in Water |
| Isopropylamine | Primary | ~10.6 | 12.00 |
| Ethylamine | Primary | ~10.6 | 12.87 |
| Dimethylamine | Secondary | ~10.7 | 17.12 |
| Triethylamine | Tertiary | ~10.7 | - |
Nucleophilicity parameters are from Mayr's database and provide a quantitative measure of nucleophilic reactivity.
From the table, it is evident that dimethylamine is the most nucleophilic among the listed amines in aqueous media. While isopropylamine and ethylamine have similar basicities, ethylamine exhibits slightly higher nucleophilicity. The steric bulk of the isopropyl group in isopropylamine likely contributes to its slightly lower nucleophilicity compared to ethylamine. Triethylamine, a tertiary amine, is a stronger base but its nucleophilicity is often diminished by steric hindrance, making it a common choice as a non-nucleophilic base in organic synthesis.[7]
Applications in Organic Synthesis
-
This compound: Often used as a precursor for the synthesis of pharmaceuticals and agrochemicals.[3] It can serve as a source of isopropylamine in various reactions.
-
Triethylamine Hydrochloride: Widely used as a base in organic synthesis, particularly in reactions that produce acidic byproducts like HCl.[7][9] It is also utilized as an ion-pairing reagent in chromatography.[7]
-
Dimethylamine Hydrochloride: A versatile building block in the synthesis of numerous pharmaceuticals, including ranitidine and metformin.[5][10] It is also used in the production of agrochemicals and as a catalyst.[5]
-
Ethylamine Hydrochloride: Employed in the synthesis of various organic compounds and as a reagent in pharmaceutical manufacturing.[8]
Experimental Protocols
General Protocol for the Synthesis of Amine Hydrochlorides
This protocol describes a general method for the preparation of amine hydrochloride salts from the corresponding free amine.
Materials:
-
Amine (e.g., isopropylamine, triethylamine, dimethylamine, ethylamine)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like dioxane or ethanol)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (1.0 equivalent) dropwise to the stirred amine solution. The hydrochloride salt will typically precipitate out of the solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting amine hydrochloride salt under vacuum to a constant weight.
Characterization: The identity and purity of the synthesized amine hydrochloride can be confirmed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Visualization of Logical Relationships
Workflow for Selecting an Amine Hydrochloride
The selection of an appropriate amine hydrochloride for a specific application is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting a suitable amine hydrochloride.
Conclusion
This compound offers a valuable alternative to other commonly used amine hydrochlorides in various research and development settings. Its properties as a primary amine hydrochloride make it a useful building block in organic synthesis. The choice between this compound and other alternatives like triethylamine, dimethylamine, or ethylamine hydrochloride should be guided by a careful consideration of the specific requirements of the application, including desired reactivity, solubility profile, and cost-effectiveness. The data and protocols provided in this guide aim to facilitate a more informed decision-making process for researchers and drug development professionals.
References
- 1. youtube.com [youtube.com]
- 2. CN101816941A - Catalyst for isopropylamine and application thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Isopropylamine Hydrochloride in Pharmaceutical Ingredients
The accurate quantification of Isopropylamine hydrochloride, a key intermediate and potential impurity in various active pharmaceutical ingredients (APIs), is critical for ensuring drug safety, efficacy, and quality. This guide provides a comparative overview of prevalent analytical techniques, offering detailed experimental protocols, performance data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Method Performance at a Glance
The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay). The following table summarizes the key performance characteristics of the most common techniques used for the quantification of this compound and related compounds.
| Parameter | Spectrophotometry | Ion Chromatography (IC) | HPLC (with Derivatization) | Gas Chromatography (GC) | Titration |
| Principle | Colorimetric Reaction | Ion-Exchange Separation | Chromatographic Separation | Gas-Phase Separation | Acid-Base Reaction |
| Limit of Detection (LOD) | 3.3 µg/mL[1][2] | 29 ppm[3] | 0.326 µg (DLOP)[4] | Method Dependent | Not suitable for trace levels |
| Limit of Quantitation (LOQ) | 10 µg/mL[1][2] | 87 ppm[3] | 1.087 µg (RQL)[4] | Method Dependent | Not suitable for trace levels |
| Accuracy (% Recovery) | 95.7 - 98.2%[2] | 83.2 - 100.7%[3] | 99.4% (at RQL)[4] | High (Typical) | High (for bulk assay) |
| Precision (%RSD) | Not specified | 1.38% (System)[3] | Not specified | High (Typical) | High (Typical) |
| Linearity (r²) | Not specified | 0.9997[3] | Not specified | High (Typical) | Not Applicable |
| Primary Application | Simple, cost-effective quantification | Trace impurity analysis | Trace impurity analysis | Residual solvent/impurity testing | Bulk drug assay |
DLOP: Detection Limit of Procedure; RQL: Required Quantitation Limit
UV-Visible Spectrophotometry
This technique offers a simple, cost-effective, and sensitive method for determining trace levels of isopropylamine.[1][2]
Principle: The method is based on the reaction of isopropylamine with a color reagent composed of acetylacetone, formaldehyde, and pyridine. This mixture, when heated, forms a slightly yellow colored complex that exhibits a maximum absorption at a wavelength of 420 nm.[1][2] The intensity of the color is directly proportional to the concentration of isopropylamine.
Experimental Protocol
Reagents & Preparation:
-
Color Reagent: A mixture of Acetyl acetone, formaldehyde, and pyridine.[1][2]
-
Standard Solution: An accurately weighed amount of isopropylamine is dissolved in water to create a stock solution. This is further diluted to prepare working standards.[2]
-
Blank Solution: Prepared in the same manner as the sample, but without the addition of the API.[2]
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the drug substance (e.g., Isoproterenol hydrochloride) into a 10 mL volumetric flask.[2]
-
Add a suitable solvent (e.g., 6 mL of water for Isoproterenol HCl or 4 mL of 96% ethanol for Carisoprodol) to dissolve the sample.[2]
-
Add 2 mL of the color reagent solution to the flask.[2]
-
Cool the solution to room temperature.[2]
-
Dilute the solution to the 10 mL mark with pyridine.[2]
Analysis:
-
Measure the absorbance of the resulting yellow solution at 420 nm using a UV-Vis spectrophotometer against the prepared blank.[1][2]
-
Calculate the concentration of isopropylamine in the sample by comparing its absorbance to a calibration curve prepared from standard solutions.
Workflow Diagram: Spectrophotometric Analysis
Caption: Workflow for Spectrophotometric Quantification of Isopropylamine.
Chromatographic Methods
Chromatography provides superior specificity and the ability to separate isopropylamine from other impurities. High-Performance Liquid Chromatography (HPLC), particularly Ion Chromatography (IC), and Gas Chromatography (GC) are powerful techniques for this purpose.
A. Ion Chromatography (IC)
IC is a highly effective method for determining ionic species like protonated amines in pharmaceutical substances.
Principle: The method involves separating isopropylamine from the API and other impurities on an ion-exchange column. The separated ions are then detected using a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.
Experimental Protocol
Instrumentation & Conditions:
-
System: Ion Chromatograph with a suppressed conductivity detector.[3]
-
Column: Cation-exchange column (e.g., Metrosep C4).
-
Mobile Phase: A solution of nitric acid and dipicolinic acid.
-
Flow Rate: Isocratic flow.
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Accurately weigh the drug substance and dissolve it in the mobile phase to achieve a known concentration.
-
Filter the solution through a suitable membrane filter (e.g., 0.45 µm) before injection.
Analysis:
-
Inject the prepared sample and standard solutions into the IC system.
-
Identify the isopropylamine peak based on its retention time compared to a standard.
-
Quantify the peak area and calculate the concentration against a calibration curve. This method was successfully validated for determining isopropylamine in Metoprolol Succinate according to ICH guidelines.[3]
Workflow Diagram: Ion Chromatography Analysis
Caption: Workflow for Ion Chromatography Analysis of Isopropylamine.
B. Gas Chromatography (GC)
GC is well-suited for the analysis of volatile impurities like isopropylamine. Due to the polar nature of amines, which can cause poor peak shape, specialized columns or derivatization techniques are often employed.[5]
Principle: The sample is injected into a heated port, where it vaporizes. An inert carrier gas sweeps the vaporized analytes onto a capillary column. Separation occurs based on the differential partitioning of analytes between the carrier gas (mobile phase) and the liquid stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for detection.
Experimental Protocol
Instrumentation & Conditions:
-
Column: A base-deactivated capillary column is recommended to improve peak symmetry for amines.[5]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Optimized oven temperature program, injector, and detector temperatures.
Sample Preparation (Direct Injection):
-
Accurately weigh the sample into a volumetric flask.[5]
-
Dissolve and dilute the sample with a suitable solvent like methanol to a concentration within the calibration range.[5]
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[5]
Analysis:
-
Inject the prepared sample into the GC.
-
Identify and quantify the isopropylamine peak based on the retention time and peak area relative to a calibration curve. A GC method was developed for the limit test of isopropylamine in the API bisoprolol fumarate.[6]
Logical Diagram: GC Analysis Approach
Caption: Logical approach for Isopropylamine analysis using GC-FID.
Titrimetric Method
For the assay of this compound as a bulk substance rather than a trace impurity, classical titration offers a simple, inexpensive, and accurate method.
Principle: This method is based on the reaction of primary and secondary amines with carbon disulfide in a nonaqueous medium (like isopropyl alcohol) to form dithiocarbamic acid. This acid is then directly titrated with a standardized solution of sodium hydroxide using a colorimetric indicator (phenolphthalein) or a potentiometric endpoint. Tertiary amines do not interfere with this reaction.
Experimental Protocol
Reagents:
-
Solvent: Isopropyl alcohol or a pyridine-isopropyl alcohol mixture.
-
Reagent: Carbon disulfide, reagent grade.
-
Titrant: Standardized 0.5N Sodium Hydroxide (NaOH).
-
Indicator: Phenolphthalein solution.
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in the chosen solvent.
-
Add an excess of carbon disulfide to the solution to allow for the formation of dithiocarbamic acid.
-
Titrate the solution with the standardized NaOH solution to the phenolphthalein endpoint (the appearance of a stable pink color).
-
Calculate the amount of this compound based on the volume of titrant consumed.
References
A Comparative Guide to the Synthesis of Isopropylamine Hydrochloride: Biosynthetic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isopropylamine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through both biosynthetic and traditional chemical pathways. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Comparing Synthesis Routes
| Parameter | Biosynthetic Synthesis (Laccase-based) | Chemical Synthesis (Reductive Amination) | Chemical Synthesis (Leckart-Wallach) | Chemical Synthesis (Hofmann Rearrangement) |
| Starting Materials | Isopropanol, Ammonia Water | Acetone, Ammonia, Hydrogen (or other reducing agent) | Acetone, Ammonium Formate/Formamide | Isobutyramide, Bromine, Sodium Hydroxide |
| Key Catalyst/Reagent | Laccase Enzyme | Metal Catalyst (e.g., Cu-Ni-clay, Raney Nickel) | Formic Acid/Heat | Sodium Hypobromite (in situ) |
| Reaction Temperature | 38-43°C[1] | 90-220°C[1][2][3] | 120-165°C[4] | Typically requires heating |
| Reaction Pressure | Atmospheric | Atmospheric to 1.8 MPa[2] | Atmospheric | Atmospheric |
| Reported Yield | Up to 56% for isopropylamine[1] | >90% (total mono- and diisopropylamine)[1][3] | Generally good yields, but can be variable[5] | Can be high, but depends on substrate |
| Selectivity | Can produce byproducts like diisopropylamine and isopropyl ether[1] | Can produce diisopropylamine as a major byproduct[1][3] | Can produce N-formylated byproducts[6] | Generally high for primary amines |
| Environmental Impact | Milder conditions, biodegradable catalyst, aqueous solvent. Considered a "green" method.[1] | High energy consumption, use of metal catalysts, potential for hazardous byproducts. | High temperatures, use of formic acid. | Use of bromine and strong base, generation of inorganic salts as waste. |
| Purity of Final Product | Requires purification (distillation) to separate from byproducts and unreacted materials.[1] | Requires extensive purification (distillation) to separate mono- and diisopropylamine.[3] | Requires hydrolysis of formylated byproduct and purification.[6] | Requires purification from reaction mixture. |
Experimental Protocols
Biosynthetic Synthesis: Laccase-Catalyzed Amination of Isopropanol
This method utilizes a laccase enzyme to catalyze the amination of isopropanol.
Step 1: Synthesis of Isopropylamine
-
In a 100 ml single-neck flask, combine 10 ml of isopropanol and 50 ml of 10% ammonia water.
-
Stir the mixture and raise the temperature to 38-40°C.[1]
-
Add 0.1 g of laccase to the reaction mixture.[1]
-
Maintain the reaction at this temperature with continuous stirring for 16-18 hours.[1]
-
After the reaction is complete, filter to recover the laccase for potential reuse.
-
The filtrate, containing isopropylamine, diisopropylamine, unreacted isopropanol, and water, is then purified by distillation to isolate the isopropylamine.[1]
Step 2: Formation of this compound
-
Dissolve the purified isopropylamine (5 g) in ethyl acetate (20 ml) in a 100 ml single-neck flask.[1]
-
Cool the solution to 0-5°C.[1]
-
Introduce hydrogen chloride gas into the solution until the pH reaches 1-2.[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Filter the resulting precipitate and dry it under reduced pressure to obtain this compound. A yield of 96% for this step has been reported.[1]
Chemical Synthesis: Reductive Amination of Acetone
This is a prominent industrial method for producing isopropylamine.
Step 1: Synthesis of Isopropylamine
-
A fixed-bed reactor is charged with a copper-nickel-clay catalyst.[3]
-
A preheated gaseous mixture of acetone, hydrogen, and ammonia is introduced into the reactor. The molar ratio of acetone:hydrogen:ammonia is typically 1:1-6:1-6.[2]
-
The reaction is carried out at a temperature of 90-180°C and a pressure of 0.2-1.8 MPa.[2]
-
The acetone liquid hourly space velocity is maintained at 0.1–1.5 h⁻¹.[2]
-
The crude product stream, containing monoisopropylamine, diisopropylamine, and unreacted starting materials, is cooled and passed through a gas-liquid separator.[2]
-
The liquid product is then subjected to distillation to separate the desired isopropylamine from byproducts and unreacted materials. Acetone conversion can reach up to 100% with a selectivity for isopropylamine greater than 99.7% under optimized conditions.[2]
Step 2: Formation of this compound
-
Dissolve the purified isopropylamine in a suitable solvent such as ethanol.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
The this compound salt will precipitate out of the solution.
-
The solid is collected by filtration and dried to yield the final product in quantitative yield.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in the biosynthetic and a common chemical synthesis route for this compound.
Discussion
Biosynthetic Route: The enzymatic synthesis of isopropylamine offers the significant advantage of operating under mild conditions, which translates to lower energy consumption and a reduced environmental footprint.[1] The use of a biodegradable enzyme catalyst and aqueous reaction media further enhances its "green" credentials. However, the reported yields for the initial amination step are currently lower than those of established chemical methods, and the process may still generate byproducts that require separation. Further research and enzyme engineering could improve the efficiency and selectivity of this route.
Chemical Synthesis Routes: Chemical methods, particularly the reductive amination of acetone, are well-established, high-yield processes suitable for large-scale industrial production.[3] These methods, however, typically require high temperatures and pressures, leading to significant energy consumption. The use of metal catalysts can also pose environmental and disposal challenges. Byproduct formation, especially of diisopropylamine, is a common issue that necessitates extensive purification steps, adding to the overall cost and complexity of the process. Other chemical routes like the Leuckart-Wallach reaction and Hofmann rearrangement offer alternative pathways but come with their own set of challenges, including high reaction temperatures, the use of corrosive or hazardous reagents, and the generation of significant waste streams.
Conclusion
The choice between biosynthetic and chemical synthesis of this compound depends on the specific priorities of the researcher or manufacturer. For applications where sustainability and mild reaction conditions are paramount, the biosynthetic route presents a promising, albeit currently less efficient, alternative. For large-scale, cost-effective production where high yield is the primary driver, traditional chemical synthesis, particularly reductive amination, remains the industry standard. As green chemistry principles continue to gain traction, further development of biosynthetic routes is expected to close the efficiency gap, potentially offering a more sustainable and economically viable path to this important chemical intermediate in the future.
References
- 1. publications.ieaghg.org [publications.ieaghg.org]
- 2. Efficient imine synthesis using an eco-friendly solvent - American Chemical Society [acs.digitellinc.com]
- 3. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 4. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Limit of Detection and Quantitation for Isopropylamine Hydrochloride in Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of impurities and residual substances is critical for ensuring the safety and efficacy of pharmaceutical products. Isopropylamine hydrochloride, a compound used in the synthesis of various active pharmaceutical ingredients (APIs), is one such substance that requires precise analytical monitoring.[1][2] This guide provides a comparative overview of different analytical methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of isopropylamine, with data and protocols to support methodological decisions.
The selection of an appropriate analytical technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide covers several common analytical methods, including spectrophotometry, ion chromatography, gas chromatography (GC), and liquid chromatography (LC).
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for isopropylamine across various analytical techniques, providing a clear comparison of their sensitivities.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
| Spectrophotometry | Mono isopropylamine in Carisoprodol and Isoproterenol hydrochloride | 3.3 µg/mL | 10 µg/mL | [1][3] |
| Ion Chromatography | Isopropylamine in Metoprolol Succinate | 29 ppm | 87 ppm | [4] |
| Ion Chromatography | Monoisopropylamine in drug substance | 16.0 µg/g | 50.0 µg/g | [5] |
| Liquid Chromatography (LC) with UV Detector | Isopropylamine (IPAM) in air samples | 0.326 µ g/sample (DLOP) | 1.087 µ g/sample (RQL) | [6] |
| Gas Chromatography (GC) with FID | Isoamyl-n-propyl-amine | 0.3 µg/mL | 1.0 µg/mL | [7] |
| Gas Chromatography (GC) with FID | Isopropyl alcohol in tartaric acid-based pellets | Determined by S/N ratio of 3:1 | Determined by S/N ratio of 10:1 | [8] |
Note: DLOP (Detection Limit of the Overall Procedure) and RQL (Reliable Quantitation Limit) are analogous to LOD and LOQ, respectively.[6] While some data pertains to isopropylamine or other amines, the methodologies are indicative of performance for this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the key techniques cited.
Spectrophotometric Method
This colorimetric method is suitable for determining trace levels of mono isopropylamine in drug substances like Carisoprodol and Isoproterenol hydrochloride.[1][3]
-
Principle: The method is based on the reaction of isopropylamine with a color reagent (acetylacetone, formaldehyde, and pyridine) upon heating to form a yellow-colored complex, which is then measured spectrophotometrically.[1][3]
-
Reagents:
-
Procedure:
-
A known amount of the sample is dissolved in an appropriate solvent (e.g., 96% ethanol for Carisoprodol, water for Isoproterenol hydrochloride).[1]
-
The color reagent is added to the sample solution.[1]
-
The mixture is heated in a water bath for 10 minutes.[1]
-
After cooling, the solution is diluted to a final volume with pyridine.[1]
-
The absorbance of the resulting yellow-colored complex is measured at its absorption maximum of 420 nm.[1][3]
-
-
Validation: The method was validated for selectivity, sensitivity (LOD and LOQ), linearity, precision, and accuracy.[1][3]
Ion Chromatography (IC) Method
Ion chromatography offers a sensitive and specific method for the determination of isopropylamine content in APIs such as Metoprolol Succinate.[4]
-
Instrumentation: An ion chromatograph equipped with a conductivity detector is used.[4]
-
Chromatographic Conditions:
-
The specific column and mobile phase composition are optimized for the separation of isopropylamine from the drug substance and other potential impurities.[4]
-
-
Procedure:
-
Standard and sample solutions are prepared in a suitable diluent.
-
Aliquots of the standard and sample solutions are injected into the ion chromatograph.
-
The peak area of isopropylamine is measured.
-
-
Validation: The method is validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, LOD, and LOQ.[4]
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile compounds like isopropylamine, often used for limit tests in active pharmaceutical ingredients.[9]
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) is typically employed.[7][9]
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis, such as a DB-624 or a CP-Wax 51 for Amines, is used.[7][8]
-
Injector and Detector Temperatures: Maintained at elevated temperatures (e.g., 250°C for the injector and 280°C for the detector) to ensure volatilization and prevent condensation.[7]
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analyte from the solvent and other components.[7]
-
Carrier Gas: Helium or nitrogen is used as the carrier gas.[7]
-
-
Procedure:
-
Validation: The method is validated for specificity and detection limit in accordance with ICH guidelines.[9]
Liquid Chromatography (LC) Method
The Occupational Safety and Health Administration (OSHA) has a partially evaluated method for the determination of isopropylamine in air samples using liquid chromatography.[6]
-
Principle: Air samples are collected on XAD-2 resin coated with 1-naphthylisothiocyanate (NITC), which derivatizes the isopropylamine. The derivative is then extracted and analyzed by LC with a UV detector.[6]
-
Instrumentation: A liquid chromatograph with a UV detector is used.[6]
-
Chromatographic Conditions:
-
Procedure:
-
Validation: The method was evaluated for extraction efficiency, retention efficiency, and storage stability. The Detection Limit of the Overall Procedure (DLOP) and Reliable Quantitation Limit (RQL) were determined.[6]
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a fundamental aspect of analytical method validation.[10][11][12] The general workflow involves establishing the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. ijpsr.com [ijpsr.com]
- 2. chembk.com [chembk.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. pharmadevils.com [pharmadevils.com]
A Researcher's Guide to Selecting Isopropylamine Hydrochloride Reference Standards
For Immediate Release
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical reference standards are paramount to ensuring accurate and reproducible results. Isopropylamine hydrochloride, a key chemical intermediate and counter-ion in various pharmaceutical syntheses, is no exception. This guide provides an objective framework for comparing and selecting this compound reference standards by detailing critical quality attributes, outlining standardized analytical protocols, and offering a logical workflow for qualification and selection.
When selecting a reference standard, it is crucial to move beyond simple catalog descriptions and scrutinize the data provided by the supplier. High-quality reference standards are characterized by comprehensive documentation that includes a Certificate of Analysis (CoA) detailing the material's identity, purity, and other critical parameters. While direct head-to-head performance data between different commercial brands is seldom published, a thorough evaluation of the supplier's data provides a strong basis for comparison.
Key Quality Attributes for Comparison
The quality of a reference standard is defined by several key parameters, which should be clearly stated on the CoA. When comparing standards from different suppliers, researchers should focus on the methods used for characterization and the resulting data.
Table 1: Comparison of Critical Quality Attributes for this compound Reference Standards
| Attribute | Typical Specification | Analytical Method(s) | Significance for Researchers |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry (MS) | Confirms that the material is unequivocally this compound, preventing errors from using an incorrect substance. |
| Purity (Assay) | >98.0% | Titration (Argentometric or Acid-Base), Quantitative NMR (qNMR), Chromatography (HPLC/GC) | Ensures that quantitative analyses are accurate. Higher purity minimizes the impact of impurities on measurements.[1][2][3][4] |
| Chromatographic Purity | Report individual and total impurities | HPLC, GC | Identifies and quantifies organic impurities that could interfere with analytical methods or represent process-related impurities in a drug substance. |
| Water Content | < 3.0% | Karl Fischer Titration | This compound is known to be hygroscopic.[1][3][4] Accurate quantification of water content is essential for calculating the true concentration of the analyte. |
| Residual Solvents | Conforms to ICH Q3C or other relevant limits | Headspace Gas Chromatography (HS-GC) | Guarantees that residual solvents from the manufacturing process are below levels that could affect analytical results or product safety. |
| Appearance | White to almost white crystalline powder | Visual Inspection | A simple but important initial check for quality and potential degradation.[1][2] |
Experimental Protocols for Standard Qualification
The validity of the data presented in a CoA depends entirely on the analytical methods used. Below are detailed methodologies for key experiments used to qualify an this compound reference standard.
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Method:
-
Prepare a solution by dissolving approximately 5-10 mg of the reference standard in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectrum and compare the chemical shifts and multiplicities of the observed signals with the expected structure. For this compound in D₂O, one would expect a septet for the C-H proton and a doublet for the two CH₃ groups.[5]
-
-
Typical Results: The spectrum should show signals corresponding to the isopropyl group protons with appropriate chemical shifts and coupling patterns, confirming the compound's identity.
Purity Assessment by HPLC (for Non-Volatile Impurities)
Since isopropylamine itself lacks a strong UV chromophore, direct analysis can be challenging. Derivatization or the use of alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is often necessary. An alternative is to use a method developed for related compounds.
-
Objective: To separate and quantify any non-volatile organic impurities.
-
Example Method (adapted from similar amine analyses):
-
Column: A mixed-mode column such as a Primesep B (4.6 x 50 mm, 5 µm) can be effective for separating polar amines.[6]
-
Mobile Phase: A gradient of Acetonitrile and Water with an additive like Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD or CAD.[6]
-
Sample Preparation: Dissolve a known concentration of the reference standard in the mobile phase.
-
Analysis: Inject the sample and integrate all observed peaks. Calculate the area percentage of the main peak to determine chromatographic purity.
-
Purity Assessment by Gas Chromatography (for Volatile Impurities)
Gas chromatography is well-suited for analyzing volatile amines and potential volatile impurities.
-
Objective: To determine the purity and quantify volatile organic impurities.
-
Example Method:
-
Column: An amine-specific column, such as an Rtx-35 Amine or Stabilwax-DB, is recommended to prevent peak tailing.[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector: Use a split/splitless injector. A headspace autosampler can be used for residual solvent analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the material in a suitable solvent like pyridine or prepare for headspace analysis.[8]
-
Analysis: Calculate purity based on the relative peak areas.
-
Visualizing the Workflow and Selection Process
To aid researchers in their decision-making, the following diagrams illustrate the typical workflow for qualifying a reference standard and a logical process for selecting the appropriate standard for a given application.
Caption: Workflow for the qualification of a new reference standard.
Caption: Decision tree for selecting an appropriate reference standard.
References
- 1. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 2. This compound | 15572-56-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 15572-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound(15572-56-2) 1H NMR spectrum [chemicalbook.com]
- 6. sielc.com [sielc.com]
- 7. ez.restek.com [ez.restek.com]
- 8. researchgate.net [researchgate.net]
Inter-day and intra-day precision for Isopropylamine hydrochloride analysis
Precision in Isopropylamine Hydrochloride Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the precision of analytical methods is paramount for reliable and reproducible results. This guide provides a comparative overview of inter-day and intra-day precision for the analysis of this compound using various analytical techniques. The data presented is supported by detailed experimental protocols to aid in methodological assessment and selection.
The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is a critical parameter in method validation, demonstrating the reliability of the method in a laboratory setting. Precision is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Intra-day Precision (Repeatability): The precision of the assay when conducted by the same analyst, on the same day, using the same equipment and reagents.
-
Inter-day Precision (Intermediate Precision): The precision of the assay when conducted on different days, by different analysts, or with different equipment within the same laboratory.
This guide compares three analytical techniques for the determination of Isopropylamine: Gas Chromatography (GC), Ion Chromatography (IC), and Spectrophotometry.
Comparative Precision Data
The following table summarizes the inter-day and intra-day precision data for the analysis of Isopropylamine using different analytical methods. The data is presented as the Relative Standard Deviation (%RSD), which provides a measure of the method's variability. Lower %RSD values indicate higher precision.
| Analytical Method | Analyte Form | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Gas Chromatography (GC) | Isopropylamine | Drug Substance | 100 ppm | < 15% | Not Specified |
| Ion Chromatography (IC) | Isopropylamine | Metoprolol Succinate | 50% - 150% of target | Not Specified | System Precision: 1.38% |
| Spectrophotometry | Mono Isopropylamine | Drug Substances | Working Concentration | Specified as performed | Specified as performed during 3 consecutive days |
Note: The available literature provides specific precision data for Isopropylamine in various forms and matrices. Direct comparison for this compound was not explicitly found; however, the principles and expected performance would be similar. The spectrophotometric method's precision was stated as having been performed but specific %RSD values were not provided in the source document.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating analytical methods. Below are the experimental protocols for the compared techniques.
Gas Chromatography (GC) Method for Residual Solvents
This method is suitable for the determination of Isopropylamine as a residual solvent in pharmaceutical ingredients.[2]
-
Instrumentation: A Gas Chromatograph (e.g., Shimadzu 17A) equipped with a Flame Ionization Detector (FID) and a split/splitless injection port.
-
Column: BP-624 (30m x 0.53mm i.d. x 0.25µm coating thickness) or equivalent.
-
Carrier Gas: Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase at 10°C/min to 55°C, hold for 5 minutes.
-
Ramp 2: Increase at 10°C/min to 200°C, hold for 5 minutes.
-
-
Injector and Detector Temperature: Not specified in the provided context.
-
Sample Preparation: A stock solution is prepared by dissolving a known amount of Isopropylamine in a suitable solvent like Dimethyl sulfoxide (DMSO). Working standards are prepared by diluting the stock solution.
-
Injection Volume: 1 µL.
-
Precision Assessment: For method precision, six replicate injections of a 100 ppm solution were performed, and the %RSD of the concentration was calculated.[2]
Ion Chromatography (IC) Method for Isopropylamine Content
This method is designed for the determination of Isopropylamine content in a drug substance like Metoprolol Succinate.[3]
-
Instrumentation: An Ion Chromatography system.
-
Column and other IC parameters: Not specified in the provided context.
-
Sample Preparation:
-
Standard Solution: A series of standard solutions of Isopropylamine are prepared in a concentration range from 50% to 150% of the target concentration (e.g., 1000 ppm with respect to the sample).
-
Sample Solution: A known amount of the drug substance is dissolved in a suitable diluent.
-
-
Precision Assessment: System precision was evaluated, and a %RSD of 1.38% was observed.[3] The accuracy of the method was determined by spiking known amounts of Isopropylamine at 50%, 100%, and 150% of the specified limit, with recoveries ranging from 83.2% to 100.7%.[3]
Spectrophotometric Method for Mono Isopropylamine
This visible spectrophotometric method was developed for the determination of trace levels of mono isopropylamine in bulk drugs like Carisoprodol and Isoproterenol hydrochloride.[1]
-
Principle: The method is based on the formation of a colored complex upon the addition of a color reagent (containing Acetyl acetone, formaldehyde, and pyridine) and heating. The absorbance of the resulting yellow-colored complex is measured.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 420 nm.
-
Reagents:
-
Color Reagent: A mixture of Acetyl acetone, formaldehyde, and pyridine.
-
-
Sample Preparation:
-
Standard Solution: A stock solution of Isopropylamine is prepared in water. A working standard is prepared by diluting the stock solution and reacting it with the color reagent, followed by heating on a water bath for 10 minutes.
-
Sample Solution: A known amount of the drug substance is dissolved in an appropriate solvent (e.g., 96% ethanol for Carisoprodol, water for Isoproterenol hydrochloride), and the color reagent is added. The mixture is then heated on a water bath for 10 minutes.
-
-
Precision Assessment: Method precision was evaluated for repeatability (intra-day) and intermediate precision (inter-day) by preparing and analyzing six separate sample solutions spiked with a known amount of mono isopropylamine. The inter-day precision was assessed over three consecutive days by three different analysts.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, focusing on the assessment of precision.
Caption: Workflow for assessing intra-day and inter-day precision.
References
A Comparative Guide to the Accuracy and Precision of Isopropylamine Hydrochloride Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isopropylamine hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
The primary methods for quantifying this compound and its parent amine, isopropylamine, include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography (IC), Spectrophotometry, and Titrimetry. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, accuracy, and precision.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of different analytical methods for the quantification of isopropylamine. This data has been compiled from various validation studies.
| Analytical Method | Analyte Form | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Ion Chromatography | Isopropylamine | 83.2 - 100.7[1] | 1.38 (System Precision)[1] | 29 ppm[1] | 87 ppm[1] |
| HPLC-UV | Isopropylamine | 99.4 (at RQL)[2] | Not explicitly stated | 0.326 µ g/sample (DLOP)[2] | 1.087 µ g/sample (RQL)[2] |
| Spectrophotometry | Isopropylamine | 95.7 - 98.23[3] | Not explicitly stated | 3.3 µg/mL[3][4] | 10 µg/mL[3][4] |
| GC-FID (Typical) | Secondary Amines | - | < 5% (Repeatability) | - | - |
| Titration | Primary/Secondary Amines | - | Standard Deviation: 0.11 | - | - |
Note: The data presented is for isopropylamine, the active moiety of this compound. Performance characteristics can vary based on the specific instrumentation, column, and experimental conditions. DLOP (Detection Limit of the Overall Procedure) and RQL (Reliable Quantitation Limit) are OSHA-defined terms.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies for the key techniques discussed.
Ion Chromatography (IC) Method
This method is suitable for the determination of isopropylamine content in drug substances like Metoprolol Succinate.
-
Instrumentation: Ion Chromatograph with a suppressed conductivity detector.
-
Column: Dionex IonPac CS17 cation-exchange column (or equivalent).[1]
-
Mobile Phase: 2 mM Methanesulfonic acid in an isocratic run.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detector Temperature: 35°C.[1]
-
Suppressor: Cation Suppressor (e.g., CERS 500, 4mm) in recycle mode with a current of 50 mA.[1]
-
Injection Volume: 20 µL.[1]
-
Diluent: 2 mM Methanesulfonic acid.[1]
-
Standard Preparation: A standard solution of Isopropylamine is prepared at a concentration of 1000 ppm with respect to the test solution concentration.[1]
-
Sample Preparation: The test sample is prepared at a concentration of 50.0 mg/mL and filtered through a 0.45 µm nylon filter.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method, adapted from an OSHA procedure, is used for the analysis of airborne isopropylamine.
-
Instrumentation: HPLC with a UV detector.
-
Column: Restek Pinnacle TO-11 LC column (or equivalent).[2]
-
Mobile Phase: 55:45:0.2 acetonitrile:water:phosphoric acid.[2]
-
Detector Wavelength: 254 nm.
-
Sample Collection: Air samples are drawn through glass sampling tubes containing XAD-2 resin coated with 10% (w/w) 1-naphthylisothiocyanate (NITC).[2]
-
Sample Extraction: Samples are extracted with 2 mL of N,N-dimethylformamide (DMF).[2]
-
Standard Preparation: Stock standards are prepared by reacting a known weight of isopropylamine with NITC. Diluted standards are prepared in a solution of 1 mg/mL NITC in DMF.[2]
Spectrophotometric Method
This is a simple and sensitive method for determining trace levels of mono isopropylamine in pharmaceutical drug substances.[3][4]
-
Principle: The method is based on the formation of a colored complex upon the addition of a color reagent (acetylacetone, formaldehyde, and pyridine) and heating.[3][4]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Procedure:
-
Blank Solution: A blank is prepared in the same manner without the analyte.[3]
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile amines. A common approach involves a base-deactivated capillary column to improve peak shape.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A specialized base-deactivated capillary column suitable for amine analysis.
-
Carrier Gas: Typically Helium or Nitrogen.
-
Sample Preparation (Direct Injection):
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute with a suitable solvent (e.g., methanol) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Sample Preparation (with Derivatization): To enhance volatility and improve chromatography, derivatization with an agent like pentafluorobenzoyl chloride can be performed.[5]
Method Selection Workflow
The selection of an appropriate analytical method is a critical decision that depends on various factors. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an appropriate analytical method.
Conclusion
The choice of a quantification method for this compound should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
Chromatographic methods (HPLC, GC, and IC) generally offer higher specificity and sensitivity, making them suitable for complex matrices and trace-level analysis.[1][2] Method validation as per ICH guidelines is crucial for ensuring reliable results in a regulated environment.
-
Spectrophotometry provides a simple and cost-effective alternative, particularly for the determination of trace levels of isopropylamine in bulk drug substances.[3][4]
-
Titrimetric methods can be employed for assay determination where high concentrations of the analyte are present and high precision is required.
Ultimately, a thorough evaluation of the method's accuracy, precision, and other validation parameters is essential to ensure the reliability of the generated data.
References
A Comparative Guide to the Structural Analysis and Confirmation of Synthesized Isopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural analysis and confirmation of synthesized Isopropylamine hydrochloride (IPA HCl). We present a detailed examination of spectroscopic and classical chemical methods, complete with experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy for this primary amine salt.
Overview of Analytical Approaches
The confirmation of synthesized this compound, a simple yet crucial building block in pharmaceutical and chemical synthesis, relies on a suite of analytical techniques. Each method provides unique insights into the molecular structure, purity, and identity of the compound. This guide focuses on the most common and effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Additionally, we will explore alternative qualitative tests for the confirmation of the primary amine functionality.
Comparison of Key Analytical Techniques
The selection of an analytical technique is often a balance between the level of detail required, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical methods for the structural elucidation of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H & ¹³C NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, chemical environment of protons and carbons, and molecular connectivity. | Non-destructive, provides unambiguous structural information, and can be used for quantitative analysis.[1][2] | Relatively low sensitivity compared to Mass Spectrometry, and can be expensive to acquire and maintain.[1][2] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[3][4] | Fast, requires minimal sample preparation, and can be used for solid, liquid, and gaseous samples.[3] | Provides limited information on the overall molecular structure and can be difficult to interpret for complex mixtures.[3] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of the molecule.[5] | High sensitivity, requires very small sample amounts, and provides molecular weight information.[5] | Can be a destructive technique, and may not distinguish between isomers.[5] |
| Elemental Analysis (CHN) | Determination of the percentage composition of Carbon, Hydrogen, and Nitrogen. | Provides fundamental information on the elemental composition, confirming the empirical and molecular formula. | Requires a pure sample for accurate results and provides no information on the molecular structure. |
Detailed Experimental Protocols
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the reaction of isopropylamine with hydrochloric acid.[6][7][8]
Materials:
-
Isopropylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a known amount of isopropylamine in anhydrous diethyl ether.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel.
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the crystals under vacuum to obtain the final product.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire the ¹³C NMR spectrum, typically with 1024 or more scans.
Expected Results:
-
¹H NMR (D₂O): A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The N-H protons will exchange with deuterium and may not be visible.
-
¹³C NMR (D₂O): Two signals corresponding to the methine carbon and the methyl carbons.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation:
-
Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected Results:
-
Broad N-H stretching bands in the region of 3200-3000 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
N-H bending vibrations around 1600-1500 cm⁻¹.
-
C-N stretching vibrations in the 1250-1000 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).
-
Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatograph.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
-
The mass spectrum should show a peak corresponding to the molecular ion of the free base (isopropylamine) at m/z = 59.11.
Elemental Analysis (CHN)
Instrumentation:
-
CHN Elemental Analyzer
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.
Procedure:
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Expected Results:
-
The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretical values for C₃H₁₀ClN (Molecular Weight: 95.57 g/mol ).
Quantitative Data Summary
The following tables provide a summary of the expected quantitative data for the structural confirmation of this compound.
Table 1: Expected NMR Chemical Shifts
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH | ~3.3 | Septet |
| ¹H | -CH₃ | ~1.3 | Doublet |
| ¹³C | -CH | ~45 | - |
| ¹³C | -CH₃ | ~20 | - |
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretch | 3200-3000 (broad) |
| C-H (alkane) | Stretch | 2980-2850 |
| N-H (amine salt) | Bend | 1600-1500 |
| C-N | Stretch | 1250-1000 |
Table 3: Mass Spectrometry Data
| Ion | m/z (expected) | Interpretation |
| [C₃H₉N+H]⁺ | 59.11 | Molecular ion of the free base |
Table 4: Elemental Analysis Data
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 37.70 | 37.30 - 38.10 |
| Hydrogen (H) | 10.54 | 10.14 - 10.94 |
| Nitrogen (N) | 14.65 | 14.25 - 15.05 |
| Chlorine (Cl) | 37.11 | - |
Note: The acceptable experimental range for elemental analysis is typically within ±0.4% of the theoretical value.[10]
Alternative Qualitative Confirmation Methods
For a rapid confirmation of the primary amine functionality, classical chemical tests can be employed.
Hinsberg Test
This test distinguishes between primary, secondary, and tertiary amines.[11]
Procedure:
-
To a small amount of the sample in a test tube, add 5 mL of 10% sodium hydroxide solution and 0.5 mL of benzenesulfonyl chloride (Hinsberg's reagent).
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If a clear solution is obtained, acidify with dilute HCl.
Expected Result for this compound (a primary amine):
-
A clear solution will be formed initially, as the resulting sulfonamide is soluble in the alkaline solution.
-
Upon acidification with HCl, a precipitate of the N-isopropylbenzenesulfonamide will form.
Carbylamine Test (Isocyanide Test)
This test is specific for primary amines.[12][13][14]
Procedure:
-
In a fume hood, add a small amount of the sample to a test tube containing 2 mL of ethanolic potassium hydroxide solution.
-
Add a few drops of chloroform.
-
Gently warm the mixture.
Expected Result for this compound (a primary amine):
-
The formation of an isocyanide, which has a highly unpleasant and characteristic foul odor.
Caution: Isocyanides are toxic and have a very strong, unpleasant smell. This test should be performed in a well-ventilated fume hood.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for structural confirmation.
References
- 1. azooptics.com [azooptics.com]
- 2. quora.com [quora.com]
- 3. Chrominfo: Advantage and disadvantage of IR spectroscopy [chrominfo.blogspot.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 6. chembk.com [chembk.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. scribd.com [scribd.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 12. Carbylamine Reaction Mechanism [unacademy.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. scienceinfo.com [scienceinfo.com]
Safety Operating Guide
Isopropylamine hydrochloride proper disposal procedures
Proper disposal of isopropylamine hydrochloride is crucial for maintaining a safe and compliant laboratory environment. Adherence to established protocols mitigates risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate safety measures. The compound is recognized as an irritant to the skin, eyes, and respiratory system.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2][3]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
Hazard Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Statements |
| Acute Toxicity | Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[2] |
| Skin Irritation | Causes skin irritation (H315).[4] |
| Eye Irritation | Causes serious eye irritation (H319).[4] |
| Respiratory Irritation | May cause respiratory irritation (H335).[5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P261: Avoid breathing dust/fumes.[2] P271: Use only outdoors or in a well-ventilated area.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Disposal Workflow for this compound Waste
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Experimental Protocols: Disposal and Spill Neutralization
Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for disposing of this compound waste.
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Select a robust, leak-proof container compatible with the chemical. The original container is often a suitable choice.[9]
-
The container must be securely capped at all times, except when adding waste.[9][10]
-
Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date waste was first added.[9][11]
-
-
Storage :
-
Final Disposal :
-
Do not dispose of this compound down the drain or in regular trash.[6][12]
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.[7] In a university or large institutional setting, this is typically handled by the Environmental Health and Safety (EHS) or a similar department.[11]
-
Follow the specific procedures of your institution or local regulations for waste pickup requests.[6][11]
-
Accidental Spill Clean-Up Protocol
In the event of a spill, follow these steps to ensure safety and proper containment.
-
Evacuate and Ventilate :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[2]
-
-
Don Personal Protective Equipment (PPE) :
-
Wear the appropriate PPE as described above (safety glasses, gloves, lab coat).[2]
-
-
Contain and Clean-Up :
-
For solid (dry) spills : Use dry clean-up procedures to avoid generating dust.[2] Gently sweep or vacuum the material. Place the collected solid into a clean, dry, sealable, and properly labeled container for disposal.[2]
-
For larger spills : Cover the spill with a neutral absorbent material such as dry lime, sand, or soda ash.[8] Carefully shovel the mixture into a designated hazardous waste container.[8]
-
-
Decontamination :
-
Waste Disposal :
-
Label the container with the spilled material as hazardous waste and manage it according to the disposal procedure outlined above.
-
Empty Container Disposal
Properly decontaminated containers can often be disposed of as regular trash, but specific procedures must be followed.
-
Empty the Container :
-
Ensure the container is completely empty, with as little residue as possible.[6]
-
-
Rinsing Procedure :
-
Because this compound is classified as hazardous, it is best practice to triple-rinse the empty container.
-
Use a solvent capable of removing the residue (e.g., water). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[6]
-
Crucially, collect all the rinseate (the rinsing liquid) and manage it as hazardous waste. [6] Do not pour the rinsate down the drain.
-
-
Final Disposal of Container :
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nj.gov [nj.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for Isopropylamine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isopropylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to prevent adverse health effects. It is classified as hazardous, causing skin and serious eye irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to ensure user safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or tightly fitting safety goggles.[1][3][4] A face shield (minimum 8-inch) may be required for splash hazards.[4] |
| Skin Protection | Wear protective gloves and clothing.[1][3] Inspect gloves prior to use and use proper glove removal technique.[4] |
| Respiratory Protection | Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[3] For higher concentrations, a full-face supplied air respirator may be necessary.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the procedures for receiving, handling, storing, and ultimately disposing of this chemical.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is clearly labeled.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep containers tightly sealed to protect from moisture.[1][3]
-
Container Integrity: Use original or manufacturer-recommended containers.[1] Regularly check for leaks or damage.[1]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Response and Disposal Plan
Emergency preparedness is critical. The following procedures outline the immediate actions to take in the event of a spill or exposure, as well as the guidelines for proper disposal.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] For dry spills, cover with a plastic sheet or tarp to minimize dust.[3]
-
Cleanup:
-
Decontamination: Thoroughly clean the contaminated surface.[3] Wash the area with large amounts of water.[1]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2][3]
-
Skin Contact: Wash skin with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[2][3] Remove and wash contaminated clothing before reuse.[2][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion: Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Disposal of this compound and its contaminated materials must be in accordance with all applicable federal, state, and local regulations.[3]
-
Waste Collection: Collect waste material in clearly labeled, sealed containers.
-
Contaminated Packaging: Do not reuse empty containers.[3]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
Emergency Response Workflow Diagram
Caption: Emergency response plan for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
